molecular formula C10H16 B1212284 (-)-Camphene CAS No. 5794-04-7

(-)-Camphene

Cat. No.: B1212284
CAS No.: 5794-04-7
M. Wt: 136.23 g/mol
InChI Key: CRPUJAZIXJMDBK-BDAKNGLRSA-N
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Description

(-)-camphene is a camphene (2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane) that has S configuration at position 1 and R configuration at position 4. It is an enantiomer of a (+)-camphene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4R)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-8-4-5-9(6-8)10(7,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPUJAZIXJMDBK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@H](C2)C1=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046538
Record name (-)-Camphene
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Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5794-04-7
Record name l-Camphene
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Record name (-)-Camphene
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Record name Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1S,4R)-
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Record name (-)-Camphene
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Record name (1S)-2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane
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Record name CAMPHENE, (-)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(-)-Camphene chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (-)-Camphene: Structure, Properties, and Applications

Introduction

This compound, a bicyclic monoterpene, is a naturally occurring volatile compound found as a constituent in numerous essential oils, including those derived from coniferous trees, cypress, camphor, and ginger.[1][2][3] Its characteristic pungent, camphor-like aroma has established it as a valuable ingredient in the fragrance and flavor industries.[3][4][5] Beyond its sensory properties, this compound serves as a critical chiral building block in the synthesis of other organic compounds, most notably camphor and various fragrance esters.[6][7][8] In recent years, significant research interest has been directed towards its diverse biological activities, which encompass anti-inflammatory, antioxidant, antimicrobial, and hypolipidemic effects, highlighting its potential for development in the pharmaceutical and nutraceutical sectors.[2][9][10][11] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, reactivity, biological significance, and applications of this compound, tailored for researchers and professionals in chemistry and drug development.

Chemical Identity and Structure

This compound is a chiral molecule with the systematic IUPAC name (1S,4R)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane.[12] Its structure is based on a bicyclo[2.2.1]heptane (norbornane) framework, featuring a gem-dimethyl group at the C2 position and an exocyclic methylene group at C3. The specific stereochemistry of the (-)-enantiomer is defined by the (1S, 4R) configuration of the bridgehead carbons.

Structural Diagram

The 2D chemical structure of this compound, illustrating its bicyclic nature and key functional groups, is presented below.

Caption: 2D structure of (1S,4R)-(-)-Camphene.

Chemical Identifiers

A summary of the key identifiers for this compound is provided in the table below.

IdentifierValueReference
IUPAC Name (1S,4R)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane[12]
CAS Number 5794-04-7[1][12]
Molecular Formula C₁₀H₁₆[1][12]
Molar Mass 136.24 g/mol [1][13]
ChEBI ID CHEBI:89[12]
PubChem CID 440966[12]
SMILES CC1([C@H]2CCC1=C)C[12]
InChIKey CRPUJAZIXJMDBK-BDAKNGLRSA-N[12]

Physicochemical Properties

This compound is a white, crystalline solid at room temperature with a characteristic pungent, camphoraceous odor.[1][13][14] It is practically insoluble in water but exhibits high solubility in common organic solvents like ether, ethanol, and chloroform.[15][16]

PropertyValueReference(s)
Appearance White or colorless crystalline solid[1][13][15]
Odor Pungent, camphor-like[1][13][15]
Melting Point 51 to 52 °C (124 to 126 °F)[1][16]
Boiling Point 159 °C (318 °F)[1][16]
Density 0.842 g/cm³[1][16]
Water Solubility Practically insoluble (approx. 4.6 mg/L at 25 °C)[1][13][15]
Vapor Pressure 0.4 kPa (at 20 °C)[15]
Flash Point 33-42 °C (92-108 °F)[14][17]
Autoignition Temp. 265 °C (509 °F)[18]

Synthesis and Manufacturing

Industrial Production: Isomerization of α-Pinene

The primary industrial method for producing camphene is the catalytic isomerization of α-pinene, which is the main component of turpentine derived from pine trees.[1][6][19] This process is typically carried out using a solid acid catalyst, such as titanium dioxide (TiO₂) or acid-activated clays.[1][19][20] The reaction involves a Wagner-Meerwein rearrangement of the α-pinene carbon skeleton.

G cluster_0 Industrial Synthesis of Camphene start α-Pinene (from Turpentine) reactor Heated Reactor (150-170 °C) start->reactor catalyst Solid Acid Catalyst (e.g., TiO₂) catalyst->reactor isomerization Isomerization Reaction (Wagner-Meerwein Rearrangement) reactor->isomerization separation Distillation/ Purification isomerization->separation product Camphene Product separation->product byproducts Byproducts (Tricyclene, Limonene, etc.) separation->byproducts

Caption: Workflow for the industrial synthesis of camphene.

Protocol: Lab-Scale Synthesis via α-Pinene Isomerization

This protocol describes a representative lab-scale synthesis of camphene from α-pinene using an acid-activated catalyst.

Materials:

  • α-Pinene (high purity)

  • Acid-activated titanium dioxide (TiO₂) catalyst

  • Anhydrous toluene (solvent)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Thermometer

Procedure:

  • Setup: Assemble the three-necked flask with the reflux condenser, thermometer, and gas inlet. Ensure the system is dry and purged with an inert gas (e.g., Nitrogen).

  • Charging the Reactor: Add the acid-activated TiO₂ catalyst to the flask, followed by anhydrous toluene.

  • Initiating the Reaction: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 150-160 °C).[19]

  • Addition of Substrate: Slowly add α-pinene to the heated catalyst suspension over a period of 1-2 hours.

  • Reaction Monitoring: Maintain the reaction temperature and monitor the progress by taking small aliquots and analyzing them via Gas Chromatography (GC) to determine the conversion of α-pinene and the selectivity for camphene.

  • Work-up: Once the reaction reaches the desired conversion, cool the mixture to room temperature.

  • Purification: Filter the reaction mixture to remove the solid catalyst. The resulting solution containing camphene, unreacted α-pinene, and byproducts is then subjected to fractional distillation under reduced pressure to isolate the pure camphene.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by its exocyclic double bond and the inherent strain of its bicyclic ring system. It readily undergoes addition reactions and rearrangements, particularly under acidic conditions.

Rearrangement to Isobornyl Acetate (Precursor to Camphor)

A commercially significant reaction of camphene is its acid-catalyzed addition of acetic acid. This reaction does not yield the expected acetate of the camphene skeleton. Instead, it proceeds through a Wagner-Meerwein rearrangement of the isobornyl cation intermediate, leading to the formation of isobornyl acetate.[6] Isobornyl acetate can then be hydrolyzed to isoborneol and subsequently oxidized to produce camphor.[6]

G camphene This compound protonation Protonation (H⁺) camphene->protonation + H⁺ carbocation1 Tertiary Carbocation protonation->carbocation1 rearrangement Wagner-Meerwein Rearrangement carbocation1->rearrangement isobornyl_cation Isobornyl Cation (Secondary Carbocation) rearrangement->isobornyl_cation acetate_attack Nucleophilic Attack (Acetate, AcO⁻) isobornyl_cation->acetate_attack + AcO⁻ isobornyl_acetate Isobornyl Acetate acetate_attack->isobornyl_acetate hydrolysis Hydrolysis (OH⁻, H₂O) isobornyl_acetate->hydrolysis isoborneol Isoborneol hydrolysis->isoborneol oxidation Oxidation ([O]) isoborneol->oxidation camphor Camphor oxidation->camphor

Caption: Reaction pathway from camphene to camphor.

Other Reactions
  • Alkylation: The double bond of camphene can be alkylated. For example, its reaction with bromoalcohols in the presence of a clay catalyst leads to the formation of ether derivatives, which have been explored for their antiviral activities.[21]

  • Reaction with Formaldehyde: Camphene reacts with formaldehyde under various catalytic conditions (Lewis or Brønsted acids) to produce primary alcohols and their derivatives, which are useful in polymer chemistry.[22]

  • Chlorination: The synthesis of the insecticide toxaphene involves the chlorination of camphene.[23]

Biosynthesis

In nature, camphene is biosynthesized via the isoprenoid pathway.[24] The process begins with the cyclization of geranyl diphosphate (GPP). More directly, it is formed from linalyl pyrophosphate (LPP) through a series of carbocationic intermediates, catalyzed by a camphene synthase enzyme.[1] This complex cyclization and rearrangement cascade is a hallmark of terpene biosynthesis.

G GPP Geranyl Diphosphate (GPP) LPP Linalyl Diphosphate (LPP) GPP->LPP cyclization Cyclization & Rearrangement (Carbocation Intermediates) LPP->cyclization camphene This compound cyclization->camphene enzyme Camphene Synthase enzyme->cyclization catalyzes

Caption: Simplified biosynthetic pathway of camphene.

Biological Activities and Pharmacological Potential

This compound has been the subject of numerous studies investigating its pharmacological properties. A wide range of biological activities have been reported, positioning it as a molecule of interest for therapeutic applications.[9][11]

Biological ActivityDescription of FindingsReference(s)
Anti-inflammatory Reduces inflammation in various models, potentially beneficial for conditions like arthritis.[2][10][25]
Antioxidant Protects cells from oxidative stress by neutralizing free radicals. Shown to protect against t-BHP induced stress in rat alveolar macrophages.[2][25][26]
Hypolipidemic Shown to reduce plasma cholesterol and triglycerides in hyperlipidemic rats, independent of HMG-CoA reductase activity.[10][26]
Antimicrobial/Antifungal Demonstrates activity against certain bacteria and fungi.[10][11][25]
Antiviral Derivatives of camphene have shown broad antiviral activity against enveloped viruses like influenza and Ebola.[9][21]
Analgesic Exhibits pain-relieving properties in various experimental models.[2][10]
Cardioprotective Pretreatment with camphene provided significant protection against myocardial ischemia/reperfusion injury in rats by reducing oxidative stress.[10][27]
Neuroprotective Early research suggests it may help protect brain cells from oxidative stress.[2]

Applications

The unique properties of this compound lend it to a variety of industrial and research applications.

  • Fragrance and Cosmetics: It is a key ingredient in perfumes, soaps, lotions, and deodorants due to its refreshing, pine-like, and camphoraceous scent.[2][4][5][8][28]

  • Chemical Intermediate: It is a crucial raw material for the industrial synthesis of other high-value chemicals, including:

    • Synthetic Camphor: Used in medicinal products and as a plasticizer.[6][7][8]

    • Isobornyl Acetate: A major fragrance compound with a pine aroma.[7]

    • Agrochemicals: Used in the production of insecticides such as toxaphene.[3][7]

    • Polymers and Resins: Serves as a building block for certain polymers and as an additive in resins and coatings.[4][28]

  • Flavor Additive: Used in small quantities as a food additive for flavoring.[8][14][15]

  • Pharmaceutical Research: Its diverse biological activities make it a lead compound for the development of new drugs for inflammatory diseases, cardiovascular conditions, and infectious diseases.[4][5][9]

  • Solvent Applications: Utilized as a specialized solvent in certain industrial chemical reactions.[4]

Safety and Handling

Camphene is a flammable solid and its vapor can form flammable mixtures with air.[1][17] It should be stored in a cool, well-ventilated area away from sources of ignition.[18][29] Direct contact with the crystals or dust can cause irritation to the eyes, nose, and throat.[13][17] Standard personal protective equipment, including safety goggles and gloves, should be worn when handling the compound.[28]

References

  • Wikipedia. Camphene. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MDPI. Biosynthesis of Camphane Volatile Terpenes in Amomum villosum Lour: Involved Genes and Enzymes. [Link]

  • Taylor & Francis. Camphene – Knowledge and References. [Link]

  • CAMEO. Camphene. [Link]

  • PubChem. Camphene. National Center for Biotechnology Information. [Link]

  • Himachal Terpene Products Pvt. Ltd. Camphene – Manufacturer & Supplier in India. [Link]

  • MDPI. Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. [Link]

  • Consolidated Chemical. Camphene | High-Purity Terpene | Fragrance Grade. [Link]

  • Taylor & Francis Online. In Vitro and in Vivo Biological Investigations of Camphene and Its Mechanism Insights: A Review. [Link]

  • The Good Scents Company. camphene. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Camphene: Uses, Benefits, and Chemical Synthesis Applications. [Link]

  • ResearchGate. Chemical characteristics of this compound and derivatives. [Link]

  • Genoa International. Premium Camphene for Fragrance and Flavor Applications. [Link]

  • ResearchGate. In Vitro and in Vivo Biological Investigations of Camphene and Its Mechanism Insights: A Review | Request PDF. [Link]

  • Chemical Today. Camphene: A Key Component in Fragrances and Industrial Chemistry. [Link]

  • Grupo AlEn. Camphene. [Link]

  • RSC Publishing. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts. [Link]

  • RSC Publishing. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts. [Link]

  • Mamedica. Exploring Camphene: The Terpene with Surprising Benefits. [Link]

  • ResearchGate. Toxaphene chemistry: Separation and characterisation of selected enantiomers of the Polychloropinene mixtures. [Link]

  • ACS Publications. Terpene-formaldehyde reactions. III. Camphene. [Link]

  • Cannovia. Camphene - Effects & Benefits. [Link]

  • Finest Labs. Camphene Terpene: Benefits, Effects, Dosage, & More. [Link]

  • MDPI. Camphene as a Protective Agent in Myocardial Ischemia/Reperfusion Injury. [Link]

Sources

(-)-Camphene: A Guide to Natural Sourcing, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: (-)-Camphene, a bicyclic monoterpene, is a valuable natural product with significant applications in the fragrance, flavor, and pharmaceutical sectors.[1][2] Its characteristic woody and camphoraceous aroma makes it a sought-after ingredient in perfumery, while emerging research highlights its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[3][4] This guide provides a comprehensive technical overview of the natural sources of this compound, detailing field-proven methodologies for its extraction, isolation, and purification. We will explore the causality behind experimental choices, from initial extraction via steam distillation to high-purity isolation using fractional distillation and chromatography, and conclude with essential analytical techniques for structural verification and quality control.

Introduction to this compound

Camphene (C₁₀H₁₆, Molar Mass: 136.24 g/mol ) is a bicyclic monoterpene notable for its pungent, pine-like aroma.[5] It exists as two enantiomers, (+)-Camphene and this compound, with the specific stereoisomer often influencing its biological activity and sensory properties. While it can be produced synthetically through the catalytic isomerization of the more abundant α-pinene, natural sources provide a direct route to the chirally pure forms desired in many high-value applications.[6][7] This guide focuses specifically on the isolation of the naturally occurring (-)-enantiomer. Physically, camphene is a colorless to white crystalline solid at room temperature, with a melting point of approximately 51-52°C and a boiling point of 159-160°C.[6][8] It is practically insoluble in water but highly soluble in common organic solvents.[9]

Natural Distribution and Biosynthesis

This compound is a constituent of numerous essential oils, though often in minor quantities.[6] Understanding its botanical distribution is critical for selecting appropriate starting materials for efficient isolation.

Prominent Natural Sources

The terpene is found across a diverse range of plant species, where it plays roles in defense against herbivores and pathogens.[10] Key sources include essential oils derived from conifers, herbs, and spices.

Plant SourceCommon Name(s)Plant PartTypical Essential Oils
Piper cernuumPiperLeavesPiper Cernuum Oil[11]
Rosmarinus officinalisRosemaryLeaves, FlowersRosemary Oil[7][12]
Valeriana officinalisValerianRootsValerian Oil[6][13]
Cupressus sempervirensCypressNeedles, TwigsCypress Oil[6][14]
Cinnamomum camphoraCamphor TreeWood, LeavesCamphor Oil[6][15]
Zingiber officinaleGingerRhizomeGinger Oil[6][13]
Pinus speciesPine, ConifersOleoresinTurpentine Oil[6][7]
Cymbopogon speciesCitronella GrassLeavesCitronella Oil[6][16]
Biosynthesis Pathway

From a biochemical perspective, the synthesis of camphene in plants originates from the isoprenoid pathway. The process begins with geranyl diphosphate (GPP), the universal precursor to monoterpenes. Through a series of carbocationic intermediates, GPP is cyclized by specific enzymes, known as terpene synthases, to form the bicyclic camphene skeleton.[17] This enzymatic control dictates the stereochemical outcome, leading to the production of specific enantiomers like this compound in different plant species.

G_Biosynthesis Figure 1: Simplified Biosynthesis of Camphene GPP Geranyl Diphosphate (GPP) LPP Linalyl Diphosphate (LPP) GPP->LPP Isomerization Intermediates Carbocationic Intermediates LPP->Intermediates Terpene Synthase (Cyclization) Camphene This compound Intermediates->Camphene Rearrangement G_Workflow Figure 2: General Workflow for this compound Isolation cluster_0 Extraction cluster_1 Purification cluster_2 Quality Control Plant Plant Material (e.g., Rosemary) CrudeOil Crude Essential Oil Plant->CrudeOil Steam Distillation Enriched Camphene-Enriched Fraction CrudeOil->Enriched Fractional Distillation Pure High-Purity This compound Enriched->Pure Preparative Chromatography QC GC-MS / NMR Analysis Pure->QC Verification

Sources

Biosynthesis pathway of (-)-Camphene in plants.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biosynthesis of (-)-Camphene in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bicyclic monoterpene, is a significant constituent of essential oils in numerous plant species, contributing to their characteristic aroma and possessing various biological activities. Its biosynthesis is a complex, multi-step process localized primarily within the plastids of specialized plant cells. This guide provides a comprehensive technical overview of the this compound biosynthetic pathway, beginning with the formation of universal isoprenoid precursors via the Methylerythritol 4-Phosphate (MEP) pathway, followed by the formation of the C10 precursor geranyl diphosphate (GPP), and culminating in the stereospecific cyclization of GPP by this compound synthase. We will explore the enzymatic machinery, subcellular compartmentalization, and regulatory mechanisms that govern the production of this important secondary metabolite. Furthermore, this document details established experimental protocols for the functional characterization of the key enzymes involved, offering a robust framework for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction to Monoterpene Biosynthesis

Terpenoids represent the largest and most diverse class of natural products found in plants, with over 40,000 distinct structures identified.[1] Monoterpenes (C10), including this compound, are typically volatile compounds that play crucial roles in plant defense, pollinator attraction, and as allelopathic agents.[2][3] Industrially, they are valued as fragrances, flavorings, and precursors for the synthesis of other chemicals, such as camphor.[4][5]

The biosynthesis of all terpenoids originates from two five-carbon (C5) isomers: isopentenyl diphosphate (IPP) and its allylic isomer, dimethylallyl diphosphate (DMAPP).[2][6] Plants utilize two distinct pathways to produce these fundamental building blocks: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[2][7] The biosynthesis of monoterpenes, such as this compound, is predominantly associated with the plastid-localized MEP pathway.[1][8]

The Plastidial MEP Pathway: Synthesizing the C5 Precursors

The journey to this compound begins with primary metabolites. The MEP pathway, housed within the plastids, utilizes glyceraldehyde-3-phosphate (GAP) and pyruvate (PYR) to generate both IPP and DMAPP.[1] This pathway involves a series of enzymatic steps, with 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) being key regulatory enzymes that significantly influence the metabolic flux towards isoprenoid synthesis.[6][7]

Formation of the Monoterpene Precursor: Geranyl Diphosphate (GPP)

The first committed step towards monoterpene synthesis is the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP. This reaction is catalyzed by geranyl diphosphate synthase (GPPS), yielding the C10 intermediate, geranyl diphosphate (GPP).[6][9]

GPPS is a critical branch-point enzyme that directs the flow of C5 units towards the formation of monoterpenes.[9] Plant GPPS enzymes can exist as homodimers or as heterodimers, the latter often consisting of a catalytically active large subunit (LSU) and a regulatory small subunit (SSU).[10][11] Like the preceding MEP pathway, GPPS activity is localized within the plastids, ensuring the GPP precursor is readily available for the subsequent cyclization step.[2][9]

The Decisive Step: Cyclization by this compound Synthase

The remarkable diversity of monoterpene skeletons is generated by a class of enzymes known as monoterpene synthases (TPSs). These enzymes catalyze the complex cyclization of the acyclic GPP precursor.[7] The formation of this compound is specifically catalyzed by this compound synthase (EC 4.2.3.117).[12]

The catalytic mechanism is a sophisticated intramolecular reaction initiated by the ionization of GPP, which involves the removal of the diphosphate group to form a geranyl cation. This highly reactive carbocation undergoes isomerization to a linalyl diphosphate (LPP) intermediate, which allows for the necessary bond rotations.[13] Subsequent re-ionization and a series of cyclization and rearrangement steps, including a Wagner-Meerwein shift, lead to the formation of the characteristic bicyclic [2.2.1] heptane skeleton of camphene.[4][14] The final step is the deprotonation of the carbocation intermediate to yield the stable this compound molecule.[15] This entire intricate process is orchestrated within the single active site of the this compound synthase enzyme.

This enzyme demonstrates high stereospecificity, producing the (-) enantiomer as the major product. For instance, in grand fir (Abies grandis), this compound synthase yields this compound as the primary product with only trace amounts of other monoterpenoids.[12]

Regulation and Subcellular Organization

The biosynthesis of this compound is tightly regulated at multiple levels to coordinate with the plant's developmental stage and respond to environmental cues.

  • Transcriptional Control: The expression of genes encoding key enzymes like DXS, GPPS, and this compound synthase is often the principal point of control.[2][6] Gene expression can be induced by biotic stresses (e.g., pathogen attack) and abiotic stresses (e.g., high temperature), as well as being regulated by the circadian clock and developmental programs, particularly in specialized tissues like glandular trichomes and flowers.[2][8]

  • Subcellular Compartmentalization: The entire pathway from pyruvate and GAP to this compound is predominantly localized within plastids (specifically leucoplasts in non-photosynthetic tissues like glandular trichomes).[2][9][16] This compartmentalization prevents metabolic interference with other pathways and concentrates substrates and enzymes, thereby enhancing catalytic efficiency.[8][17]

Data Presentation: Key Enzymes in this compound Biosynthesis

EnzymeAbbreviationSubstrate(s)Product(s)Subcellular LocationEC Number
1-deoxy-D-xylulose-5-phosphate synthaseDXSPyruvate, Glyceraldehyde-3-phosphate1-deoxy-D-xylulose-5-phosphatePlastid2.2.1.7
Geranyl Diphosphate SynthaseGPPSDMAPP, IPPGeranyl Diphosphate (GPP)Plastid2.5.1.1
This compound SynthaseCSGeranyl Diphosphate (GPP)This compound, DiphosphatePlastid4.2.3.117

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core biochemical steps leading to the synthesis of this compound.

Camphene_Biosynthesis cluster_MEP Plastidial MEP Pathway cluster_Monoterpene Monoterpene Synthesis Pyr Pyruvate MEP_Intermediates MEP Pathway Intermediates Pyr->MEP_Intermediates DXS, DXR, etc. GAP Glyceraldehyde-3-P GAP->MEP_Intermediates DXS, DXR, etc. IPP Isopentenyl Diphosphate (IPP) MEP_Intermediates->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IDI GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS DMAPP->GPP GPPS Camphene This compound GPP->Camphene this compound Synthase Experimental_Workflow cluster_molbio Molecular Biology cluster_biochem Biochemistry cluster_analysis Analysis PCR 1. PCR Amplification of TPS gene Cloning 2. Cloning into Expression Vector PCR->Cloning Transform 3. Transformation into E. coli Cloning->Transform Induction 4. Protein Expression (IPTG Induction) Transform->Induction Purify 5. Protein Purification (Ni-NTA) Induction->Purify Assay 6. In Vitro Enzyme Assay Purify->Assay GCMS 7. Product ID by GC-MS Assay->GCMS Result Confirmation of This compound Product GCMS->Result

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of (-)-Camphene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Elucidation of a Bicyclic Monoterpene

(-)-Camphene, a bicyclic monoterpene, is a well-known natural product found in the essential oils of various plants, including turpentine, cypress oil, and camphor oil.[1][2] Its unique bridged structure and stereochemistry make it a valuable chiral building block in synthetic organic chemistry and a subject of interest in fragrance and pharmaceutical research. The unambiguous confirmation of its structure is paramount for its application and relies on a synergistic approach utilizing multiple spectroscopic techniques.

This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectra, not merely as a data presentation, but as a deductive exercise in structural elucidation, providing insights into the experimental choices and the underlying principles that govern the spectroscopic behavior of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the connectivity and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: A dilute solution of this compound is prepared in deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for NMR analysis of non-polar to moderately polar organic compounds due to its excellent solubilizing properties and the presence of a single deuterium signal that can be used for locking the magnetic field frequency. The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's signals.

Instrumentation: The spectra are typically acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument.[3][4] Higher magnetic field strengths provide better signal dispersion and resolution, which is particularly important for complex molecules like camphene with several overlapping proton signals.

Data Acquisition:

  • ¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-12 ppm), and a short relaxation delay.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is conducted. Proton decoupling simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single sharp peak for each unique carbon atom.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound shows a series of signals between 1.0 and 4.8 ppm. The key to interpreting this spectrum is to understand how the rigid bicyclic structure influences the chemical environment of each proton.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
4.72s1H=CH₂ (Ha)The downfield chemical shift is characteristic of a vinylic proton on an exocyclic double bond. The lack of coupling (singlet) indicates no adjacent protons.
4.49s1H=CH₂ (Hb)Similar to Ha, this is the other vinylic proton. The slight difference in chemical shift from Ha is due to their diastereotopic nature in the chiral environment of the molecule.
2.67m1HBridgehead CHThis multiplet corresponds to the bridgehead proton. Its chemical shift is influenced by its position adjacent to the quaternary carbon and the double bond.
1.90 - 1.20m6HBicyclic CH₂This complex region of overlapping multiplets arises from the methylene protons of the bicyclic ring system. The rigid structure leads to complex splitting patterns due to both geminal and vicinal coupling.
1.05s3Hgem-CH₃This singlet corresponds to one of the two geminal methyl groups. The singlet nature indicates no adjacent protons. The chemical shift is typical for a methyl group attached to a quaternary carbon.
1.02s3Hgem-CH₃This singlet corresponds to the second geminal methyl group. The slight difference in chemical shift from the other methyl group is due to the anisotropic effect of the nearby double bond and the overall molecular asymmetry.

Data sourced from ChemicalBook.[3]

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (ppm)Carbon TypeAssignmentRationale
165.8CC =CH₂The downfield chemical shift is characteristic of a quaternary carbon involved in a double bond.
106.5CH₂C=C H₂The chemical shift is typical for a terminal vinylic carbon (CH₂).
49.2CC (CH₃)₂This signal corresponds to the quaternary carbon bearing the two geminal methyl groups.
43.8CHBridgehead C HThe chemical shift is consistent with a bridgehead methine carbon.
30.0CH₂Bicyclic C H₂These signals in the aliphatic region correspond to the methylene carbons of the bicyclic framework. Their specific assignment requires more advanced 2D NMR techniques, but their presence confirms the carbon skeleton.
26.8CH₂Bicyclic C H₂
25.9CH₃gem-C H₃These signals correspond to the two geminal methyl carbons. The slight difference in their chemical shifts is due to their diastereotopic nature.
24.1CH₃gem-C H₃

Data sourced from multiple databases. A representative spectrum can be found on ChemicalBook.[5]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation: For a solid sample like camphene, the spectrum can be obtained as a KBr (potassium bromide) disc or a Nujol mull.[3][6] Alternatively, if the sample is a low-melting solid or liquid, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. FTIR instruments offer higher sensitivity and faster data acquisition compared to older dispersive instruments.

IR Spectral Analysis of this compound

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key structural features.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
~3070MediumC-H stretch=C-H stretch of the vinylic protons. This absorption above 3000 cm⁻¹ is a hallmark of sp² C-H bonds.
2980-2850StrongC-H stretchC-H stretches of the aliphatic (sp³ hybridized) CH, CH₂, and CH₃ groups in the bicyclic ring and methyls.
~1650MediumC=C stretchC=C stretching vibration of the exocyclic double bond. The intensity is medium for a non-conjugated alkene.
~890StrongC-H bend (out-of-plane)=C-H out-of-plane bending (wag) of the terminal methylene group (=CH₂). This is a very characteristic band.

Data sourced from the NIST WebBook and other spectral databases.[7][8][9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting fragmentation pattern can provide valuable structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe.

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Mass Spectral Analysis of this compound

The EI mass spectrum of this compound provides key information for confirming its molecular formula and understanding its fragmentation behavior.

  • Molecular Ion (M⁺•): The molecular ion peak is observed at m/z = 136, which corresponds to the molecular weight of C₁₀H₁₆.[3][10] The presence of this peak confirms the molecular formula.

  • Base Peak: The most intense peak in the spectrum (the base peak) is often a stable fragment ion. For camphene, the base peak is typically at m/z = 93.

  • Key Fragments: Other significant fragments are observed at m/z = 121, 107, and 79.

Fragmentation Pathway

The fragmentation of the camphene molecular ion can be rationalized through a series of rearrangements and bond cleavages, driven by the formation of stable carbocations.

G M [C10H16]⁺• m/z = 136 (Molecular Ion) frag1 [C9H13]⁺ m/z = 121 M->frag1 - •CH3 frag2 [C8H11]⁺ m/z = 107 frag1->frag2 - CH2 frag3 [C7H9]⁺ m/z = 93 (Base Peak) frag2->frag3 - CH2 frag4 [C6H7]⁺ m/z = 79 frag3->frag4 - CH2 G cluster_data Spectroscopic Data Acquisition cluster_analysis Data Interpretation & Structural Deduction NMR NMR (¹H, ¹³C) NMR_analysis Carbon-Hydrogen Framework Connectivity NMR->NMR_analysis IR IR IR_analysis Functional Groups (C=C, C-H) IR->IR_analysis MS MS MS_analysis Molecular Formula (C10H16) Fragmentation Pattern MS->MS_analysis Structure Proposed Structure of This compound NMR_analysis->Structure IR_analysis->Structure MS_analysis->Structure

Caption: Workflow for the spectroscopic elucidation of this compound.

Conclusion: A Cohesive Structural Portrait

The combination of NMR, IR, and MS provides a detailed and consistent picture of the structure of this compound.

  • MS establishes the molecular formula as C₁₀H₁₆.

  • IR confirms the presence of an exocyclic double bond (~1650 cm⁻¹) and both sp² and sp³ C-H bonds.

  • ¹³C NMR shows the presence of 10 unique carbons, including two sp² carbons and two methyl carbons, consistent with the proposed structure.

  • ¹H NMR provides the most detailed information, confirming the presence of the terminal vinylic protons, the bridgehead proton, and the geminal methyl groups, all with chemical shifts and multiplicities consistent with the rigid bicyclic structure of camphene.

This multi-technique approach ensures the trustworthiness of the structural assignment, providing a solid foundation for further research and application of this compound in various scientific fields.

References

Sources

Enantioselective Synthesis of (-)-Camphene: A Technical Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(-)-Camphene, a bicyclic monoterpene, is a valuable chiral building block in the synthesis of pharmaceuticals and fragrances. Its stereospecific synthesis remains a topic of significant interest within the scientific community. This technical guide provides an in-depth exploration of the methodologies for the enantioselective synthesis of this compound, with a primary focus on the highly efficient and stereospecific enzymatic pathways. While traditional chemical syntheses from α-pinene predominantly yield racemic mixtures, biosynthetic routes offer a robust and selective alternative. This document will dissect the mechanistic intricacies of both chemo-catalytic and bio-catalytic approaches, offering field-proven insights into the experimental choices and challenges. Detailed protocols, data summaries, and visual diagrams are provided to support researchers and drug development professionals in this specialized area of organic synthesis.

Introduction: The Significance of Chiral Camphene

Camphene is a bicyclic organic compound and a prominent monoterpene. While it exists as two enantiomers, the (-)-form is of particular importance as a precursor for the synthesis of various chiral molecules, including isobornyl acetate, a key component in many fragrances, and camphor, a versatile chemical with numerous industrial and pharmaceutical applications. The biological activity of many camphene derivatives is intrinsically linked to their stereochemistry, making enantioselective synthesis a critical aspect of their production.

The primary industrial route to camphene involves the acid-catalyzed isomerization of α-pinene, a readily available starting material from turpentine. However, this method invariably leads to a racemic mixture of (+)- and this compound, necessitating challenging and often inefficient chiral resolution steps to isolate the desired (-)-enantiomer. This guide will delve into the more sophisticated strategies that aim to directly synthesize this compound in an enantiomerically pure form.

The Challenge of Chemo-Catalytic Enantioselective Synthesis

The conversion of α-pinene to camphene proceeds via a Wagner-Meerwein rearrangement, a classic carbocation-mediated transformation.[1] The inherent nature of this rearrangement poses a significant hurdle to achieving high enantioselectivity through conventional chemical catalysis.

The mechanism involves the protonation of the double bond in α-pinene to form a tertiary carbocation. This is followed by a 1,2-alkyl shift, which relieves the ring strain of the four-membered ring and leads to the formation of the camphene skeleton. The lack of well-defined chiral pockets in most solid acid catalysts, such as titanium dioxide, which are commonly used for this isomerization, results in a non-selective reaction environment.[2][3] Consequently, both enantiomers of camphene are produced in nearly equal amounts.

Recent advancements in asymmetric catalysis have explored the use of chiral Brønsted acids and Lewis acids to induce enantioselectivity in carbocationic rearrangements. However, the application of these methods to the specific case of α-pinene isomerization to this compound remains an underexplored and challenging area of research. The high reactivity of the carbocation intermediates and the potential for multiple side reactions complicate the design of a catalyst that can effectively control the stereochemical outcome of the Wagner-Meerwein rearrangement.

The Biosynthetic Solution: this compound Synthase

Nature offers a highly elegant and efficient solution to the challenge of enantioselective camphene synthesis. In several plant species, including grand fir (Abies grandis) and sage (Salvia officinalis), dedicated enzymes, known as terpene synthases, catalyze the stereospecific cyclization of an achiral precursor into this compound.[2][4]

The Enzyme: this compound Synthase (EC 4.2.3.117)

This compound synthase is the enzyme responsible for the biosynthesis of this compound.[2] It belongs to the lyase family and specifically catalyzes the diphosphate-lyase reaction of geranyl diphosphate, cyclizing it to form this compound and diphosphate. In Salvia officinalis, this enzyme is referred to as cyclase II.[4][5]

The Mechanism of Enzymatic Synthesis

The biosynthesis of this compound commences with the achiral acyclic monoterpene precursor, geranyl pyrophosphate (GPP). The enzyme, this compound synthase, binds GPP in its active site and facilitates a series of transformations with remarkable stereocontrol.

The key steps in the enzymatic mechanism are as follows:

  • Isomerization: The enzyme first catalyzes the isomerization of geranyl pyrophosphate to (-)-(3R)-linalyl pyrophosphate.

  • Cyclization: The linalyl pyrophosphate intermediate is then cyclized to form a bornyl pyrophosphate cation.

  • Rearrangement and Elimination: A subsequent Wagner-Meerwein rearrangement and elimination of the pyrophosphate group leads to the formation of this compound.

The enzyme's chiral active site acts as a template, precisely guiding the folding of the flexible GPP substrate and stabilizing the cationic intermediates to ensure the exclusive formation of the (-)-enantiomer.

Diagram of the Biosynthetic Pathway of this compound

G GPP Geranyl Pyrophosphate (GPP) LPP (-)-(3R)-Linyl Pyrophosphate GPP->LPP Isomerization [this compound Synthase] BPP (+)-(1R)-Bornyl Pyrophosphate Cation LPP->BPP Cyclization [this compound Synthase] Camphene This compound BPP->Camphene Wagner-Meerwein Rearrangement & Elimination [this compound Synthase]

Caption: Biosynthetic pathway of this compound from geranyl pyrophosphate.

Experimental Protocols

While the direct chemical synthesis of enantiomerically pure this compound is not well-established, the enzymatic approach provides a viable route. The following section outlines a general protocol for the enzymatic synthesis and a standard protocol for the industrial, non-enantioselective synthesis for comparative purposes.

Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on the expression of this compound synthase in a microbial host and subsequent enzymatic conversion.

Step 1: Expression and Purification of this compound Synthase

  • Gene Synthesis and Cloning: Synthesize the gene encoding for this compound synthase (e.g., from Salvia officinalis cyclase II) with codon optimization for a suitable expression host, such as Escherichia coli. Clone the gene into an expression vector containing a suitable tag (e.g., His-tag) for purification.

  • Protein Expression: Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)). Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Lysis and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation. Purify the His-tagged this compound synthase from the supernatant using immobilized metal affinity chromatography (IMAC).

Step 2: Enzymatic Reaction

  • Reaction Setup: In a reaction vessel, combine a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, the purified this compound synthase, and the substrate, geranyl pyrophosphate.

  • Incubation: Incubate the reaction mixture at an optimal temperature (typically 25-30°C) for a specified period (e.g., 2-4 hours).

  • Product Extraction: Extract the reaction mixture with an organic solvent (e.g., n-hexane or diethyl ether).

  • Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the this compound produced. Chiral GC can be used to determine the enantiomeric excess.

Workflow for Enzymatic Synthesis of this compound

G cluster_0 Enzyme Preparation cluster_1 Enzymatic Conversion cluster_2 Analysis A Gene Synthesis & Cloning B Protein Expression in E. coli A->B C Cell Lysis & Purification B->C D Reaction Setup C->D E Incubation D->E F Product Extraction E->F G GC-MS & Chiral GC F->G

Caption: Workflow for the enzymatic synthesis of this compound.

Industrial (Racemic) Synthesis of Camphene from α-Pinene

This protocol describes the conventional industrial method for producing racemic camphene.

Step 1: Catalyst Preparation (Acid-activated Titanium Dioxide)

  • Treat titanium dioxide with an acid, such as hydrochloric acid or sulfuric acid, to increase its surface acidity.

  • Wash the activated catalyst with deionized water until the washings are neutral.

  • Dry the catalyst in an oven at 100-120°C.

Step 2: Isomerization Reaction

  • Charge a reactor with α-pinene and the acid-activated titanium dioxide catalyst (typically 1-5% by weight of α-pinene).

  • Heat the mixture to 130-160°C with constant stirring under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by GC until the desired conversion of α-pinene is achieved.

  • Cool the reaction mixture and separate the catalyst by filtration.

Step 3: Product Purification

  • Fractionally distill the crude product under reduced pressure to separate camphene from unreacted α-pinene and byproducts such as tricyclene and limonene.

Data Summary

The following table summarizes the typical outcomes of the different synthetic approaches to camphene.

Synthesis MethodStarting MaterialCatalyst/EnzymeProductEnantiomeric Excess (ee) of this compound
Industrial Synthesisα-PineneAcid-activated TiO₂(±)-Camphene~0%
Enzymatic SynthesisGeranyl PyrophosphateThis compound SynthaseThis compound>95%

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a tale of two distinct approaches. While traditional chemical catalysis provides a straightforward and scalable route to racemic camphene, it falls short in delivering the enantiomerically pure compound required for many specialized applications. The field of asymmetric chemo-catalysis has yet to provide a robust and efficient method for the enantioselective isomerization of α-pinene to this compound.

In contrast, biocatalysis, through the use of this compound synthase, offers a highly selective and efficient pathway to this compound. The exquisite control exerted by the enzyme's active site demonstrates the power of nature's catalysts in overcoming the challenges of stereoselective synthesis.

For researchers and drug development professionals, the enzymatic route is currently the most viable and promising strategy for obtaining enantiomerically pure this compound. Future research in this area will likely focus on:

  • Enzyme Engineering: Improving the stability, activity, and substrate scope of this compound synthase through protein engineering.

  • Whole-Cell Biocatalysis: Developing engineered microbial strains that can produce this compound directly from simple carbon sources, thus streamlining the production process.

  • Novel Chemo-Catalytic Systems: The design and development of novel chiral catalysts that can mediate the enantioselective Wagner-Meerwein rearrangement of α-pinene remains a significant and worthwhile challenge for synthetic chemists.

By continuing to explore both biological and chemical avenues, the scientific community can further enhance the accessibility of this important chiral building block, paving the way for new discoveries in fragrance and pharmaceutical development.

References

  • This compound synthase. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Gambliel, H., & Croteau, R. (1984). Pinene cyclases I and II. Two enzymes from sage (Salvia officinalis) which catalyze stereospecific cyclizations of geranyl pyrophosphate to monoterpene olefins of opposite configuration. The Journal of biological chemistry, 259(2), 740–748.
  • Wagschal, K. C., Pyun, H. J., Coates, R. M., & Croteau, R. (1994). Monoterpene biosynthesis: isotope effects associated with bicyclic olefin formation catalyzed by pinene synthases from sage (Salvia officinalis). Archives of biochemistry and biophysics, 308(2), 477–487.
  • Croteau, R., Satterwhite, D. M., Cane, D. E., & Chang, C. C. (1988). Biosynthesis of monoterpenes. Stereochemical implications of acyclic and monocyclic olefin formation by (+)- and (-)-pinene cyclases from sage. The Journal of biological chemistry, 264(33), 2075–2080.
  • Peters, R. J., & Croteau, R. (2002). Monoterpene synthases from common sage (Salvia officinalis). cDNA isolation, characterization, and functional expression of (+)-sabinene synthase, 1,8-cineole synthase, and (+)-bornyl diphosphate synthase. The Journal of biological chemistry, 277(24), 14891–14898.
  • (+)-camphene synthase. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Wagner–Meerwein rearrangement. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Chen, F., Tholl, D., Bohlmann, J., & Pichersky, E. (2011). The family of terpene synthases in plants: a mid-size family of genes for specialized metabolism that is highly diversified throughout the kingdom. The Plant Journal, 66(1), 212-229.
  • Synfacts. (2018).
  • Wakchaure, V. N., Desnoo, W., Laconsay, C. J., Leutzsch, M., Tsuji, N., Tantillo, D. J., & List, B. (2024). Catalytic asymmetric cationic shifts of aliphatic hydrocarbons.
  • Chen, X., & Vilotijevic, I. (2020). Enantioselective Aryl-Iodide-Catalyzed Wagner-Meerwein Rearrangements. Journal of the American Chemical Society, 142(40), 16938–16943.
  • Birladeanu, L. (2003). The Story of the Wagner-Meerwein Rearrangement.
  • LibreTexts. (2019). 30.1: Wagner-Meerwein Rearrangements. In Chemistry LibreTexts. Retrieved from [Link]

  • Wu, W., Chen, Y., Liu, N., & Meng, X. (2023). Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts. New Journal of Chemistry, 47(14), 6649-6657.
  • Green, A., & Brown, G. (2007). Rearrangement of α-pinene oxide using a surface catalysed spinning disc reactor (SDR). Green Chemistry, 9(12), 1284-1288.
  • Ali, A. M., Al-Hemaid, F. M., & El-Hefny, M. M. (2019). Cloning and Characterization of Terpene synthase 3 (SoTPS3) Gene from Leaves of Garden Sage (Salvia officinalis). Jordan Journal of Biological Sciences, 12(4).
  • Ebner, K., & Faber, K. (2021). Simple Plug-In Synthetic Step for the Synthesis of (-)-Camphor from Renewable Starting Materials. ChemBioChem, 22(22), 3163–3167.
  • Overman, L. E., & Carpenter, N. E. (2005). The Asymmetric aza-Claisen Rearrangement: Development of Widely Applicable Pentaphenylferrocenyl Palladacycle Catalysts. Chemistry–A European Journal, 11(18), 5182-5192.
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Introduction: The Significance of Molecular Asymmetry in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chirality and Optical Rotation of (-)-Camphene

In the realm of molecular science, the concept of chirality stands as a fundamental pillar, dictating the biological and physical properties of countless compounds. A molecule is termed chiral if it is non-superimposable on its mirror image, much like a pair of human hands. These mirror-image isomers, known as enantiomers, often exhibit nearly identical physical properties such as melting point and solubility. However, their interaction with other chiral entities—including plane-polarized light or biological receptors—can differ dramatically. This guide provides a detailed exploration of chirality and its quantitative measure, optical rotation, through the lens of this compound, a bicyclic monoterpene of significant interest in synthetic chemistry and natural products.

Camphene (C₁₀H₁₆) is a widespread natural product found in the essential oils of plants like turpentine, cypress oil, and camphor oil.[1][2] It exists as two enantiomers: (+)-camphene and this compound. The prefix, (+) or (-), directly refers to the direction in which the molecule rotates plane-polarized light, a phenomenon known as optical activity.[3][4] Understanding the stereochemistry of this compound is not merely an academic exercise; it is critical for its application as a precursor in the synthesis of other valuable terpenoids, such as camphor, and for quality control in the fragrance and pharmaceutical industries.[5][6][7][8] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven methodologies.

The Theoretical Framework: Chirality and Optical Rotation

The Chiral Nature of Camphene

Camphene's chemical structure is 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane.[1] Its rigid, bicyclic framework contains chiral centers that are responsible for its existence as a pair of enantiomers. Although the structure can be challenging to visualize, the key takeaway is that this specific three-dimensional arrangement of atoms lacks an internal plane of symmetry, which is the root cause of its chirality.[9][10] The inability to superimpose the this compound molecule onto a molecule of (+)-camphene, regardless of how they are rotated in space, is the defining feature of their enantiomeric relationship.

The Principle of Optical Rotation

Optical activity is the characteristic property of chiral substances to rotate the plane of plane-polarized light.[4] This measurement is performed using an instrument called a polarimeter.[11][12]

The core principle involves several stages:

  • A standard light source (often a sodium D-line lamp, λ = 589 nm) emits unpolarized light, which oscillates in all directions.

  • This light passes through a fixed polarizing filter, which blocks all light waves except those oscillating in a single plane.

  • The resulting plane-polarized light then passes through a sample tube containing a solution of the chiral compound (e.g., this compound).

  • The chiral molecules interact with the light, causing its plane of polarization to rotate by a specific angle (α).[12][13]

  • An observer or detector views the light through a second, rotatable polarizing filter (the analyzer). The analyzer must be rotated by the same angle, α, to allow the rotated light to pass through at maximum intensity.

The direction of rotation is crucial. If the analyzer must be turned counter-clockwise (to the left) from the perspective of the observer, the compound is levorotatory (from the Latin laevus, meaning "left") and is designated with a minus sign (-).[3] This is the case for This compound . If the rotation is clockwise (to the right), the compound is dextrorotatory (dexter, meaning "right") and is designated with a plus sign (+).[3]

To standardize this measurement for comparability across different experiments, the specific rotation [α] is calculated. It is a fundamental physical property of a chiral compound under defined conditions.[14][15]

Quantitative Analysis: Determining the Specific Rotation of this compound

The specific rotation is a self-validating measurement that provides a quantitative fingerprint of a chiral substance. The protocol described below ensures accuracy and reproducibility, which are paramount in research and quality control settings.

Experimental Protocol for Polarimetry

Objective: To determine the specific rotation of a sample of this compound.

Materials & Instrumentation:

  • High-purity this compound sample

  • Analytical balance (± 0.0001 g)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Solvent (e.g., Ethanol, 95% or absolute; or Ethylcyclohexane)

  • Polarimeter with a sodium D-line lamp (589 nm)

  • Polarimeter sample tube (path length typically 1 decimeter = 10 cm)

  • Pasteur pipettes

  • Thermometer

Methodology:

  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp to warm up for at least 15-20 minutes to ensure a stable light output.

    • Fill the sample tube with the pure solvent (blank). Ensure the tube is clean and dry, and that no air bubbles are trapped in the light path.[16]

    • Place the blank-filled tube in the polarimeter and take a reading. This value should be zeroed out to calibrate the instrument.

  • Sample Preparation (Self-Validating Step):

    • Accurately weigh a specific amount of the this compound solid (e.g., 0.400 g) using an analytical balance.

    • Quantitatively transfer the weighed solid into a 10 mL volumetric flask.

    • Add a small amount of the chosen solvent (e.g., ethanol) to dissolve the solid completely.

    • Carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the flask.

    • Stopper the flask and invert it 15-20 times to ensure a homogenous solution.

    • Calculate the concentration (c) in g/mL. For this example: c = 0.400 g / 10.0 mL = 0.0400 g/mL. The precision of this step is critical for the trustworthiness of the final result.

  • Measurement:

    • Rinse the polarimeter tube with a small amount of the prepared camphene solution, then discard the rinsing.

    • Carefully fill the tube with the solution, again ensuring no air bubbles are present.

    • Place the filled tube into the polarimeter.

    • Observe the rotation and record the value. This is the observed rotation (α) . For this compound, this value will be negative.

    • Record the temperature (T) at which the measurement was taken, as optical rotation can be temperature-dependent.[17][18][19]

  • Calculation of Specific Rotation [α]:

    • Use the Biot's law formula to calculate the specific rotation:[13] [α]Tλ = α / (l × c) Where:

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length of the sample tube in decimeters (dm). (Typically, l = 1 dm).

      • c is the concentration of the solution in grams per milliliter (g/mL).

Workflow for Polarimetric Analysis

The following diagram illustrates the logical flow of the experimental procedure.

G cluster_prep Sample & Instrument Preparation cluster_measure Measurement cluster_calc Calculation & Reporting P1 Calibrate Polarimeter with Solvent Blank M1 Fill Sample Tube (path length l) Ensure No Bubbles P1->M1 P2 Accurately Weigh This compound P3 Prepare Solution of Known Concentration (c) P2->P3 P3->M1 M2 Measure Observed Rotation (α) Record Temperature (T) M1->M2 C1 Calculate Specific Rotation [α] = α / (l * c) M2->C1 C2 Report Result: [α]Tλ (Solvent) C1->C2

Caption: Workflow for Determining the Specific Rotation of this compound.

Data Presentation: Properties of this compound

Summarizing quantitative data in a structured format allows for easy reference and comparison.

PropertyValueConditions & Notes
IUPAC Name (1S,4S)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptaneThe (1S,4S) designation refers to the absolute configuration of the chiral centers.
Molecular Formula C₁₀H₁₆
Molar Mass 136.24 g/mol
Appearance White crystalline solidHas a characteristic camphor-like odor.[1]
Specific Rotation [α] Approx. -85° to -104°Values vary based on purity and solvent. A technical grade sample might show -39° ± 4.0° in ethanol.[6][20]
Measurement Wavelength 589 nm (Sodium D-line)Standard wavelength for polarimetry.[14]
Common Solvents Ethanol, CyclohexaneInsoluble in water.[6]
Temperature Dependence Very smallThe optical rotation of camphene shows minimal change with temperature compared to other terpenes like β-pinene.[17][18][19]

The Structure-Property Relationship

The negative sign of rotation for this compound is a direct consequence of its unique three-dimensional molecular architecture. The way the electrons within the chiral structure interact with the oscillating electric field of the incoming polarized light causes the plane of that light to be systematically rotated in a counter-clockwise direction.

It is critical to distinguish between the R/S configuration and the (+)/(-) designation . The R/S system is a set of rules (Cahn-Ingold-Prelog) to assign an absolute, unambiguous configuration to a stereocenter. The (+)/(-) notation, however, is a purely experimental value describing the direction of optical rotation.[14] There is no simple correlation; an 'S' configuration does not automatically mean a compound is levorotatory (-). The relationship must be determined experimentally. For this compound, its specific spatial arrangement corresponds to the (1S,4S) absolute configuration, which has been experimentally verified to be levorotatory.

The logical relationship between these concepts is illustrated below.

G A Chiral Molecular Structure (e.g., (1S,4S)-Camphene) B Interaction with Plane-Polarized Light A->B causes C Observable Physical Property: Optical Rotation B->C results in D Quantitative Measurement: Specific Rotation [α] C->D is quantified as E Designation: Levorotatory (-) D->E determines

Caption: Logical Path from Chiral Structure to Optical Rotation Designation.

Practical Implications and Safety Considerations

Role in Synthesis and Quality Control

The measurement of optical rotation is a cornerstone of quality control in industries that use chiral molecules. For instance, camphene is a key intermediate in the industrial synthesis of camphor.[7][21] The process often starts with α-pinene, which is isomerized to camphene.[8][22] Monitoring the optical rotation throughout this process ensures the stereochemical integrity of the product, which is vital for its final application, especially in pharmaceuticals where one enantiomer may be therapeutic while the other is inactive or even harmful.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as a flammable solid and can cause serious eye irritation.[23][24][25][26] Researchers must consult the Safety Data Sheet (SDS) before use and adhere to all recommended safety protocols, including the use of personal protective equipment (PPE) such as safety glasses and gloves, and working in a well-ventilated area away from ignition sources.[23][24][27]

Conclusion

This compound serves as an exemplary model for understanding the profound connection between a molecule's three-dimensional structure and its physical properties. Its levorotatory nature is not an arbitrary label but a direct, measurable consequence of its inherent chirality. The meticulous determination of its specific rotation via polarimetry is a robust, self-validating technique that remains indispensable for verifying purity, confirming stereochemical identity, and ensuring quality in scientific research and industrial applications. This guide provides the foundational knowledge and practical protocols necessary for professionals to confidently engage with and analyze this important chiral molecule.

References

  • Polarimetry: Applications, Advancements, and Industry Trends. Drawell. [Link]

  • Polarimetry: Principles & Applications. StudySmarter. [Link]

  • Camphene | C10H16 | CID 6616. PubChem, National Institutes of Health. [Link]

  • Principles and Applications of Polarimetry. Scribd. [Link]

  • Polarimetry. Wikipedia. [Link]

  • Polarimeter Guide: Optical Activity & Applications. Torontech. [Link]

  • Camphene – Knowledge and References. Taylor & Francis. [Link]

  • Racemic and Enantiopure Camphene and Pinene Studied by the Crystalline Sponge Method. ACS Publications. [Link]

  • Camphene. Wikipedia. [Link]

  • CAMPHENE. Ventos. [Link]

  • Temperature Dependence of Optical Rotation: α-Pinene, β-Pinene Pinane, Camphene, Camphor and Fenchone. ACS Publications. [Link]

  • Safety Data Sheet - Camphene natural. Advanced Biotech. [Link]

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  • angle of optical rotation (A00348). The IUPAC Compendium of Chemical Terminology. [Link]

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  • Racemic and Enantiopure Camphene and Pinene Studied by the Crystalline Sponge Method. PMC, National Institutes of Health. [Link]

  • Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts. Royal Society of Chemistry. [Link]

  • Central to Axial Transfer of Chirality in Menthone or Camphor-Derived 2,2'-Biphenols. ACS Publications. [Link]

  • optical activity (O04303). The IUPAC Compendium of Chemical Terminology. [Link]

  • optical activity. The IUPAC Compendium of Chemical Terminology. [Link]

  • Temperature Dependence of Optical Rotation: α-Pinene, β-Pinene Pinane, Camphene, Camphor and Fenchone. ACS Publications. [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

  • Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. PMC, National Institutes of Health. [Link]

  • Process for the preparation of camphene by the rearrangement of a-pinene.
  • Chirality of camphor derivatives by density functional theory. PubMed. [Link]

  • ESSENTIAL OILS. Massachusetts Institute of Technology. [Link]

  • camphene, 79-92-5. The Good Scents Company. [Link]

  • The OPTICAL ROTATION of CAMPHOR and some DERIVATIVES. University of Glasgow. [Link]

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Solubility and stability of (-)-Camphene in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of (-)-Camphene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes fundamental chemical principles with practical, field-proven methodologies. We will explore the physicochemical properties governing camphene's behavior in various solvents and under diverse environmental stressors, offering insights into its handling, storage, and analytical evaluation.

Introduction to this compound: A Bicyclic Monoterpene

This compound is a bicyclic monoterpene, a naturally occurring organic compound found as a minor constituent in the essential oils of turpentine, cypress oil, camphor oil, and valerian.[1][2] Structurally, it is characterized by a bicyclo[2.2.1]heptane skeleton with two geminal methyl groups and an exocyclic methylene group.[3] This non-polar, waxy solid is known for its pungent, camphor-like odor and its utility as a chemical intermediate in the synthesis of fragrances, synthetic camphor, and other specialty chemicals.[1][3][4] Its unique structure dictates its physical and chemical behavior, particularly its solubility and reactivity.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₆[2]

  • Molar Mass: 136.24 g/mol [3]

  • Appearance: Colorless to white crystalline solid[3][5]

  • Melting Point: 44–52 °C[2][4]

  • Boiling Point: 159–161 °C[2][4]

  • LogP (Kow): ~4.22[3]

The high LogP value indicates a strong lipophilic (fat-loving) and hydrophobic (water-fearing) nature, which is the primary determinant of its solubility profile.

Solubility Profile of this compound

The principle of "like dissolves like" is the cornerstone for understanding camphene's solubility. As a non-polar hydrocarbon, its solubility is highest in non-polar organic solvents and extremely limited in polar solvents, especially water.

Theoretical Framework: Intermolecular Forces

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

This compound's structure is purely hydrocarbon-based, meaning its primary intermolecular interactions are weak van der Waals forces (specifically, London dispersion forces). It lacks the capacity for stronger interactions like hydrogen bonding or significant dipole-dipole forces. Consequently, it readily dissolves in solvents that also rely on London dispersion forces.

cluster_solute This compound Molecule cluster_solvent Solvent Type Camphene Non-Polar Bicyclic Structure Forces1 London Dispersion Forces (Weak) Camphene->Forces1 Outcome Outcome Forces1->Outcome Similar forces promote mixing Solvent_NP Non-Polar Solvents (e.g., Hexane, Toluene) Forces2 London Dispersion Forces (Weak) Solvent_NP->Forces2 Forces2->Outcome High Solubility Solvent_P Polar Solvents (e.g., Water, Methanol) Forces3 Hydrogen Bonding Dipole-Dipole (Strong) Solvent_P->Forces3 Forces3->Outcome Dissimilar forces prevent mixing (Insoluble)

Caption: Intermolecular forces governing camphene solubility.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in a range of common laboratory solvents.

SolventSolvent TypeSolubilityReference
WaterPolar ProticInsoluble / Practically Insoluble[1][2][4][5][6][7]
EthanolPolar ProticSlightly Soluble[5][6]
Ether (Diethyl Ether)Non-Polar AproticSoluble[6][8]
ChloroformNon-Polar AproticSoluble[6][8]
BenzeneNon-Polar AproticSoluble[9]
TolueneNon-Polar AproticSoluble[9]
CyclohexaneNon-Polar AproticSoluble[6]
DioxanePolar AproticSoluble[6]

Note: "Soluble" indicates that camphene dissolves readily in these solvents, though quantitative values at STP are not consistently published in standard literature. Experimental determination is recommended for specific concentrations.

Experimental Protocol: Gravimetric Determination of Solubility

This protocol provides a reliable, step-by-step method for quantifying the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (≥95% purity)

  • Selected solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • 20 mL screw-cap vials

  • 0.22 µm syringe filters (ensure compatibility with solvent)

  • Analytical balance (readable to 0.1 mg)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. An excess is necessary to ensure a saturated solution is formed.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed in the temperature bath for 2 hours to allow undissolved solid to settle.

  • Sampling: Carefully draw a known volume (e.g., 2 mL) of the clear supernatant into a syringe, avoiding any solid particles. Attach a 0.22 µm filter and dispense the solution into a pre-weighed, clean, and dry vial. Record the exact volume transferred.

  • Solvent Evaporation: Place the vial with the filtrate in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of nitrogen can be used to accelerate this process, but care must be taken to avoid volatilizing the camphene itself. A vacuum desiccator is a safer alternative.

  • Quantification: Once the solvent is fully removed, weigh the vial containing the dry camphene residue.

  • Calculation:

    • Mass of dissolved camphene = (Final vial mass) - (Initial vial mass).

    • Solubility (g/L) = (Mass of dissolved camphene in g) / (Volume of aliquot in L).

Self-Validation:

  • Run the experiment in triplicate to ensure reproducibility.

  • Analyze the solid residue post-evaporation (e.g., via melting point or GC-MS) to confirm it is pure camphene and has not degraded.

  • Perform a blank run with only the solvent to account for any non-volatile impurities.

cluster_stress Environmental Stressors cluster_products Primary Degradation Products Camphene This compound Oxidants Oxidative (Air, O₃, OH•) Camphene->Oxidants Heat Thermal (>100 °C) Camphene->Heat Light Photochemical (UV Light) Camphene->Light Camphenilone Camphenilone Oxidants->Camphenilone Double bond cleavage Formaldehyde Formaldehyde Oxidants->Formaldehyde Double bond cleavage Rearrangement Rearrangement & Aromatic Products Heat->Rearrangement Dehydrogenation Light->Oxidants Generates radicals

Caption: Factors influencing camphene stability and degradation.

Best Practices: Handling, Storage, and Analysis

Proper handling and storage are critical to maintaining the purity and integrity of this compound.

Handling and Storage Recommendations
  • Storage Temperature: Store in a cool, dry, well-ventilated place. [4]Recommended storage temperatures are often between 2–8 °C or below 25°C. [4][10]* Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases. [5]* Atmosphere: Store in tightly sealed containers to prevent oxidation and volatilization. [4]Consider storage under an inert atmosphere (e.g., nitrogen or argon) for long-term stability of high-purity material.

  • Ignition Sources: this compound is a flammable solid. Keep away from heat, sparks, open flames, and other ignition sources. [5][10][11]Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge. [4][5]

Analytical Protocol: Stability-Indicating GC-MS Method

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing the stability of terpenes like camphene, as it can separate the parent compound from potential degradation products and provide structural information for their identification. Objective: To quantify the remaining this compound and identify degradation products in a sample subjected to forced degradation (e.g., heat stress).

Instrumentation & Consumables:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary Column suitable for terpene analysis (e.g., a low- to mid-polarity column like a DB-5ms or equivalent)

  • This compound reference standard

  • Solvent for dilution (e.g., hexane or ethyl acetate)

  • Internal Standard (e.g., Tridecane or a non-interfering hydrocarbon) Procedure:

  • Sample Preparation:

    • Stressed Sample: Take the camphene sample that has been subjected to a stability stressor (e.g., heated at 80°C for 48 hours) and accurately weigh a portion. Dissolve it in the chosen solvent to a known concentration (e.g., 1000 µg/mL).

    • Control Sample: Prepare a solution of unstressed camphene at the same concentration.

    • Add the internal standard to all samples at a fixed concentration.

  • GC-MS Conditions (Typical):

    • Injection: Use a direct injection technique, such as cool on-column, to prevent thermal degradation of the analyte in the injector port. [12] * Inlet Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • MS Conditions: Scan mode (e.g., m/z 40-400) for identification of unknowns.

  • Data Analysis:

    • Quantification: Calculate the amount of camphene remaining in the stressed sample relative to the control sample using the peak area ratio of camphene to the internal standard.

    • Degradant Identification: Examine the chromatogram of the stressed sample for new peaks not present in the control. Use the mass spectrum of each new peak to identify potential degradation products by comparing them against a spectral library (e.g., NIST). Trustworthiness through System Suitability:

  • Before analysis, inject a standard mixture to verify column performance, peak shape, and detector sensitivity.

  • The method is considered "stability-indicating" if it can resolve the main camphene peak from all significant degradation product peaks.

Conclusion

This compound is a lipophilic, non-polar molecule with predictable solubility in organic solvents and near-insolubility in water. Its stability is robust under proper storage conditions but is compromised by exposure to heat, light, and oxidizing agents, primarily through reactions involving its exocyclic double bond. A thorough understanding of these properties, coupled with rigorous analytical methods like the stability-indicating GC-MS protocol described, is essential for its effective use in research and commercial applications, ensuring product quality, safety, and efficacy.

References

  • Safety Data Sheet: Camphene - Carl ROTH. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Camphene. National Center for Biotechnology Information. Retrieved from [Link]

  • Gaona, E. A., et al. (2017). OH- and O3-initiated atmospheric degradation of camphene: temperature dependent rate coefficients, product yields and mechanisms. RSC Publishing. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Camphene | High-Purity Terpene | Fragrance Grade. Retrieved from [Link]

  • Johnson, D., et al. (2017). OH- and O3-initiated atmospheric degradation of camphene: Temperature dependent rate coefficients, product yields and mechanisms. ResearchGate. Retrieved from [Link]

  • Goldblatt, L. A., & Best, P. A. (1998). Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. Environmental Science & Technology. Retrieved from [Link]

  • Confident Cannabis. (2025). Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Camphene – Knowledge and References. Retrieved from [Link]

  • Sgcannabusiness. (2025). Water-Soluble Terpenes 101: Encapsulation Methods That Survive Pasteurization. Retrieved from [Link]

  • Subramani, M., et al. (2021). Degradation of camphene by OH radical into hydroxyalkoxy radical. ResearchGate. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Camphene (FDB009065). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Characterization of Camphene- and Fenchol-Based Hydrophobic Eutectic Solvents and Their Application in Aldehyde Extraction. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Camphene. Retrieved from [Link]

  • SciSpace. (n.d.). Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. Retrieved from [Link]

  • ResearchGate. (2025). Green solvent selection for terpene extraction from hemp. Retrieved from [Link]

  • Izzo, L., et al. (2020). Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity. PMC - PubMed Central. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Miller, B. L. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]

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An In-depth Technical Guide to the Thermochemical Properties of (-)-Camphene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(-)-Camphene, a bicyclic monoterpene, is a valuable natural product and a key chiral intermediate in the synthesis of fragrances, agrochemicals, and pharmaceuticals. A thorough understanding of its thermochemical properties is paramount for process design, safety assessment, and the development of novel applications. This technical guide provides a comprehensive overview of the essential thermochemical data for this compound, including its enthalpy of formation, combustion, phase transitions, and heat capacity. We delve into the experimental methodologies for determining these properties, offering detailed protocols and the underlying scientific principles. Furthermore, this guide briefly explores the application of theoretical computational methods for predicting these properties and discusses the thermal stability of the molecule. This document is intended to be a critical resource for researchers, scientists, and drug development professionals working with this important chiral building block.

Introduction to this compound: A Note on Chirality and Data Availability

Camphene (2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane) is a chiral molecule that exists as two enantiomers: (+)-Camphene and this compound.[1] It is a major component of many essential oils, including turpentine, cypress oil, and camphor oil.[1] Industrially, it is often produced through the catalytic isomerization of α-pinene.[1] The specific stereochemistry of this compound makes it a crucial starting material in asymmetric synthesis.

A critical point for researchers is the distinction between data for a pure enantiomer versus a racemic mixture ((±)-Camphene). While enantiomers exhibit identical physical properties in a non-chiral environment (e.g., boiling point, density, refractive index), their properties in the crystalline state can differ.[2] This is because the crystal lattice of a pure enantiomer is different from that of a racemic compound, which can lead to different melting points and enthalpies of fusion and sublimation.[3][4] In the liquid and gaseous states, the thermochemical properties of enantiomers are generally considered to be identical to their racemic counterparts.[5]

Much of the available experimental data in literature and databases does not specify the enantiomeric form of camphene or refers to the racemic mixture. This guide will primarily present data reported for "camphene" or "(±)-camphene" and will explicitly note when data for a specific enantiomer is available. For properties in the liquid and gas phases, the provided data can be confidently applied to this compound. For solid-state properties, caution is advised, and the provided values should be considered as a close approximation in the absence of specific data for the pure (-)-enantiomer.

Core Thermochemical Properties of Camphene

This section summarizes the key thermochemical parameters for camphene. The data has been compiled from various authoritative sources and is presented for the convenience of the reader.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[6]

PropertyPhaseValue (kJ/mol)MethodSource(s)
Standard Molar Enthalpy of Formation (ΔfH°) Solid-75.0 ± 2.0Combustion Calorimetry[5]
Gas-28.0 ± 2.0Derived from Solid Phase Data[5]
Enthalpy of Combustion (ΔcH°)

The enthalpy of combustion is the heat released during the complete combustion of a substance with oxygen under standard conditions. It is a critical parameter for safety assessments and for deriving the enthalpy of formation.

PropertyPhaseValue (kJ/mol)MethodSource(s)
Standard Molar Enthalpy of Combustion (ΔcH°) Solid-6146.0 ± 2.0Combustion Calorimetry[5][7]
Phase Change Enthalpies

The enthalpies of fusion, vaporization, and sublimation are crucial for understanding phase transitions and for designing purification processes like distillation and sublimation.

PropertyValue (kJ/mol)Temperature (K)MethodSource(s)
Enthalpy of Fusion (ΔfusH°) 3.12 ± 0.2~324 (Melting Point)DSC[8]
Enthalpy of Vaporization (ΔvapH°) 44.7298.15 (Standard)Gas Chromatography[5]
44.0335Based on Vapor Pressure Data[5]
Enthalpy of Sublimation (ΔsubH°) 46.86 ± 0.54298.15 (Standard)Calvet Calorimetry[5]
52.0298.15 (Standard)Not Specified[4]

Note on Enthalpy of Fusion: There is a notable discrepancy in the literature for the enthalpy of fusion of camphene. An older value of 31.8 kJ/mol has been reported, but more recent studies using modern techniques have consistently found values around 2.7-3.12 kJ/mol, suggesting the older value may be erroneous.[8]

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is an essential property for heat transfer calculations and thermodynamic modeling.

PropertyPhaseValue (J/mol·K)Temperature (K)MethodSource(s)
Ideal Gas Heat Capacity (Cp,gas) Gas272.71298.15Not Specified[7]
291.03323.15Not Specified[7]
308.01348.15Not Specified[7]
Specific Heat Capacity Solid1.25 J/g·KNot SpecifiedNot Specified[4]
Liquid1.89 J/g·KNot SpecifiedNot Specified[4]
Vapor Pressure

Vapor pressure is a critical property for predicting volatility and is essential for distillation, sublimation, and environmental fate modeling.

Temperature (°C / K)Vapor Pressure (kPa)Source(s)
20 / 293.150.399[8][9]
25 / 298.150.333[10]
335.158.36[7]
432.15 (Boiling Point)101.33[1][7]

Experimental Methodologies

The accurate determination of thermochemical properties relies on precise and well-established experimental techniques. This section provides an overview and step-by-step protocols for the key methodologies.

Bomb Calorimetry for Enthalpy of Combustion

Principle: Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples. A known mass of the sample is combusted in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured precisely. The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, typically benzoic acid.[11]

Experimental Protocol:

  • Sample Preparation:

    • Weigh approximately 1 gram of this compound with high precision.

    • If the sample is a solid, use a pellet press to form a compact pellet.[12]

    • Place the pellet in the sample crucible.

  • Bomb Assembly:

    • Measure and weigh a 10 cm length of ignition wire.

    • Secure the ignition wire to the electrodes inside the bomb head, ensuring it is in contact with the sample pellet.[13]

    • Add 1 mL of deionized water to the bottom of the bomb to ensure all water formed during combustion is in the liquid state.

    • Carefully seal the bomb.

  • Oxygen Charging:

    • Purge the bomb with a small amount of oxygen to remove atmospheric nitrogen.

    • Slowly fill the bomb with high-purity oxygen to a pressure of 25-30 atm.[13]

    • Check for leaks by immersing the pressurized bomb in water.

  • Calorimeter Setup:

    • Place the bomb into the calorimeter bucket.

    • Accurately measure a known volume of water (e.g., 2000 mL) and add it to the bucket, ensuring the bomb is fully submerged.

    • Assemble the calorimeter, placing the lid on with the stirrer and thermometer.

  • Measurement:

    • Allow the system to reach thermal equilibrium while stirring continuously.

    • Record the temperature at regular intervals (e.g., every minute) for a 5-minute pre-period to establish a baseline.

    • Ignite the sample by passing a current through the ignition wire.

    • Record the temperature at short intervals (e.g., every 30 seconds) during the rapid temperature rise period.

    • Continue recording the temperature at regular intervals for a 5-minute post-period after the temperature has peaked and begins to cool.

  • Post-Run Analysis:

    • Carefully release the pressure from the bomb.

    • Disassemble the bomb and measure the length of the unburned ignition wire.

    • Quantify and correct for the formation of nitric acid due to any residual nitrogen.

  • Calculation:

    • Plot the temperature versus time data and correct for heat exchange with the surroundings to determine the true temperature change (ΔT).

    • Calculate the heat capacity of the calorimeter (Ccal) using the data from a benzoic acid standard run.

    • Calculate the heat of combustion of this compound using the measured ΔT and Ccal, correcting for the heat of combustion of the fuse wire and the formation of nitric acid.

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Weigh Sample & Fuse Wire B Assemble Sample in Bomb A->B C Add 1 mL H2O B->C D Seal Bomb C->D E Charge with O2 (25-30 atm) D->E F Assemble Calorimeter E->F G Equilibrate & Record Baseline Temperature F->G H Ignite Sample G->H I Record Temperature Rise & Post-Period Cooling H->I J Depressurize & Disassemble I->J K Measure Unburned Wire & Titrate for HNO3 J->K L Calculate Corrected ΔT K->L M Calculate ΔcH° L->M

Workflow for Bomb Calorimetry.
Differential Scanning Calorimetry (DSC) for Fusion Enthalpy and Heat Capacity

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[14] For melting, the energy absorbed by the sample to transition from solid to liquid is measured as an endothermic peak. The area under this peak is directly proportional to the enthalpy of fusion.[6] Heat capacity is determined by measuring the heat flow required to increase the sample's temperature compared to a standard of known heat capacity, such as sapphire.[15]

Experimental Protocol:

  • Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard with a known melting point and enthalpy of fusion (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

    • Hermetically seal the pan to prevent sublimation or vaporization during the experiment.

    • Prepare an identical empty pan to be used as a reference.

  • Measurement (Enthalpy of Fusion):

    • Place the sample pan and the reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 K/min) through its melting transition. Ensure the temperature range extends well below and above the melting point.[6]

    • Record the heat flow as a function of temperature.

  • Measurement (Heat Capacity):

    • Perform a baseline run with two empty pans.

    • Perform a run with a sapphire standard of known mass.

    • Perform a run with the this compound sample.

    • All runs must be conducted under the exact same conditions (heating rate, purge gas, etc.).

  • Data Analysis:

    • Enthalpy of Fusion: Integrate the area of the melting peak on the heat flow vs. temperature curve. The enthalpy of fusion (ΔHfus) is calculated by normalizing this area by the sample mass.

    • Heat Capacity: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard and the baseline at a given temperature.

DSC_Workflow cluster_prep Preparation & Calibration cluster_fusion Enthalpy of Fusion Measurement cluster_cp Heat Capacity Measurement A Calibrate DSC with Indium Standard B Weigh 5-10 mg Sample into Aluminum Pan C Hermetically Seal Pan D Place Sample & Reference Pans in DSC C->D I Run Baseline (Empty Pans) C->I E Heat at Constant Rate (e.g., 10 K/min) D->E F Record Heat Flow vs. Temp E->F G Integrate Peak Area F->G H Calculate ΔHfus G->H J Run Sapphire Standard I->J K Run Sample J->K L Calculate Cp from Heat Flow Differences K->L Knudsen_Effusion_Workflow cluster_prep Preparation cluster_run Measurement cluster_analysis Analysis A Load Sample into Knudsen Cell B Place Cell in High-Vacuum Chamber C Evacuate Chamber B->C D Heat to Constant Temp (T1) C->D E Measure Rate of Mass Loss (dm/dt)1 D->E F Repeat at Different Temperatures (T2, T3...) E->F G Calculate Vapor Pressure (P) at each Temperature F->G H Plot ln(P) vs. 1/T G->H I Determine Slope H->I J Calculate ΔHsub from Slope I->J

Workflow for Knudsen Effusion Method.

Theoretical Framework: Computational Prediction

Alongside experimental determination, computational chemistry provides a powerful tool for predicting thermochemical properties. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for this purpose. [16] Principle: DFT methods calculate the electronic structure of a molecule to determine its total energy. From this, properties like the enthalpy of formation can be derived. By calculating the vibrational frequencies of the molecule, other thermodynamic properties such as heat capacity, entropy, and Gibbs free energy can also be predicted. [17]These calculations can be particularly useful for comparing the relative stabilities of different isomers or for estimating properties that are difficult to measure experimentally. For terpenes, DFT has been successfully used to study molecular geometries, electronic structures, and reaction mechanisms. [16]

Thermal Stability and Decomposition

This compound is a relatively stable molecule but can undergo degradation at elevated temperatures, particularly in the presence of oxygen. Studies on the thermal degradation of camphene at 120 °C in the presence of air have shown that it undergoes oxidative reactions. [18]These reactions can include dehydrogenation to form aromatic systems and rearrangements, leading to a variety of degradation products. [18]This information is crucial for assessing the stability of this compound during processing and storage at elevated temperatures.

Conclusion

This technical guide has synthesized the key thermochemical properties of this compound, drawing upon the available literature for the racemate and the pure compound. The provided data for enthalpy of formation, combustion, phase transitions, and heat capacity serve as a critical reference for scientists and engineers. The detailed experimental protocols for bomb calorimetry, DSC, and vapor pressure measurement offer practical guidance for the in-house determination of these properties. As the use of chiral molecules like this compound continues to grow, a solid foundation of their thermochemical behavior is indispensable for innovation and safe application.

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The Degradation of (-)-Camphene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(-)-Camphene, a bicyclic monoterpene, is a prominent constituent of many essential oils and a significant compound in the chemical industry, serving as a precursor for the synthesis of fragrances, insecticides, and camphor.[1][2] Its prevalence in industrial applications and natural ecosystems necessitates a thorough understanding of its degradation pathways and the resulting byproducts. This technical guide provides an in-depth exploration of the microbial and chemical degradation of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and environmental science.

Part 1: Microbial Degradation of this compound

The biodegradation of this compound is predominantly carried out by soil microorganisms, with species of the genus Pseudomonas being extensively studied for their remarkable efficiency in utilizing this terpene as a sole carbon and energy source. The metabolic pathway is a multi-step enzymatic process that transforms the bicyclic structure of camphene into intermediates that can enter central metabolic pathways.

The Initial Conversion: From this compound to (-)-Camphor

The microbial degradation of this compound is initiated by its conversion to (-)-borneol, which is subsequently oxidized to (-)-camphor. While the specific enzymes catalyzing the initial hydration of this compound to (-)-borneol are not as extensively characterized as the subsequent steps, the process is a crucial prerequisite for further degradation.

The subsequent oxidation of (-)-borneol to (-)-camphor is catalyzed by borneol dehydrogenase (BDH) , an NAD-dependent oxidoreductase.[3][4] This enzymatic step is a key control point in the camphor degradation pathway.

The Camphor Degradation Pathway in Pseudomonas putida

The most well-elucidated pathway for camphor degradation is found in Pseudomonas putida carrying the CAM plasmid, which harbors the necessary genetic information for camphor catabolism.[5][6] The degradation of (-)-camphor proceeds through a series of monooxygenase-catalyzed reactions that lead to the cleavage of the bicyclic ring structure.

The key enzymatic steps in the degradation of (-)-camphor by Pseudomonas putida are as follows:

  • Hydroxylation: (-)-Camphor is first hydroxylated by camphor 5-monooxygenase (a cytochrome P450 enzyme) to produce 5-exo-hydroxycamphor.[5][7][8]

  • Dehydrogenation: The resulting 5-exo-hydroxycamphor is then oxidized by exo-hydroxycamphor dehydrogenase to 2,5-diketocamphane.[5][9]

  • Baeyer-Villiger Oxidation and Ring Cleavage: 2,5-Diketocamphane undergoes a Baeyer-Villiger oxidation catalyzed by 2,5-diketocamphane 1,2-monooxygenase , a two-component flavin-dependent monooxygenase. This reaction inserts an oxygen atom into the carbon-carbon bond, leading to the formation of an unstable lactone that spontaneously hydrolyzes to a monocyclic intermediate.[5][6][10]

  • Further Degradation: The monocyclic intermediate undergoes further enzymatic transformations, eventually leading to intermediates that can enter the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA, thus completing the mineralization of the camphene molecule.[9]

Below is a diagram illustrating the microbial degradation pathway of this compound.

Microbial_Degradation_of_Camphene cluster_initial Initial Conversion cluster_camphor_pathway Camphor Degradation Pathway in Pseudomonas putida Camphene This compound Borneol (-)-Borneol Camphene->Borneol Hydration Camphor (-)-Camphor Borneol->Camphor Borneol Dehydrogenase (BDH) Hydroxycamphor 5-exo-Hydroxycamphor Camphor->Hydroxycamphor Camphor 5-monooxygenase (EC 1.14.15.1) Diketocamphane 2,5-Diketocamphane Hydroxycamphor->Diketocamphane exo-Hydroxycamphor Dehydrogenase Monocyclic_Intermediate Monocyclic Intermediate Diketocamphane->Monocyclic_Intermediate 2,5-Diketocamphane 1,2-monooxygenase (EC 1.14.14.108) TCA_Cycle TCA Cycle Intermediates (Succinyl-CoA, Acetyl-CoA) Monocyclic_Intermediate->TCA_Cycle Further Enzymatic Steps

Caption: Microbial degradation pathway of this compound to central metabolites.

Key Enzymes and Genes in Microbial Degradation

The microbial degradation of camphene is orchestrated by a suite of enzymes, primarily monooxygenases and dehydrogenases. In Pseudomonas putida, these enzymes are encoded by the cam genes located on the CAM plasmid.

EnzymeEC NumberGene(s)Function
Camphor 5-monooxygenase1.14.15.1camC, camA, camBHydroxylation of camphor
exo-Hydroxycamphor dehydrogenase-camDOxidation of 5-exo-hydroxycamphor
2,5-Diketocamphane 1,2-monooxygenase1.14.14.108camEBaeyer-Villiger oxidation and ring cleavage
3,6-Diketocamphane 1,6-monooxygenase1.14.14.155camEBaeyer-Villiger oxidation of the (-)-camphor enantiomer's intermediate

Part 2: Chemical Degradation of this compound

In addition to microbial breakdown, this compound can be degraded through various chemical processes, including oxidation and ozonolysis. These pathways are relevant in industrial settings and atmospheric chemistry.

Oxidation to Camphor

This compound can be chemically oxidized to camphor, a reaction of significant industrial importance. This conversion is often achieved using oxidizing agents such as dichromates in the presence of a strong acid like sulfuric acid.[11] The reaction proceeds through the hydration of the double bond in camphene, followed by a Wagner-Meerwein rearrangement and subsequent oxidation of the resulting secondary alcohol to a ketone.[11]

Ozonolysis

The reaction of this compound with ozone (ozonolysis) leads to the cleavage of the exocyclic double bond, resulting in the formation of various smaller, oxygenated byproducts. The primary products of camphene ozonolysis include camphenilone, acetone, and formaldehyde.[1][12][13] The exact product distribution can be influenced by the reaction conditions, such as temperature and the presence of other atmospheric components.[1][12]

Below is a diagram illustrating the chemical degradation pathways of this compound.

Chemical_Degradation_of_Camphene cluster_oxidation Acid-Catalyzed Oxidation cluster_ozonolysis Ozonolysis Camphene This compound Camphor Camphor Camphene->Camphor H₂Cr₂O₇ / H₂SO₄ Ozonide Primary Ozonide (unstable) Camphene->Ozonide O₃ Camphenilone Camphenilone Ozonide->Camphenilone Acetone Acetone Ozonide->Acetone Formaldehyde Formaldehyde Ozonide->Formaldehyde

Caption: Chemical degradation pathways of this compound.

Part 3: Byproducts of this compound Degradation

The degradation of this compound, whether through microbial or chemical pathways, results in a variety of byproducts. The identification and quantification of these compounds are crucial for assessing the environmental impact and for process optimization in industrial applications.

Degradation PathwayKey Byproducts
Microbial Degradation (-)-Borneol, (-)-Camphor, 5-exo-Hydroxycamphor, 2,5-Diketocamphane, Monocyclic organic acids
Chemical Oxidation Camphor
Ozonolysis Camphenilone, Acetone, Formaldehyde
Thermal Degradation Camphenilone, various rearrangement and oxidation products[13][14][15]

Part 4: Experimental Protocols

Protocol for Enrichment and Isolation of this compound Degrading Bacteria

This protocol outlines a method for enriching and isolating bacteria capable of utilizing this compound as a sole carbon source from a soil sample.

Materials:

  • Soil sample from a terpene-rich environment (e.g., pine forest)

  • Bushnell-Haas (BH) mineral salts medium

  • This compound (analytical grade)

  • Sterile flasks and petri dishes

  • Incubator shaker

  • Autoclave

Procedure:

  • Enrichment:

    • Add 1 g of soil to 100 mL of sterile BH medium in a 250 mL flask.

    • Add 0.1% (v/v) of this compound as the sole carbon source.

    • Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7 days.

    • After 7 days, transfer 1 mL of the enrichment culture to 100 mL of fresh BH medium containing this compound and incubate for another 7 days. Repeat this step three times to enrich for camphene-degrading microorganisms.[16][17]

  • Isolation:

    • Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline solution.

    • Spread 100 µL of each dilution onto BH agar plates.

    • Place a filter paper disc impregnated with this compound on the lid of each petri dish to provide the carbon source via vapor phase.

    • Incubate the plates at 30°C for 5-7 days.

  • Purification:

    • Select distinct colonies from the plates and streak them onto fresh BH agar plates with this compound vapor to obtain pure cultures.

Protocol for GC-MS Analysis of this compound and its Degradation Byproducts

This protocol provides a general method for the analysis of this compound and its degradation products in a liquid culture using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Bacterial culture grown on this compound

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Autosampler vials

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take 10 mL of the bacterial culture and centrifuge to pellet the cells.

    • Transfer the supernatant to a separatory funnel.

    • Add 10 mL of ethyl acetate and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the upper organic layer.

    • Repeat the extraction twice.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the extract and concentrate it to 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode.

    • Oven Program: Initial temperature of 60°C for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV, scan range of m/z 40-400.

  • Data Analysis:

    • Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of authentic standards.

    • Quantify the compounds by creating a calibration curve with standard solutions of known concentrations.[18]

Part 5: Environmental and Toxicological Considerations

This compound is considered to be of low to moderate toxicity to humans and other mammals.[19] However, it can be an irritant to the skin, eyes, and respiratory system.[2][19] Some of its degradation byproducts, such as formaldehyde, are known to be more toxic. The microbial degradation of camphene is an important process for its removal from the environment, preventing its accumulation and the potential formation of more harmful secondary pollutants.

Conclusion

The degradation of this compound is a complex process involving both microbial and chemical pathways, leading to a variety of byproducts. A thorough understanding of these pathways is essential for applications in biotechnology, chemical synthesis, and environmental remediation. The protocols and information provided in this guide serve as a valuable resource for researchers working in these fields, enabling them to further investigate and harness the degradation of this important monoterpene.

References

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Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive (-)-Camphene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Prepared by: A Senior Application Scientist

Abstract

(-)-Camphene, a readily available bicyclic monoterpene from the chiral pool, serves as an exceptional starting scaffold for the synthesis of complex, high-value molecules for the pharmaceutical industry.[1] Its rigid bicyclo[2.2.1]heptane framework and inherent chirality make it a privileged building block for generating derivatives with significant biological activity.[1][] This guide provides a detailed overview of synthetic strategies and step-by-step protocols for creating novel this compound derivatives. We will focus on the synthesis of a series of N-heterocyclic ethers with demonstrated broad-spectrum antiviral properties, offering field-proven insights into the experimental design, execution, and characterization of these promising pharmaceutical candidates.

Introduction: this compound as a Strategic Chiral Building Block

The use of natural products as starting materials for drug discovery is a time-honored strategy, with over a third of all new FDA-approved molecular entities originating from natural sources or their derivatives.[3] Terpenes, such as this compound, are particularly valuable as they provide inexpensive, stereochemically defined cores that can be elaborated into diverse and complex molecular architectures.[1] The camphene scaffold is of particular interest due to its demonstrated role in a variety of bioactive compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[4]

The core value of this compound lies in its utility as a "chiral building block," enabling the synthesis of enantiomerically pure compounds, which is critical as biological targets are chiral and drug-receptor interactions depend on a precise stereochemical match.[] This guide moves beyond theoretical chemistry to provide robust, reproducible protocols for the synthesis of camphene derivatives with potent antiviral activity against a range of pathogenic enveloped viruses, including Influenza A, Ebola, and Hantaan viruses.[3][5]

Core Synthetic Strategy: From this compound to Bioactive Ethers

A highly effective strategy for generating potent antiviral agents involves the acid-catalyzed Wagner-Meerwein rearrangement of camphene to produce an isobornyl intermediate, which is then functionalized. This approach leverages the inherent reactivity of the terpene backbone to create a key alcohol intermediate, which can be subsequently coupled with various moieties to build a library of candidate compounds.

The workflow presented here focuses on the synthesis of ethers containing a bicyclic fragment linked to a saturated N-heterocycle. The rationale for this design is based on structure-activity relationship (SAR) studies which have identified the bicyclic framework and a nitrogen atom as key structural fragments for efficient antiviral activity, likely by targeting the fusion process between viral and cellular membranes.[5][6]

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Functionalization & Diversification cluster_2 Phase 3: Validation Camphene This compound Rearrangement Wagner-Meerwein Rearrangement Camphene->Rearrangement Acid Catalyst (e.g., K10 Clay) Intermediate Isobornyl Alcohol Intermediate Rearrangement->Intermediate Alkylation O-Alkylation Intermediate->Alkylation 1. NaH 2. Dihaloalkane Derivatives Final Bioactive Camphene Derivatives Alkylation->Derivatives Heterocycles N-Heterocycle Library (e.g., Pyrrolidine, Piperidine, Morpholine) Heterocycles->Derivatives Nucleophilic Substitution Screening Antiviral Screening (e.g., Plaque Reduction Assay) Derivatives->Screening SAR SAR Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Synthetic workflow for bioactive camphene derivatives.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

Protocol 1: Synthesis of ω-Chloroalkyl Isobornyl Ethers (General Procedure)

This first step creates the key electrophilic intermediate that will be coupled with various nucleophilic heterocycles. The use of sodium hydride (NaH) is critical for deprotonating the isobornyl alcohol, forming a potent nucleophile that readily reacts with the dihaloalkane linker.

Materials:

  • (-)-Isoborneol (derived from this compound)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-bromo-3-chloropropane or 1-bromo-4-chlorobutane

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add (-)-isoborneol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Solvent Addition: Add anhydrous DMF to dissolve the isoborneol. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until H₂ evolution ceases, indicating complete alkoxide formation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the dihaloalkane (e.g., 1-bromo-3-chloropropane, 1.5 eq) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Work-up: Quench the reaction by slowly adding saturated aq. NH₄Cl. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield the pure ω-chloroalkyl isobornyl ether.

Protocol 2: Synthesis of N-Heterocyclic Camphene Derivatives (General Procedure)

This protocol details the nucleophilic substitution reaction to couple the chloroalkyl intermediate with a library of heterocycles. The choice of a polar aprotic solvent like acetonitrile and the addition of potassium carbonate are key to promoting the Sₙ2 reaction.

Materials:

  • ω-Chloroalkyl isobornyl ether (from Protocol 1)

  • Selected N-heterocycle (e.g., pyrrolidine, piperidine, morpholine) (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Potassium Iodide (KI), catalytic amount

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the ω-chloroalkyl isobornyl ether (1.0 eq), the desired N-heterocycle (1.5 eq), K₂CO₃ (2.0 eq), and a catalytic amount of KI. Causality Note: K₂CO₃ acts as a base to neutralize any generated HCl. KI serves as a catalyst via the Finkelstein reaction, converting the alkyl chloride in situ to the more reactive alkyl iodide, accelerating the reaction.

  • Reaction Conditions: Add anhydrous MeCN and heat the mixture to reflux (approx. 82 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the final N-heterocyclic derivative.

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR spectroscopy, and High-Resolution Mass Spectrometry (HR-MS).[3]

Data Presentation: Antiviral Activity

A library of camphene derivatives was synthesized following the protocols above and evaluated for antiviral activity.[3] The results demonstrated broad-spectrum activity, with several compounds showing high potency, particularly against Ebola pseudotype viruses.[3][5]

Compound IDN-Heterocycle MoietyLinker LengthIC₅₀ vs. Influenza A (H1N1) (µM)[3]IC₅₀ vs. Ebola pseudotype (µM)[3][5]
2a Pyrrolidine(CH₂)₂45.30.12
3a Piperidine(CH₂)₂>1006.3
4a 4-Methylpiperidine(CH₂)₂>1001.3
7a Morpholine(CH₂)₂>1000.6
2b Pyrrolidine(CH₂)₃64.824.5
7b Morpholine(CH₂)₃24.216.5

IC₅₀: The concentration of a compound required to inhibit virus infection by 50%.

The structure-activity relationship (SAR) data indicates that a two-carbon linker combined with a pyrrolidine (2a) or morpholine (7a) heterocycle results in the most potent inhibition of Ebola pseudotype viruses.[3]

Trustworthiness & Validation

The protocols described are self-validating systems. Successful synthesis is confirmed at each stage through standard analytical techniques:

  • TLC: To monitor reaction completion and guide chromatographic purification.

  • NMR Spectroscopy (¹H, ¹³C): To confirm the structural integrity of intermediates and final products. The characteristic signals of the isobornyl scaffold and the incorporated heterocycle should be present and correctly integrated.

  • HR-MS: To confirm the elemental composition and molecular weight of the novel synthesized compounds.

  • Purity Analysis: High-performance liquid chromatography (HPLC) can be employed to confirm the purity of the final compounds, which should typically exceed 95% for biological screening.[7]

By following these detailed steps and validation checks, researchers can confidently reproduce these results and apply these methodologies to generate their own libraries of bioactive camphene derivatives.

References

  • Yaroslavtseva, A. A., et al. (2021). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. Molecules, 26(8), 2235. [Link]

  • Uslu, H., et al. (2024). Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants. PubMed. [Link]

  • ResearchGate. (n.d.). Synthetic pathway to target camphene derivatives 2–8 a–b. [Link]

  • Sethi, K. K., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono. Molecules, 26(14), 4338. [Link]

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  • de Oliveira, C. C. S., et al. (2025). Synthetic camphor derivative (E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)phenol: A novel anthelmintic drug candidate for visceral toxocariasis. Journal of Helminthology, 99, e19. [Link]

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  • Sova, M., et al. (2015). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules, 20(1), 1058-1074. [Link]

  • Belskaya, N. P., et al. (2018). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 23(11), 2999. [Link]

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  • Ceruso, M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(19), 6777. [Link]

  • D'Souza, C., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897381. [Link]

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Application Notes and Protocols: (-)-Camphene as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Strategic Value of (-)-Camphene in Chiral Synthesis

This compound, a bicyclic monoterpene readily available from the chiral pool, stands as a versatile and cost-effective starting material for the synthesis of complex chiral molecules.[1] Its rigid bicyclo[2.2.1]heptane framework provides a well-defined stereochemical scaffold, making it an invaluable precursor for the construction of chiral ligands, auxiliaries, and pharmacologically active compounds. The exocyclic double bond and the propensity for Wagner-Meerwein rearrangements offer unique pathways for functionalization, allowing access to a diverse array of chiral derivatives.[2][3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for key synthetic transformations.

Core Applications of this compound

The utility of this compound as a chiral building block spans several key areas of chemical synthesis:

  • Synthesis of Chiral Intermediates: this compound is a common starting point for producing valuable chiral intermediates like (-)-isobornyl acetate, which serves as a precursor for other chiral molecules.

  • Development of Bioactive Molecules: The camphene scaffold is present in a variety of bioactive compounds, including antiviral and anti-tuberculosis agents.[1][4]

  • Fragrance and Fine Chemical Synthesis: It is a key precursor in the synthesis of fragrances, notably sandalwood-type scents like α- and β-santalene.[5]

  • Chiral Ligands and Catalysts: The rigid, chiral structure of camphene can be elaborated to create novel ligands for asymmetric catalysis.

  • Polymer Chemistry: Camphene-derived monomers are utilized in the synthesis of chiral polymers with unique properties.[6]

Key Synthetic Transformations and Protocols

The following sections detail protocols for some of the most important reactions involving this compound. These protocols are designed to be self-validating, with explanations for key experimental choices.

Isomerization and Esterification: Synthesis of (-)-Isobornyl Acetate

A cornerstone transformation of this compound is its acid-catalyzed isomerization via a Wagner-Meerwein rearrangement, followed by trapping with a nucleophile. The synthesis of (-)-isobornyl acetate is a classic example of this, where acetic acid acts as both the catalyst and the nucleophile.[7][8]

Reaction Principle: The reaction proceeds through the protonation of the exocyclic double bond of camphene, leading to a carbocation. This carbocation undergoes a Wagner-Meerwein rearrangement to form a more stable tertiary carbocation, which is then attacked by acetic acid to yield isobornyl acetate.

Experimental Protocol: Synthesis of (-)-Isobornyl Acetate [8]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 g), glacial acetic acid (25 g), tartaric acid (0.5 g), and boric acid (0.2 g).

  • Reaction Conditions: Heat the reaction mixture to 70 °C with vigorous stirring. Maintain this temperature for 16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The catalyst may precipitate and can be recovered by filtration.

    • Transfer the filtrate to a separatory funnel and add water to facilitate layering.

    • Separate the organic layer, which contains the product.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude isobornyl acetate.

    • The product can be further purified by vacuum distillation.

Data Summary: Catalytic Systems for Isobornyl Acetate Synthesis

Catalyst SystemReaction Temperature (°C)Reaction Time (h)Camphene Conversion (%)Isobornyl Acetate Selectivity (%)Reference
FeCl₃252~9994[7]
Tartaric acid-boric acid701692.995.3[8]
Mandelic acid-boric acid701691.295.1[8]

Workflow for the Synthesis of (-)-Isobornyl Acetate

G start Start: this compound & Reagents setup Reaction Setup: - this compound - Acetic Acid - Tartaric Acid - Boric Acid start->setup reaction Reaction: 70 °C, 16 h setup->reaction workup Work-up: - Cool & Filter - Water Wash - NaHCO₃ Wash - Brine Wash reaction->workup purification Purification: - Dry over Na₂SO₄ - Solvent Evaporation - Vacuum Distillation workup->purification product Product: (-)-Isobornyl Acetate purification->product

Caption: Workflow for the synthesis of (-)-isobornyl acetate.

Synthesis of Bioactive Molecules: Camphene-Based Antiviral Agents

The camphene scaffold can be elaborated to produce compounds with significant biological activity. A notable example is the synthesis of ethers with antiviral properties.[1] This synthesis also involves a Wagner-Meerwein rearrangement.

Reaction Principle: Alkylation of a haloalkanol with camphene in the presence of an acid catalyst leads to a rearranged bicyclic bromide. This intermediate is then reacted with a nitrogen-containing heterocycle to yield the final ether derivative.

Experimental Protocol: Synthesis of a Camphene-Derived Pyrrolidine Ether [1]

Step A: Synthesis of the Bromide Intermediate

  • Reaction Setup: In a reaction vessel, dissolve (±)-camphene and 2-bromoethanol in a suitable solvent. Add a heterogeneous catalyst such as montmorillonite clay K-10.

  • Reaction Conditions: Stir the mixture at a controlled temperature until the reaction is complete (monitor by TLC or GC-MS). The addition of the alcohol to the double bond is followed by a Wagner-Meerwein rearrangement.

  • Work-up and Purification:

    • Filter off the catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the resulting bromide intermediate by column chromatography.

Step B: Synthesis of the Final Ether

  • Reaction Setup: Dissolve the bromide intermediate from Step A in a suitable solvent. Add pyrrolidine to the solution.

  • Reaction Conditions: Stir the reaction mixture, possibly with gentle heating, until the substitution reaction is complete.

  • Work-up and Purification:

    • Perform an aqueous work-up to remove any excess amine and salts.

    • Extract the product into an organic solvent.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the final product by column chromatography. The resulting compound, a pyrrolidine-containing ether of a rearranged camphene scaffold, has shown antiviral activity.[1][9]

Logical Relationship in Antiviral Synthesis

G cluster_0 Step A: Intermediate Synthesis cluster_1 Step B: Final Product Synthesis Camphene This compound Rearrangement Wagner-Meerwein Rearrangement Camphene->Rearrangement Bromoethanol 2-Bromoethanol Bromoethanol->Rearrangement Bromide Bromide Intermediate Rearrangement->Bromide Substitution Nucleophilic Substitution Bromide->Substitution Pyrrolidine Pyrrolidine Pyrrolidine->Substitution Product Antiviral Ether Substitution->Product

Caption: Synthesis of a camphene-derived antiviral agent.

The Ritter Reaction: A Gateway to Amide Derivatives

The Ritter reaction provides a direct method for the conversion of the double bond in camphene to an N-alkyl amide using a nitrile in the presence of a strong acid.[10] This reaction is a powerful tool for introducing nitrogen-containing functional groups.

Reaction Principle: The alkene is protonated by a strong acid to form a carbocation, which then undergoes nucleophilic attack by the nitrile. The resulting nitrilium ion is subsequently hydrolyzed to form the amide.

Experimental Protocol: Ritter Reaction of this compound with Acetonitrile [10][11]

  • Reaction Setup: In a flask cooled in an ice bath, dissolve this compound in acetonitrile. Slowly add a strong acid, such as concentrated sulfuric acid, while maintaining a low temperature.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification:

    • Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., aqueous sodium hydroxide).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting amide by recrystallization or column chromatography.

Pathway of the Ritter Reaction

G Camphene This compound Protonation Protonation (Strong Acid) Camphene->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Nitrile_Attack Nucleophilic Attack (Acetonitrile) Carbocation->Nitrile_Attack Nitrilium_Ion Nitrilium Ion Nitrile_Attack->Nitrilium_Ion Hydrolysis Hydrolysis Nitrilium_Ion->Hydrolysis Amide N-Alkyl Amide Product Hydrolysis->Amide

Caption: Mechanistic pathway of the Ritter reaction on this compound.

This compound in Asymmetric Catalysis

The chiral scaffold of this compound makes it an attractive starting point for the synthesis of chiral ligands for asymmetric catalysis.[12] While specific, highly efficient camphene-derived catalysts are still an emerging area of research, the general principles for their synthesis and application are well-established.

Synthesis of Chiral N,N'-Dioxide Ligands

Chiral N,N'-dioxide ligands have shown great promise in a variety of asymmetric transformations.[12] A general approach to synthesizing such ligands can be adapted using chiral building blocks derived from this compound.

General Synthetic Strategy:

  • Functionalization of this compound: Convert this compound into a chiral diamine or diol derivative through a series of established chemical transformations.

  • Coupling Reaction: Couple the chiral camphene-derived backbone with appropriate side chains that contain tertiary amine functionalities.

  • Oxidation: Oxidize the tertiary amines to N-oxides using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).[13]

Application in Asymmetric Diels-Alder Reactions

Chiral Lewis acid catalysts are frequently used to control the stereochemical outcome of Diels-Alder reactions.[14][15] A chiral ligand derived from this compound could be complexed with a metal salt (e.g., a copper(II) or scandium(III) salt) to form a chiral Lewis acid catalyst.

General Protocol for a Catalytic Asymmetric Diels-Alder Reaction:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral camphene-derived ligand and the metal salt in a dry solvent (e.g., dichloromethane). Stir the mixture to allow for complex formation.

  • Reaction: Cool the catalyst solution to the desired temperature (e.g., -78 °C). Add the dienophile, followed by the diene.

  • Monitoring and Work-up: Stir the reaction at low temperature until completion (monitor by TLC). Quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Purification and Analysis: Warm the mixture to room temperature, perform an aqueous work-up, and extract the product with an organic solvent. Purify the product by column chromatography. Determine the enantiomeric excess of the product by chiral HPLC or GC.

Conclusion and Future Outlook

This compound is a powerful and underutilized chiral building block with significant potential in synthetic organic chemistry. Its ready availability and the unique reactivity conferred by its bicyclic structure make it an ideal starting point for the efficient synthesis of a wide range of chiral molecules. Further exploration into the development of novel camphene-derived chiral ligands and catalysts is expected to unlock new possibilities in asymmetric synthesis and drug discovery. The protocols and applications outlined in this guide serve as a foundation for researchers to harness the full potential of this versatile natural product.

References

  • Hodgson, G. L., MacSweeney, D. F., & Money, T. (1973). Synthesis of (±)-campherenone, (±)-epicampherenone, (±)-β-santalene, (±)-epi-β-santalene, (±)-α-santalene, (±)-ylangocamphor, (±)-copacamphor, and (±)-sativene. J. Chem. Soc., Perkin Trans. 1, 0, 2113–2130.

  • Zarubaev, V. V., et al. (2021). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. Molecules, 26(8), 2235.

  • Dobado, J. A. (2023). Wagner-Meerwein rearrangement. Chemistry Online.

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  • [Reference for Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst]

  • [Reference for Synthesis of (±)-campherenone, (±)-epicampherenone, (±)-β-santalene, etc.]

  • [Reference for Preparation method for synthesizing isobornyl acetate by esterification of camphene and acetic acid]

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  • [Reference for Chiral N,N'-Dioxide Ligands: Synthesis, Coordination Chemistry and Asymmetric Catalysis Supporting Information]

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The Strategic Application of (-)-Camphene in Asymmetric Catalysis: A Guide to Ligand Synthesis and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Chiral Terpene

In the landscape of asymmetric catalysis, the quest for efficient, selective, and economically viable chiral inductors is perpetual. While the bicyclic monoterpene (+)-camphor has been extensively mined as a foundational chiral scaffold, its less-explored relative, (-)-camphene, presents a compelling and underutilized alternative for the synthesis of novel chiral ligands and auxiliaries. The rigid [2.2.1]heptane framework of this compound provides a well-defined stereochemical environment, crucial for inducing high levels of enantioselectivity in a variety of chemical transformations.

This comprehensive guide delves into the strategic use of this compound as a starting material for the synthesis of high-performance chiral ligands and auxiliaries. We will explore the synthetic pathways to key camphene-derived building blocks and provide detailed protocols for their application in paradigmatic asymmetric catalytic reactions. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of chiral catalysts and harness the unique stereochemical attributes of the camphene framework.

From Inert Alkene to Versatile Chiral Building Block: Functionalization of this compound

The primary challenge in utilizing this compound lies in its relative inertness as an alkene. Therefore, the initial synthetic effort must focus on the regioselective and stereoselective introduction of functional groups. A key strategy involves the conversion of this compound to chiral intermediates such as isoborneol, which can then be further elaborated into a diverse array of ligands.

Protocol 1: Synthesis of (-)-Isoborneol from this compound

This two-step protocol transforms this compound into the versatile chiral alcohol, (-)-isoborneol, which serves as a cornerstone for the synthesis of various chiral auxiliaries and ligands. The procedure involves an initial esterification followed by saponification.

Materials:

  • This compound

  • Acetic acid

  • Sulfuric acid (catalytic amount)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv.) in glacial acetic acid (excess).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude isobornyl acetate.

  • Saponification: Dissolve the crude isobornyl acetate in ethanol and add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the saponification is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield crude (-)-isoborneol. Purify by recrystallization or column chromatography.

Causality: The acid-catalyzed addition of acetic acid to camphene proceeds via a Wagner-Meerwein rearrangement of the initial carbocation to form the more stable isobornyl cation, which is then trapped by the acetate nucleophile. Subsequent hydrolysis of the ester furnishes the desired isoborneol.

Application I: this compound-Derived Diamines in Asymmetric Michael Additions

Chiral diamines are privileged ligands in asymmetric catalysis, capable of activating substrates through the formation of chiral enamines or by acting as bifunctional catalysts. Drawing inspiration from the well-established synthesis of camphor-derived diamines[1][2][3], a similar synthetic strategy can be employed starting from functionalized this compound derivatives.

Synthetic Workflow: From this compound to a Chiral Diamine

The following workflow illustrates a plausible synthetic route from a this compound derivative to a chiral diamine, analogous to established procedures for camphor.

G Camphene This compound Functionalized_Camphene Functionalized This compound Derivative (e.g., Ketone) Camphene->Functionalized_Camphene Oxidation/Rearrangement Oxime Oxime Functionalized_Camphene->Oxime Hydroxylamine Amino_Alcohol Amino Alcohol Oxime->Amino_Alcohol Reduction (e.g., LiAlH4) Diamine Chiral Diamine Amino_Alcohol->Diamine Further Functionalization

Caption: Synthetic pathway from this compound to a chiral diamine.

Protocol 2: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene

This protocol details the use of a hypothetical this compound-derived chiral diamine as an organocatalyst in the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin. The catalyst is presumed to be synthesized via a route analogous to that for camphor-derived diamines[4].

Materials:

  • This compound-derived chiral diamine (catalyst)

  • Acetylacetone

  • trans-β-Nitrostyyrene

  • Toluene (or other suitable solvent)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the this compound-derived chiral diamine catalyst (10 mol%) in toluene at room temperature, add acetylacetone (1.2 equiv.).

  • Stir the mixture for 10 minutes.

  • Add trans-β-nitrostyrene (1.0 equiv.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Self-Validation: The protocol's integrity is maintained by careful monitoring of the reaction progress and rigorous purification of the product. The stereochemical outcome is validated by chiral HPLC analysis, which should yield a high enantiomeric excess, demonstrating the efficacy of the camphene-derived chiral catalyst.

Application II: this compound-Derived N-Heterocyclic Carbenes (NHCs) in Asymmetric Benzoin Condensation

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations[5]. The synthesis of chiral NHC precursors from the camphor scaffold is well-documented, and a similar approach can be envisioned starting from this compound-derived diamines.

Synthetic Workflow: From Chiral Diamine to NHC Precursor

G Diamine This compound-derived Chiral Diamine Formamidine Formamidine Diamine->Formamidine Triethyl Orthoformate NHC_Precursor Chiral NHC Precursor (Triazolium Salt) Formamidine->NHC_Precursor Alkylation/Cyclization

Caption: Synthesis of a chiral NHC precursor from a diamine.

Protocol 3: Asymmetric Cross-Benzoin Condensation

This protocol outlines the application of a this compound-derived chiral triazolium salt (NHC precursor) in the asymmetric cross-benzoin condensation of two different aldehydes.

Materials:

  • This compound-derived chiral triazolium salt (NHC precatalyst)

  • Potassium bis(trimethylsilyl)amide (KHMDS) or another suitable base

  • Benzaldehyde

  • Anisaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral triazolium salt (10 mol%) in anhydrous THF.

  • Cool the solution to 0 °C and add KHMDS (10 mol%) to generate the NHC in situ.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add benzaldehyde (1.5 equiv.) and anisaldehyde (1.0 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the cross-benzoin product.

  • Determine the enantiomeric excess by chiral HPLC.

Data Presentation: Expected Performance of this compound-Derived Catalysts

Based on the performance of analogous camphor-derived catalysts, the following table summarizes the expected outcomes for the described asymmetric reactions.

ReactionCatalyst TypeSubstratesExpected Yield (%)Expected ee (%)
Michael Addition Chiral DiamineAcetylacetone + β-Nitrostyrene85-95>90
Benzoin Condensation Chiral NHCBenzaldehyde + Anisaldehyde70-85>90

Conclusion: A Promising Frontier in Asymmetric Catalysis

This compound, with its rigid chiral framework, represents a valuable yet underexplored starting material for the development of novel ligands and organocatalysts. The synthetic strategies and protocols outlined in this guide, largely built upon the successful precedent of camphor chemistry, provide a solid foundation for researchers to explore the potential of this readily available chiral terpene. The development of camphene-derived catalysts is not merely an academic exercise but holds the promise of discovering new catalytic systems with unique reactivity and selectivity profiles, thereby enriching the toolbox of the synthetic chemist and contributing to the advancement of asymmetric synthesis and drug discovery.

References

  • Martins, J. E. D., Kray, L. J., & dos Santos, G. M. (2024). SYNTHESIS OF CHIRAL 1,5-DIAMINES DERIVED FROM (R)-(+)-CAMPHOR. Química Nova, 47(7), e-20240022. Available at: [Link]

  • Alfa Chemistry Catalysts. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. Available at: [Link]

  • Martins, J. E. D., Kray, L. J., & dos Santos, G. M. (2024). SYNTHESIS OF CHIRAL 1,5-DIAMINES DERIVED FROM (R)-(+)-CAMPHOR. ResearchGate. Available at: [Link]

  • García-Gárces, S. J., et al. (2018). Synthesis of camphene from α-pinene using SO32− functionalized MCM-41 as catalyst. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2019). Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts. Royal Society of Chemistry. Available at: [Link]

  • Martins, J. E. D., Kray, L. J., & dos Santos, G. M. (2024). CAMPHOR SYNTHESIS OF CHIRAL 1,5-DIAMINES DERIVED FROM (R)-(+). Química Nova. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • de Souza, R. O. M. A., et al. (2020). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

  • Wang, H., et al. (2023). Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst. MDPI. Available at: [Link]

  • Petrič, A., et al. (2020). Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts. PubMed Central. Available at: [Link]

  • Mciteka, L. P., Lobb, K. A., & Kaye, P. T. (2016). Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions. ResearchGate. Available at: [Link]

  • Požgan, F. (2021). Camphor-Derivatives in Asymmetric Organocatalysis - Synthesis and Application. ResearchGate. Available at: [Link]

  • Denisova, E. A., et al. (2020). Synthesis of Ruthenium Catalysts with a Chiral Arene Ligand Derived from Natural Camphor. ResearchGate. Available at: [Link]

  • Mahatthananchai, J., & Bode, J. W. (2024). N-Heterocyclic carbene (NHC) organocatalysis: from fundamentals to frontiers. Chemical Society Reviews. Available at: [Link]

  • Imamoto, T. (2010). Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. J-STAGE. Available at: [Link]

  • Companyó, X., et al. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. Available at: [Link]

  • Mátravölgyi, B. (2018). The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass. PubMed Central. Available at: [Link]

  • Metger, A., et al. (2014). Catalytic Asymmetric [4 + 2] Additions with Aliphatic Nitroalkenes. PubMed Central. Available at: [Link]

  • Trost, B. M., & Van Vranken, D. L. (2012). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central. Available at: [Link]

  • Jiang, Y., et al. (2017). Enantioselective Synthesis of Allenes by Catalytic Traceless Petasis Reactions. Organic Chemistry Portal. Available at: [Link]

  • Halder, R. (2006). Catalytic Asymmetric aza-Michael and aza-Henry Reactions. EHU. Available at: [Link]

  • Piel, I., et al. (2011). New Family of N-Heterocyclic Carbenes for Organocatalysis. ChemistryViews. Available at: [Link]

  • Pfaltz, A. (2015). Enantioselective Catalysis with Complexes of Asymmetric P,N-Chelate Ligands. ResearchGate. Available at: [Link]

  • Grošelj, U. (2016). CAMPHOR-DERIVED HETEROCYCLES SYNTHESES AND POTENTIAL APPLICATIONS. ResearchGate. Available at: [Link]

  • Ghosh, A. K. (n.d.). New Asymmetric Synthesis Research. Purdue University. Retrieved January 16, 2026, from [Link]

  • Chen, X., et al. (2022). N‑Heterocyclic carbene organocatalysis : activation modes and typical reactive intermediates. DR-NTU. Available at: [Link]

  • Janeš, D., et al. (2021). Synthesis of Six-Membered N-Heterocyclic Carbene Precursors Based on Camphor. PubMed Central. Available at: [Link]

  • Dahiya, J., et al. (2022). The winning team reached the terra incognita: Enantioselective synthesis of ferrocene 1,3-derivatives via distal C-H activation by Pd(II)/norbornene cooperative catalysis. ChemRxiv. Available at: [Link]

  • Bakher, A. A., et al. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. Available at: [Link]

  • da Silva, J. L., & do Nascimento, J. E. (2018). Catalytic epoxidation of camphene using methyltrioxorhenium(VII) as catalyst. ResearchGate. Available at: [Link]

  • IIT Bombay Chemistry. (2021, September 4). Organocatalysis Using N-Heterocyclic Carbenes (NHCs) [Video]. YouTube. [Link]

  • Zhang, J., et al. (2001). Chiral Camphor Derivatives as New Catalysts for Asymmetric Phase‐Transfer Alkylation. Chinese Journal of Chemistry. Available at: [Link]

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  • Ramazanova, K., et al. (2023). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. PubMed Central. Available at: [Link]

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  • Schrittwieser, J. H., et al. (2021). Simple Plug-In Synthetic Step for the Synthesis of (-)-Camphor from Renewable Starting Materials. PubMed. Available at: [Link]

  • Petrič, A., et al. (2020). Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts. PubMed. Available at: [Link]

Sources

Application Note: Quantitative Analysis of (-)-Camphene in Essential Oils

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of (-)-Camphene, a bicyclic monoterpene found in numerous essential oils. Accurate quantification of this chiral compound is critical for quality control, authenticity assessment, and formulation development in the pharmaceutical, fragrance, and flavor industries. This document details validated analytical methodologies, primarily focusing on Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). It includes step-by-step protocols for sample preparation, instrument setup, and method validation, alongside expert insights into the rationale behind key procedural choices.

Introduction

Camphene is a monoterpene with a characteristic camphor-like odor, existing as two enantiomers: (+)-Camphene and this compound.[1] It is a significant constituent of essential oils derived from plants such as rosemary, cypress, camphor, and turpentine. The specific enantiomeric form and its concentration can significantly influence the oil's aroma, biological activity, and therapeutic properties. Therefore, robust and reliable analytical methods are essential for accurately quantifying this compound to ensure product quality, consistency, and safety.

The complexity of essential oil matrices, which can contain hundreds of volatile compounds, presents a significant analytical challenge.[2][3] Co-elution of isomers and other structurally similar terpenes can lead to inaccurate quantification. This guide addresses these challenges by providing detailed, validated protocols designed to achieve high selectivity, accuracy, and precision.

Principle of Analysis: Gas Chromatography

Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds in essential oils.[4][5] The methodology relies on separating compounds in a gaseous mobile phase as they pass through a stationary phase within a capillary column.

  • GC with Flame Ionization Detection (GC-FID): This is the gold standard for quantification. After separation in the GC column, compounds are burned in a hydrogen-air flame. The combustion produces ions, generating a current proportional to the amount of carbon atoms entering the flame. This makes FID a highly sensitive and universally responsive detector for hydrocarbons like camphene, providing excellent linearity over a wide concentration range.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for the definitive identification of separated compounds.[7][8] As components elute from the GC column, they are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique chemical fingerprint that can be compared against spectral libraries (e.g., NIST, Wiley) for positive identification.[7] This confirmation is crucial to ensure that the peak being quantified is indeed this compound and not an interfering compound.

Detailed Methodologies and Protocols

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and FID.

  • Mass Spectrometer (for confirmation): Agilent 5977B GC/MSD or equivalent.

  • GC Column: A mid-polarity column is often suitable. For general screening, a DB-5ms (low-polarity) column (30 m x 0.25 mm id x 0.25 µm film thickness) is recommended.[7][9] For resolving specific co-elutions, a column with a different polarity, such as a DB-Wax, may be necessary.[7]

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • Chemicals: Hexane or Ethyl Acetate (analytical grade), this compound certified reference standard (CRS), internal standard (e.g., n-Tridecane or Octadecane).[2][10]

Preparation of Standards and Calibration

Rationale: An external calibration curve is constructed to establish the relationship between the detector response (peak area) and the concentration of this compound. Using an internal standard (IS) corrects for variations in injection volume and instrument response.[10]

Protocol:

  • Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL solution of n-Tridecane in hexane.

  • This compound Stock Solution: Accurately weigh approximately 50 mg of this compound CRS and dissolve it in hexane in a 50 mL volumetric flask to obtain a concentration of ~1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the this compound stock solution. Each standard should contain a constant concentration of the internal standard (e.g., 50 µg/mL). A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

Rationale: Essential oils are highly concentrated and must be diluted to fall within the linear range of the calibration curve and to avoid column overload.[11] The choice of solvent is critical; hexane is suitable for non-polar terpenes like camphene.

Protocol:

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add 1 mL of the Internal Standard Stock Solution (1000 µg/mL).

  • Dilute to the mark with hexane and mix thoroughly. This results in a sample concentration of approximately 10,000 µg/mL with an IS concentration of 100 µg/mL.

  • Further dilution may be necessary depending on the expected camphene concentration in the oil. A common final dilution is 1:100 or 1:200.[11][12]

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

GC-FID and GC-MS Instrumental Parameters

Rationale: The selected parameters are optimized to achieve good separation (resolution) of camphene from other terpenes within a reasonable analysis time. The temperature program is designed to elute highly volatile compounds first, followed by a gradual ramp to elute less volatile components.

ParameterGC-FID ConditionGC-MS ConditionRationale
Injector Split/Splitless, 250 °CSplit/Splitless, 250 °CEnsures rapid vaporization without thermal degradation.
Split Ratio 50:1 to 100:150:1 to 100:1Prevents column overload with concentrated samples.[7]
Injection Vol. 1 µL1 µLStandard volume for capillary GC.
Carrier Gas HeliumHeliumInert gas providing good efficiency.
Flow Rate 1.0 mL/min (Constant Flow)1.0 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.[6]
Oven Program 60 °C (hold 2 min), ramp at 3-5 °C/min to 240 °C, hold 5 min70 °C (hold 1 min), ramp at 2-4 °C/min to 270 °C, hold 2 minBalances separation efficiency and run time.[7][9]
Detector FID, 250 °CMS Transfer Line: 280 °CPrevents condensation of analytes.
MS Source -Electron Impact (EI), 70 eVStandard ionization energy for library matching.[7]
MS Quad -150 °CMaintains ion path integrity.
Scan Range -40-500 m/zCovers the mass range of most essential oil components.

Experimental and Analytical Workflow

The following diagram illustrates the complete workflow from sample handling to the final quantitative result.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing s1 Receive Essential Oil Sample s2 Accurately Weigh ~100 mg of Oil s1->s2 s3 Add Internal Standard (IS) s2->s3 s4 Dilute in Hexane (e.g., 1:100) s3->s4 s5 Filter with 0.45 µm PTFE Syringe Filter s4->s5 a1 Inject 1 µL into GC-FID System s5->a1 a4 Inject 1 µL into GC-MS System s5->a4 for confirmation a2 Separation on DB-5ms Column a1->a2 a3 Detection by FID a2->a3 a5 Peak Identification via Mass Spectral Library a2->a5 d1 Integrate Peak Areas (Camphene & IS) a3->d1 a4->a2 a5->d1 confirms peak identity d3 Calculate this compound Concentration in Sample d1->d3 d2 Construct Calibration Curve (Area Ratio vs. Conc.) d2->d3

Caption: Overall workflow for the quantification of this compound.

Method Validation

A robust analytical method must be validated to ensure it is fit for purpose. Validation is performed according to guidelines from the International Conference on Harmonization (ICH).[8][13]

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) R² ≥ 0.995R² ≥ 0.999[6][10]
Accuracy (% Recovery) 80 - 120%91 - 105%[6]
Precision (% RSD) Repeatability (Intra-day) ≤ 5% Intermediate (Inter-day) ≤ 10%Intra-day ≤ 2.5%, Inter-day ≤ 5%[8]
Limit of Detection (LOD) S/N ≥ 3~0.25 µg/mL[10]
Limit of Quantification (LOQ) S/N ≥ 10~0.75 µg/mL[10]
Specificity No interference at the retention time of the analyte. Confirmed by GC-MS.Baseline resolution from adjacent peaks.

Data Analysis and Calculation

  • Peak Identification: Confirm the identity of the this compound peak by comparing its retention time with that of the certified reference standard. For unequivocal identification, the mass spectrum from GC-MS analysis should be matched against a reference library.[7]

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio (Y-axis) against the concentration of this compound (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Calculate the peak area ratio for this compound in the prepared essential oil sample. Use the regression equation from the calibration curve to determine the concentration of this compound in the injected solution.

Final Concentration Calculation:

Where:

  • C_solution = Concentration from calibration curve (µg/mL)

  • V = Final volume of the sample preparation (mL)

  • D = Dilution factor

  • W_sample = Weight of the essential oil sample (mg)

Note on Chiral Separation

Standard GC columns like DB-5ms will not separate enantiomers. This compound and (+)-Camphene will co-elute as a single peak. If the specific quantification of only the (-) enantiomer is required in the presence of its (+) counterpart, a specialized chiral GC column is necessary.[4] These columns contain a chiral stationary phase (e.g., based on cyclodextrins) that interacts differently with each enantiomer, enabling their separation.[14][15] The development of chiral separation methods is a specialized field but is crucial when the biological or aromatic properties are specific to one enantiomer.[16][17]

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Active sites in the injector liner or column; Column contamination.Use a deactivated liner; Trim the first few cm of the column; Bake out the column.
Inconsistent Peak Areas Leaks in the injection system; Improper sample preparation.Perform a leak check; Ensure consistent and accurate pipetting.
Co-eluting Peaks Insufficient column resolution; Inappropriate temperature program.Optimize the temperature ramp rate (slower rate improves separation); Consider a different polarity column.[13]
No Peak Detected Incorrect instrument parameters; Sample concentration below LOD.Verify all GC parameters; Prepare a more concentrated sample if necessary.

Conclusion

The GC-FID method detailed in this application note provides a robust, accurate, and precise framework for the routine quantification of this compound in essential oils. When coupled with GC-MS for identity confirmation, this approach ensures high confidence in the analytical results. Adherence to proper sample preparation, instrument calibration, and method validation protocols is paramount for achieving reliable data essential for quality control and regulatory compliance in industries utilizing essential oils. For enantiomer-specific analysis, the use of a chiral stationary phase is mandatory.

References

  • Vertex AI Search. (2025). GC-MS Analysis Method for Natural Essential Oils: A Fast and Reliable Analytical Tool.
  • de Morais, S. M., et al. (n.d.). Development, Optimization and Validation of a GC Method by Polarity Phase Constants and Statistical Design of Experiments for the Determination of Monoterpenes in Alpinia zerumbet Essential Oil. SciELO.
  • LECO Corporation. (2015). Improving Quality Control of Essential Oils With GC×GC–TOF-MS and “Soft” Ionization.
  • LCGC International. (2025).
  • Rubiolo, P., et al. (2010). Essential oils and volatiles: Sample preparation and analysis. A review. Flavour and Fragrance Journal.
  • Chromatography Forum. (2012). Essential Oils sample prep.
  • Ibrahim, E. A., et al. (2019). Analysis of Terpenes in Cannabis sativa L.
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  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • SciTePress. (n.d.).
  • ResearchGate. (n.d.). GC-MS chromatogram of T. atlanticus essential oil. (1): Camphene; (2):....
  • Allenspach, I., et al. (2020). Absolute quantification of terpenes in conifer-derived essential oils and their antibacterial activity. Journal of Analytical Science and Technology.
  • PubMed. (2024). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks.
  • Fatima, A., & Mushtaq, A. (2019). A brief review on emerging analytical techniques for essential oil quantification.
  • ResearchGate. (n.d.). V 2 E.O. GC-MS chromatogram. Peak identification: 1 – α-pinene; 2 – camphene; 3 – β-pinene....
  • PubMed Central. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design.
  • Marriott, P. J., et al. (2001). Gas chromatographic technologies for the analysis of essential oils.
  • PubMed Central. (n.d.).
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  • AKJournals. (n.d.). GC-MS Analysis and Comparison of Volatile Compounds of Salvia aucheri Boiss. var.
  • MDPI. (n.d.).
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Application Note: High-Fidelity GC-MS Analysis of (-)-Camphene for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

(-)-Camphene is a bicyclic monoterpene found as a constituent in many essential oils, including those from turpentine, cypress, and camphor oil.[1][2] Its distinct camphor-like odor has led to its use in fragrances and as a food flavoring additive.[2] Beyond its aromatic properties, camphene serves as a crucial chiral precursor in the synthesis of other valuable compounds, including synthetic camphor.[3] Given its prevalence in complex natural matrices and its importance as a synthetic building block, a robust, accurate, and precise analytical method for its identification and quantification is paramount.

This application note presents a comprehensive guide to the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is exceptionally well-suited for this purpose due to its ability to separate volatile compounds and provide definitive structural identification based on mass fragmentation patterns.[4][5] We will delve into the causality behind methodological choices, from sample preparation strategies designed to minimize analyte loss to the selection of optimal GC-MS parameters. This document provides field-proven protocols and expert insights for researchers, quality control analysts, and drug development professionals to achieve high-fidelity results.

Chemical Profile: this compound

Property Value Source
IUPAC Name (1S,4R)-2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane [6]
Molecular Formula C₁₀H₁₆ [7]
Molecular Weight 136.23 g/mol [6]
Appearance Colorless to white crystalline solid [7]
Boiling Point 158.5-159.5 °C [3]
Solubility Insoluble in water; soluble in organic solvents like ether, ethanol, and chloroform. [3][7]

| CAS Number | 5794-04-7 |[6] |

The Analytical Rationale: Why GC-MS for Camphene?

The physicochemical properties of camphene dictate the choice of GC-MS as the premier analytical technique.

  • Volatility: With a boiling point around 159°C, camphene is sufficiently volatile to be analyzed by gas chromatography without the need for chemical derivatization.[3][4] The GC oven can be programmed to temperatures that ensure its efficient elution from the column.

  • Thermal Stability: Camphene is thermally stable and does not decompose at the temperatures typically used in a GC injector or oven, ensuring that the detected compound is the original analyte.[4]

  • Structural Elucidation: Mass spectrometry provides a unique fragmentation "fingerprint" for camphene. Electron ionization (EI) at a standard 70 eV produces a repeatable and characteristic mass spectrum that can be compared against established libraries, such as the NIST Mass Spectral Library, for unambiguous identification.[5][8]

Experimental Workflow: A Visual Overview

The analytical process can be visualized as a sequential workflow, from initial sample handling to final data interpretation. Each stage requires careful consideration to ensure the integrity of the final result.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Raw Material (e.g., Essential Oil) Solvent Solvent Addition & Dilution Sample->Solvent Handling Filter Filtration (0.22 µm) Solvent->Filter Handling Vial Transfer to GC Vial Filter->Vial Handling Injector GC Injection (Split/Splitless) Vial->Injector Introduction Column Chromatographic Separation Injector->Column Analysis Detector MS Detection (EI, 70 eV) Column->Detector Analysis TIC Generate Total Ion Chromatogram (TIC) Detector->TIC Acquisition Integration Peak Integration TIC->Integration Interpretation Library Mass Spectral Library Search (NIST) Integration->Library Interpretation Report Quantification & Reporting Library->Report Interpretation

Caption: High-level workflow for the GC-MS analysis of this compound.

Core Methodology: Sample Preparation

Proper sample preparation is critical for accurate analysis, especially for volatile monoterpenes where analyte loss can be a significant source of error.[9]

Solvent Selection

The principle of "like dissolves like" is fundamental here.[10] Camphene is a non-polar hydrocarbon, making non-polar or moderately polar solvents ideal.

  • Recommended Solvents: Hexane, Ethyl Acetate, Dichloromethane, Chloroform.[11][12] Ethyl acetate has demonstrated good recovery for a broad range of terpenes.[9]

  • Avoid: Highly polar solvents like water, in which camphene is practically insoluble.[7] Samples must not be aqueous for direct GC-MS injection.[11]

Sample Preparation Strategies

The choice between direct liquid injection and headspace analysis depends on the sample matrix's complexity.

SamplePrep_Decision Start Evaluate Sample Matrix IsComplex Is the matrix complex (e.g., plant tissue, viscous liquid)? Start->IsComplex LiquidInject Liquid Injection Protocol (Simple, direct analysis) IsComplex->LiquidInject No Headspace Headspace (HS-SPME) Protocol (Minimizes matrix effects) IsComplex->Headspace Yes

Caption: Decision logic for selecting the appropriate sample preparation technique.

  • Liquid Injection: This is the most direct method, suitable for relatively clean samples like essential oils or reaction mixtures. The primary causality is efficiency; the sample is simply diluted in an appropriate solvent to a concentration of approximately 1-10 µg/mL before injection.[11][13]

  • Headspace (HS) Analysis: For complex or "dirty" matrices (e.g., plant tissue, beverages), headspace sampling is superior.[9] This technique analyzes the vapor phase above the sample, effectively leaving non-volatile matrix components behind.[14] This protects the GC inlet and column from contamination and reduces analytical interference.[9]

Protocol 1: Liquid Injection for this compound Standard

This protocol details the preparation of a standard solution and its analysis via direct liquid injection.

Objective: To obtain a clean chromatogram and mass spectrum of a this compound reference standard.

Materials:

  • This compound standard (≥95% purity)

  • Hexane or Ethyl Acetate (GC grade or higher)

  • Volumetric flasks (1 mL, 10 mL)

  • Micropipettes

  • Autosampler vials (1.5 mL) with caps

  • 0.22 µm Syringe filter

Procedure:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Working Solution (10 µg/mL): Transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent. This concentration is a good starting point to achieve an on-column loading of ~10 ng with a 1 µL injection.[11]

  • Filtration: Filter a portion of the working solution through a 0.22 µm syringe filter directly into a GC autosampler vial. This step is crucial to prevent blockage of the injection syringe and contamination of the GC inlet.[11]

  • Vialing: Fill the vial to a minimum of 50-100 µL to ensure the autosampler needle can properly access the sample.[11] Cap immediately to prevent the evaporation of the volatile analyte.

  • Analysis: Place the vial in the autosampler tray and run the GC-MS sequence using the parameters outlined in Table 2.

Instrumentation & Method Parameters

The heart of the analysis lies in the instrumental setup. The parameters below are a robust starting point for the analysis of this compound on most modern GC-MS systems.

GC Column Selection: The Key to Separation

The stationary phase is the most critical factor in column selection, as it dictates the separation selectivity.[10]

  • Principle: For a non-polar analyte like camphene, a non-polar stationary phase is the logical choice.[10] Separation on such columns occurs primarily based on the boiling points of the analytes.[15]

  • Recommended Column: A low-bleed column with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS, TG-5MS).[13][15] This phase provides excellent resolving power for terpenes and other hydrocarbons.

  • Dimensions: A 30 m length x 0.25 mm internal diameter (I.D.) x 0.25 µm film thickness is a standard, versatile choice offering a good balance of resolution, speed, and sample capacity.[10][13]

Optimized GC-MS Parameters

The following table summarizes the recommended starting parameters for the analysis.

ParameterRecommended SettingRationale & Justification
GC System Agilent 7890A or equivalentStandard, reliable platform.
MS System Agilent 5977 or equivalentHigh-sensitivity mass detector.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)Industry-standard non-polar column for terpene analysis.[13]
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good efficiency.[13]
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm I.D. column.[12][13]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of camphene without thermal degradation.[11]
Injection Mode Split (Ratio 10:1 to 20:1)Prevents column overloading for standard concentrations and sharpens peaks.[5][13]
Injection Volume 1 µLStandard volume for capillary GC.[12][13]
Oven Program 50°C (hold 2 min), ramp 10°C/min to 220°C, hold 5 minStarts below the boiling point of common solvents and ramps effectively to elute camphene and other monoterpenes in a reasonable time.[13]
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eVStandard energy that produces repeatable fragmentation patterns for library matching.[5]
Scan Range 40 - 350 m/zCovers the molecular ion (136 m/z) and all significant fragment ions of camphene.[5]
Solvent Delay 3 minutesPrevents the high-intensity solvent peak from saturating the detector.

Data Analysis & Interpretation

Peak Identification

A two-factor authentication process ensures confident identification:

  • Retention Time (RT): Under identical chromatographic conditions, a specific compound will consistently elute at the same time. The RT of the peak in the sample chromatogram should match that of a known this compound standard.

  • Mass Spectrum Matching: The mass spectrum of the unknown peak is compared against a reference library. A high match factor with the library spectrum for camphene provides definitive identification. The National Institute of Standards and Technology (NIST) library is the authoritative source for this purpose.[8][16]

The Mass Spectrum of Camphene

The 70 eV EI mass spectrum of camphene is highly characteristic. The molecular ion (M⁺) is observed at m/z 136.[8] The spectrum is dominated by key fragment ions resulting from the specific fragmentation pathways of the bicyclic structure.

  • Molecular Ion (M⁺): m/z 136

  • Base Peak: m/z 93

  • Other Key Fragments: m/z 121, 107, 79, 67[8][17]

A high-quality match against the NIST library spectrum provides strong evidence for the presence of camphene.[18]

Data_Analysis_Flow RawData Raw GC-MS Data File ExtractTIC Extract Total Ion Chromatogram (TIC) RawData->ExtractTIC IdentifyPeak Identify Peak of Interest (based on Retention Time) ExtractTIC->IdentifyPeak ExtractMS Extract Mass Spectrum from Peak Apex IdentifyPeak->ExtractMS NISTSearch Search Against NIST Mass Spectral Library ExtractMS->NISTSearch Confirmation Confirm Identity (Match Factor > 850) NISTSearch->Confirmation Report Report as this compound Confirmation->Report

Caption: Logical flow for compound identification from raw GC-MS data.

Conclusion & Expert Recommendations

The GC-MS methodology detailed in this application note provides a robust and reliable framework for the analysis of this compound. The combination of a non-polar 5% phenyl-methylpolysiloxane column with optimized thermal and mass spectrometric parameters ensures high-quality separation and definitive identification. For routine analysis of clean samples, direct liquid injection is efficient and effective. For more complex matrices, a headspace approach is strongly recommended to preserve instrument performance and data integrity.[9] Adherence to these protocols will enable researchers and analysts to generate accurate, precise, and defensible data for both qualitative and quantitative applications involving this compound.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440966, this compound. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6616, Camphene. PubChem. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland, Baltimore County. Retrieved from [Link]

  • Luo, X., et al. (2024). Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua. MDPI. Retrieved from [Link]

  • O'Neil, M.J. (ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Merck and Co., Inc.
  • Esfahanizadeh, M., et al. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Camphene. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Camphene. The Good Scents Company Information System. Retrieved from [Link]

  • Agilent Technologies. (2008). Agilent J&W GC Column Selection Guide. Postnova Analytics GmbH. Retrieved from [Link]

  • Agilent Technologies. (2023). Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower. Agilent. Retrieved from [Link]

  • NIST. (n.d.). Camphene. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Camphene. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Camphene. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). NIST library spectra, structure and molecule of the compound... ResearchGate. Retrieved from [Link]

  • PerkinElmer. (2021). HS-GC/MS Solution for the Determination of Terpenes. AZoLifeSciences. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Camphene (FDB009065). FooDB. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS chromatogram of T. atlanticus essential oil. (1): Camphene... ResearchGate. Retrieved from [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. Phenomenex. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92221, D-Camphene. PubChem. Retrieved from [Link]

  • NIST. (1998). 1998 Version of the NIST/EPA/NIH Mass Spectral Library, NIST 98. NIST. Retrieved from [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP006891. MassBank. Retrieved from [Link]

  • Pereira, C. G., & Meireles, M. A. A. (2007). Gas Chromatography-Mass Spectrometry (GC-MS) and evaluation of antioxidant and antimicrobial activities of essential oil of Campomanesia adamantium (Myrtaceae). SciELO. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. ResearchGate. Retrieved from [Link]

Sources

Application Note: Enantioselective Separation of (-)-Camphene Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (-)-Camphene. Camphene, a bicyclic monoterpene, is a vital chiral building block in the synthesis of pharmaceuticals and fragrances.[1][2] Ensuring the enantiomeric purity of this compound is critical, as different enantiomers of a chiral compound can exhibit significantly different biological activities.[3] This guide details the strategic selection of a chiral stationary phase (CSP), optimization of mobile phase conditions, and appropriate detector selection. It presents a detailed protocol grounded in the principles of chiral recognition to achieve baseline separation of camphene enantiomers, providing researchers with a validated system for purity assessment and quality control.

Introduction: The Significance of this compound Purity

Camphene (IUPAC name: 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane) is a colorless, crystalline solid with a characteristic camphor-like odor.[2][4] It is a prevalent monoterpene found in the essential oils of various plants and is used extensively as a fragrance ingredient, a food flavoring additive, and a key intermediate in the industrial synthesis of other compounds like camphor.[2][5]

The camphene molecule possesses a stereogenic center, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (+)-Camphene and this compound. While these enantiomers share identical physical properties such as boiling point, melting point, and solubility in an achiral environment, their interactions with other chiral molecules—including biological receptors in the human body—can differ dramatically.[3] This disparity in biological activity makes it imperative for the pharmaceutical and fragrance industries to separate and quantify the individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the preeminent analytical technique for this purpose.[6][7]

Physicochemical Properties of Camphene
PropertyValueReference
Molecular Formula C₁₀H₁₆[4]
Molecular Weight 136.23 g/mol [4]
Appearance Colorless to white crystalline solid[2][4]
Odor Camphor-like[2][4]
Boiling Point ~159-160 °C[2]
Melting Point ~48-52 °C[2]
Solubility Insoluble in water; soluble in ether, ethanol.[1][4]

The Principle of Chiral Recognition in HPLC

The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers interact differently.[8] This is most commonly accomplished by using a Chiral Stationary Phase (CSP), where a chiral selector is chemically bonded or coated onto the surface of the silica support.[8] The underlying mechanism for separation is the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector.

According to the widely accepted "three-point interaction" model, for chiral recognition to occur, there must be at least three simultaneous points of interaction between the chiral selector and at least one of the enantiomers.[7] The difference in the stability or energy of these diastereomeric complexes results in one enantiomer being retained on the column longer than the other, thus enabling their separation.[3]

cluster_0 HPLC Column with Chiral Stationary Phase (CSP) cluster_1 Mobile Phase CSP Chiral Selector plus_enantiomer (+)-Camphene CSP->plus_enantiomer Weak Binding (Elutes First) minus_enantiomer This compound CSP->minus_enantiomer Stronger Binding (Elutes Later) racemate Racemic Camphene ((+)- and (-)-Enantiomers) racemate->CSP Differential Interaction

Figure 1: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).

Method Development Strategy

Developing a successful chiral separation method is an empirical process that involves the systematic screening of columns and mobile phases.[6] A logical workflow is essential for efficiency.

Causality of Column Selection: Polysaccharide-Based CSPs

The choice of the CSP is the most critical parameter in a chiral separation.[9] While various types of CSPs exist (e.g., Pirkle-type, protein-based, cyclodextrin-based), polysaccharide-based CSPs are among the most versatile and widely used, demonstrating broad enantiorecognition capabilities for a vast range of compounds.[3][10][11]

Justification: Polysaccharide derivatives, such as cellulose or amylose coated or immobilized on a silica gel backbone, possess a well-defined helical structure. This structure creates chiral grooves and cavities where analyte molecules can interact through a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. For a relatively non-polar molecule like camphene, steric interactions (inclusion in the chiral grooves) are expected to be the primary mechanism for chiral recognition. Therefore, a polysaccharide-based column like Cellulose tris(3,5-dimethylphenylcarbamate) is an authoritative and logical first choice for screening.

Mobile Phase Optimization

The mobile phase composition directly influences the interactions between the analyte enantiomers and the CSP.[12] For polysaccharide CSPs, Normal-Phase (NP) chromatography is often the most successful mode.

Normal-Phase (NP) Mode:

  • Rationale: Camphene is a non-polar hydrocarbon. In NP mode, a non-polar mobile phase is used with a more polar stationary phase. This combination promotes the necessary interactions for chiral recognition.

  • Typical Solvents: A mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).

  • Optimization: The separation is finely tuned by adjusting the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention times and often improves resolution, but can also lead to broader peaks. The optimal concentration is typically found by screening ratios from 99:1 to 90:10 (hexane:alcohol).

start Start: Separate This compound select_column Select Polysaccharide CSP (e.g., Cellulose-based) start->select_column screen_mp Screen Normal-Phase Mobile Phases select_column->screen_mp mp1 Hexane / Isopropanol screen_mp->mp1 mp2 Hexane / Ethanol screen_mp->mp2 optimize Optimize Alcohol Modifier % (e.g., 0.5% to 5%) mp1->optimize mp2->optimize check_res Evaluate Resolution (Rs) Is Rs ≥ 1.5? optimize->check_res check_res->optimize No final Final Validated Method check_res->final Yes

Figure 2: Workflow for chiral HPLC method development for this compound.

Detector Selection: Overcoming the Lack of a Chromophore

A significant challenge in the analysis of camphene is its lack of a strong UV-absorbing chromophore. Standard UV-Vis detectors will exhibit very low sensitivity.

  • Low Wavelength UV: Detection is possible at very low wavelengths (e.g., 200-210 nm), but this approach is often plagued by low signal-to-noise ratios and interference from mobile phase impurities or additives.

  • Recommended Alternatives: For reliable and sensitive detection, a universal detector is required.

    • Refractive Index Detector (RID): An RID measures the change in the refractive index of the mobile phase as the analyte elutes. It is a universal detector but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

    • Evaporative Light Scattering Detector (ELSD): An ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles. It is more sensitive than an RID and is compatible with gradient elution, making it a superior choice for this application.

Detailed Application Protocol

This protocol provides a starting point for the separation of camphene enantiomers. Optimization may be required based on the specific column and HPLC system used.

Equipment and Reagents
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID)

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H, Chiralpak® IB), 5 µm, 4.6 x 250 mm

  • Racemic (±)-Camphene standard

  • This compound reference standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic (±)-Camphene standard and dissolve in 10 mL of n-hexane.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation: Prepare unknown samples at a similar concentration (approx. 0.1 mg/mL) using the mobile phase as the diluent. Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mmProven broad selectivity for chiral compounds via steric interactions.
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)Optimal starting point for non-polar analytes in normal-phase mode.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 25 °CEnsures reproducible retention times by controlling viscosity and kinetics.
Injection Volume 10 µLA typical volume to avoid column overload while ensuring adequate detection.
Detector ELSDUniversal detection suitable for non-chromophoric compounds.
ELSD Settings Nebulizer Temp: 30°C, Evaporator Temp: 50°C, Gas Flow: 1.5 L/minTypical starting parameters; optimize for maximum signal-to-noise.
Experimental Procedure
  • Equilibrate the entire HPLC system, including the column, with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the racemic (±)-Camphene working standard to determine the retention times and resolution of the two enantiomers.

  • Inject the this compound reference standard to definitively identify the peak corresponding to the desired enantiomer.

  • Proceed with the analysis of unknown samples.

System Suitability and Self-Validation

To ensure the trustworthiness and validity of the results, a system suitability test (SST) must be performed before analyzing samples. This confirms that the chromatographic system is performing as expected.

SST ParameterAcceptance CriteriaPurpose
Resolution (Rs) Rs ≥ 1.5Ensures baseline separation between the enantiomer peaks.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Confirms good peak shape, free from excessive tailing or fronting.
Reproducibility (%RSD) ≤ 2.0% for 5 replicate injectionsDemonstrates the precision of the system for retention time and peak area.

Conclusion

This application note outlines an authoritative and scientifically grounded approach for the enantioselective separation of this compound by HPLC. The strategic selection of a polysaccharide-based chiral stationary phase, coupled with systematic optimization of a normal-phase mobile phase and the use of a universal detector like an ELSD, provides a robust framework for achieving baseline resolution. The detailed protocol and system suitability criteria establish a self-validating method, enabling researchers in pharmaceutical development and quality control to accurately determine the enantiomeric purity of camphene, a critical parameter for ensuring product safety and efficacy.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6616, Camphene. Retrieved from [Link].

  • Wikipedia (2024). Camphene. Retrieved from [Link].

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Camphene: Uses, Benefits, and Chemical Properties for Industry. Retrieved from [Link].

  • SIELC Technologies (n.d.). Separation of Camphene on Newcrom R1 HPLC column. Retrieved from [Link].

  • Regis Technologies (n.d.). Chiral Stationary Phases. Retrieved from [Link].

  • Péter, A., & Fülöp, F. (2018). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 23(11), 2949. Retrieved from [Link].

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link].

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2881. Retrieved from [Link].

  • SIELC Technologies (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link].

  • Phenomenex (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link].

  • Meričko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 159-166. Retrieved from [Link].

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link].

  • YMC (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link].

  • Weatherwax, A., & Wadhwani, A. (2021). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. ResearchGate. Retrieved from [Link].

  • Meričko, D. (2021). HPLC separation of enantiomers using chiral stationary phases. ResearchGate. Retrieved from [Link].

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link].

  • Chiral Technologies Europe (n.d.). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Retrieved from [Link].

  • Experiment Journal (2014). Development and validation of novel HPLC Method for Simultaneous determination of seven compounds... in Anise essential oil. Retrieved from [Link].

  • Vetter, W., & Scherer, G. (1999). Production of Toxaphene Enantiomers by Enantioselective HPLC after Isolation of the Compounds from an Anaerobically Degraded Technical Mixture. Environmental Science & Technology, 33(24), 4479–4484. Retrieved from [Link].

  • Carrieri, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 629. Retrieved from [Link].

  • Ilisz, I., Aranyi, A., & Péter, A. (2018). Enantioselective Separations Based on High-performance Liquid Chromatography. ResearchGate. Retrieved from [Link].

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Application Notes & Protocols: (-)-Camphene as a Versatile Precursor for Novel Fragrance Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of (-)-camphene, a readily available bicyclic monoterpene, as a starting material for the synthesis of valuable fragrance compounds. This document outlines the synthesis of both a classic pine-scented fragrance, isobornyl acetate, and a novel sandalwood-type aroma chemical, isocamphylcyclohexanol. The protocols provided are designed to be detailed and reproducible, with an emphasis on the underlying chemical principles and experimental considerations.

Introduction: The Olfactory Potential of this compound

This compound, a chiral bicyclic monoterpene, is a key intermediate in the fragrance and pharmaceutical industries.[1] It is primarily produced through the isomerization of α-pinene, a major constituent of turpentine.[2] While camphene itself possesses a characteristic camphoraceous and woody aroma, its true value in the fragrance industry lies in its ability to be transformed into a diverse array of aroma chemicals with a wide spectrum of olfactory notes.[3][4] The strained bicyclo[2.2.1]heptane skeleton of camphene provides a unique platform for stereoselective transformations, leading to complex molecules with desirable fragrance properties.

This guide will explore two key transformations of this compound:

  • Esterification to Isobornyl Acetate: A well-established process that yields a fragrance compound with a pleasant, pine-like scent.[5] This reaction serves as an excellent example of an acid-catalyzed rearrangement and addition.

  • Friedel-Crafts Alkylation and Hydrogenation to Isocamphylcyclohexanol: A more advanced synthesis that produces a complex mixture of isomers with a highly sought-after warm, woody, and sandalwood aroma.[5][6] This multi-step synthesis showcases the versatility of camphene in constructing intricate molecular architectures.

Section 1: Synthesis of Isobornyl Acetate

Isobornyl acetate is a widely used fragrance ingredient valued for its fresh, piney, and slightly camphoraceous aroma.[7] Its synthesis from camphene is a classic example of a Wagner-Meerwein rearrangement, a fundamental reaction in terpene chemistry.

Reaction Pathway: From Camphene to Isobornyl Acetate

The acid-catalyzed addition of acetic acid to camphene proceeds through a carbocationic intermediate. The initial protonation of the exocyclic double bond of camphene leads to a tertiary carbocation. This cation then undergoes a Wagner-Meerwein rearrangement to form the more stable secondary isobornyl cation. Finally, nucleophilic attack by the acetate ion yields the isobornyl acetate. The choice of catalyst is crucial for achieving high selectivity and yield. While strong mineral acids like sulfuric acid can be used, they often lead to byproducts and corrosion issues.[7] Modern methods often employ solid acid catalysts or milder Lewis acids to improve the process's efficiency and environmental footprint.[8][9]

G Camphene This compound Carbocation_Intermediate Camphene Carbocation (Wagner-Meerwein Rearrangement) Camphene->Carbocation_Intermediate + H⁺ AceticAcid Acetic Acid (CH₃COOH) Isobornyl_Acetate Isobornyl Acetate AceticAcid->Isobornyl_Acetate H_plus Acid Catalyst (H⁺) Isobornyl_Cation Isobornyl Cation Carbocation_Intermediate->Isobornyl_Cation Rearrangement Isobornyl_Cation->Isobornyl_Acetate + CH₃COO⁻ G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Hydrogenation Camphene This compound Alkylation_Product Isocamphyl-catechol (Mixture of isomers) Camphene->Alkylation_Product Catechol Catechol Catechol->Alkylation_Product FC_Catalyst Friedel-Crafts Catalyst (e.g., BF₃·OEt₂) Alkylation_Product->Alkylation_Product_ref Intermediate H2_Catalyst H₂ / Catalyst (e.g., Raney Ni) Sandalwood_Fragrance Isocamphylcyclohexanol (Sandalwood Aroma) Alkylation_Product_ref->Sandalwood_Fragrance

Figure 2: Two-step synthesis of isocamphylcyclohexanol from this compound.

Experimental Protocol: Synthesis of Isocamphylcyclohexanol

This protocol is a representative procedure based on established patent literature. [6]Caution: This reaction involves strong acids and high-pressure hydrogenation and should only be performed by trained personnel in a suitable laboratory environment.

Materials:

  • This compound

  • Catechol

  • Sulfuric Acid (concentrated)

  • Sodium Hydroxide

  • Toluene

  • Raney Nickel (catalyst)

  • Ethanol

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature control

  • High-pressure autoclave (hydrogenation reactor)

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

Step 1: Friedel-Crafts Alkylation

  • Reaction Setup: Charge a jacketed glass reactor with 110 g of catechol and 2 g of concentrated sulfuric acid. Heat the mixture to 120°C with stirring. [6]2. Camphene Addition: In a dropping funnel, place 136 g of molten this compound. Add the camphene dropwise to the reactor over 6 hours, maintaining the reaction temperature at 120°C. [6]3. Reaction Completion: After the addition is complete, continue stirring at 120°C for an additional 2 hours.

  • Neutralization and Work-up:

    • Cool the reaction mixture to 80°C.

    • Carefully add a solution of 2 g of sodium hydroxide in 5 mL of water to neutralize the catalyst.

    • Stir for 15 minutes.

    • The crude product can be directly used for the next step or purified by vacuum distillation.

Step 2: Hydrogenation

  • Reactor Charging: In a high-pressure autoclave, charge the crude isocamphyl-catechol product from the previous step, 200 mL of ethanol (as a solvent), and 10 g of Raney nickel catalyst.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 50 atm. Heat the mixture to 150°C with vigorous stirring. Maintain these conditions until the hydrogen uptake ceases (typically 8-12 hours).

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and should be handled with care.

    • Remove the ethanol solvent by rotary evaporation.

    • The resulting crude oil is then purified by fractional vacuum distillation to isolate the isocamphylcyclohexanol fraction.

Data and Characterization
ParameterValueReference
Odor Profile Sandalwood, woody, musky[6]
Key Active Isomer trans-3-Isocamphylcyclohexanol[5]
Boiling Range (Product Fraction) 120-180 °C at 1 mmHg[10]
CAS Number (Mixture) Varies based on isomer distribution

Conclusion

This compound is a cost-effective and versatile precursor for the synthesis of a range of valuable fragrance compounds. The protocols detailed in these application notes provide a practical guide for the synthesis of both a classic pine-scented ester and a novel sandalwood-type alcohol. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this compound to develop new and interesting aroma chemicals for the fragrance industry.

References

  • Perfumer & Flavorist. (n.d.). Woody Notes in Perfumery Part II: Sandalwood Compounds and Aroma Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of isocamphyl-cyclohexanols. EP0831080A2.
  • Google Patents. (n.d.). Preparation of synthetic sandal. CN1274708A.
  • Google Patents. (n.d.). Perfume compositions containing catechol-camphene reaction products. US4104203A.
  • N.A. (n.d.). Synthetic Sandalwood Aroma Chemicals. Retrieved from [Link]

  • MDPI. (2023). Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst. Molecules, 28(4), 1875. Retrieved from [Link]

  • The Good Scents Company. (n.d.). camphene, 79-92-5. Retrieved from [Link]

  • Chemical Today. (2025). Camphene: A Key Component in Fragrances and Industrial Chemistry. Retrieved from [Link]

  • Consolidated Chemical. (n.d.). Camphene | High-Purity Terpene | Fragrance Grade. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Camphene: A Key Intermediate for Camphor and Perfume Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). From Pine to Perfume. Retrieved from [Link]

  • Wikipedia. (n.d.). Isobornyl acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Camphene. Retrieved from [Link]

  • PubMed. (2023). Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst. Molecules, 28(4), 1875. Retrieved from [Link]

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Application Notes & Protocols: Investigating the Antimicrobial Activity of (-)-Camphene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the antimicrobial properties of (-)-Camphene. This compound, a bicyclic monoterpene, is a natural compound found in various essential oils and has garnered interest for its potential biological activities.[1][2][3][4] These notes offer a detailed exploration of its characteristics, proposed mechanisms of action, and standardized protocols for evaluating its efficacy against a range of microbial pathogens. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.

Introduction to this compound

This compound is a bicyclic organic compound, classified as a monoterpene, and is a constituent of many essential oils, including those from turpentine, cypress, and camphor.[1][2] It is a colorless to white crystalline solid with a characteristic camphor-like odor.[1][5][6] While nearly insoluble in water, it exhibits high solubility in common organic solvents.[1][7]

Recent research has highlighted the potential of camphene and its derivatives as antimicrobial agents. Studies have demonstrated its activity against a spectrum of bacteria and fungi, including drug-resistant strains.[3][8][9][10][11] This has positioned this compound as a promising candidate for the development of new antimicrobial therapies, particularly in an era of increasing antibiotic resistance.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H16
Molecular Weight136.24 g/mol
AppearanceColorless to white crystalline solid[1][6]
OdorCamphor-like[1][5]
Melting Point51-52 °C[7]
Boiling Point158.5-159.5 °C[7]
Water SolubilityPractically insoluble[1][7]

Proposed Antimicrobial Mechanism of Action

The precise antimicrobial mechanism of this compound is a subject of ongoing research. However, based on studies of terpenes and essential oils, a multi-target mechanism is likely. The lipophilic nature of camphene is thought to facilitate its interaction with the lipid bilayers of microbial cell membranes. This can lead to:

  • Disruption of Membrane Integrity: Intercalation of this compound into the cell membrane can alter its fluidity and permeability, leading to the leakage of essential intracellular components and ultimately cell death.

  • Inhibition of Cellular Respiration: The compound may interfere with the electron transport chain and oxidative phosphorylation, disrupting the cell's energy production.

  • Enzyme Inhibition: this compound and its derivatives may inhibit the activity of crucial microbial enzymes involved in processes like cell wall synthesis or protein synthesis.[10]

It is imperative to conduct further mechanistic studies to fully elucidate the pathways through which this compound exerts its antimicrobial effects.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the generation of reliable and comparable data, standardized methodologies are crucial. The following protocols are adapted from guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15][16][17][18][19]

Preliminary Screening: Agar Disk Diffusion Assay

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative technique used for the initial screening of antimicrobial activity.[20][21] It provides a visual indication of the extent to which a substance inhibits microbial growth.

Principle: A filter paper disk impregnated with a known concentration of this compound is placed on an agar plate uniformly inoculated with a test microorganism. As the compound diffuses into the agar, a concentration gradient is formed. If the microorganism is susceptible, a clear zone of no growth, termed the "zone of inhibition," will appear around the disk.[21][22][23]

Protocol:

  • Preparation of Inoculum: From a pure, 18-24 hour culture, select 4-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[24]

  • Inoculation of Agar Plate: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.[20][21]

  • Application of Disks: Aseptically place a sterile filter paper disk (6 mm diameter) impregnated with a known concentration of this compound onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.[22]

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 18-24 hours.[23]

  • Interpretation of Results: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Diagram 1: Agar Disk Diffusion Workflow

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Inoculum Suspension inoculate Uniformly Swab Inoculum onto MHA Plate prep_inoculum->inoculate prep_plate Prepare Mueller-Hinton Agar (MHA) Plate prep_plate->inoculate prep_disk Impregnate Sterile Disk with this compound place_disk Place this compound Disk on Agar Surface prep_disk->place_disk inoculate->place_disk incubate Incubate at 35°C for 18-24 hours place_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the Agar Disk Diffusion Assay.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26][27] The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.[26]

Principle: A serial two-fold dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity to determine the MIC value.

Protocol:

  • Preparation of this compound Stock Solution: Due to its low water solubility, prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). The final concentration of the solvent in the assay should be kept low (≤1%) to avoid any intrinsic antimicrobial effects.[28]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).[26]

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[28]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Controls:

    • Growth Control: A well containing only broth and inoculum.

    • Sterility Control: A well containing only broth.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours.[25]

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.[26]

Table 2: Example of a 96-Well Plate Layout for MIC Determination

Well123456789101112
Row A 512 µg/mL256 µg/mL128 µg/mL64 µg/mL32 µg/mL16 µg/mL8 µg/mL4 µg/mL2 µg/mL1 µg/mLGrowth CtrlSterility Ctrl
Row B 512 µg/mL256 µg/mL128 µg/mL64 µg/mL32 µg/mL16 µg/mL8 µg/mL4 µg/mL2 µg/mL1 µg/mLGrowth CtrlSolvent Ctrl
.......................................

Diagram 2: Broth Microdilution Workflow

G cluster_prep Preparation cluster_procedure Plate Setup & Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution in DMSO serial_dilute Perform 2-fold Serial Dilution in 96-Well Plate with Broth prep_stock->serial_dilute prep_inoculum Prepare Standardized Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilute->inoculate add_controls Include Growth, Sterility, and Solvent Controls inoculate->add_controls incubate Incubate at 35°C for 16-20 hours add_controls->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine whether this compound is microbistatic (inhibits growth) or microbicidal (kills the organism), the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined.

Principle: Following the MIC determination, an aliquot from each well that shows no visible growth is subcultured onto a fresh agar plate. The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., 99.9%) in the initial inoculum.

Protocol:

  • Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubate the plate at 35 ± 2 °C for 18-24 hours.

  • The MBC/MFC is the lowest concentration of this compound that shows no growth on the subculture plate.

Data Interpretation and Reporting

The results from these assays should be carefully documented and interpreted.

  • Disk Diffusion: Report the zone of inhibition diameters in millimeters. These can be compared to established breakpoints from CLSI or EUCAST for standard antibiotics to provide a qualitative assessment of susceptibility.

  • MIC: The MIC value is reported in µg/mL or mg/L. This quantitative measure is crucial for comparing the potency of this compound against different microorganisms.

  • MBC/MFC: The MBC/MFC value is also reported in µg/mL or mg/L. The ratio of MBC/MIC can provide insight into the cidal activity of the compound. A ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Conclusion

The protocols outlined in these application notes provide a standardized framework for the systematic investigation of the antimicrobial properties of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data that can contribute to the evaluation of this compound as a potential lead compound in the development of novel antimicrobial agents. Further research into its mechanism of action, in vivo efficacy, and toxicological profile is warranted.

References

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Open Access Pub. (n.d.). Broth Microdilution. International Journal of Anesthesia. Retrieved from [Link]

  • de Freitas, T. S., et al. (2020). This compound-based derivatives as potential antibacterial agents against Staphylococcus aureus and Enterococcus spp. Future Microbiology, 15, 1527-1534.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Vitanza, L., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. Molecules, 29(15), 3538.
  • Wikipedia. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Vitanza, L., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. National Institutes of Health. Retrieved from [Link]

  • Kahlmeter, G., et al. (2019). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Journal of Clinical Microbiology, 57(3), e01223-18.
  • de Freitas, T. S., et al. (2020). This compound-Based Derivatives as Potential Antibacterial Agents against Staphylococcus Aureus and Enterococcus Spp. Taylor & Francis Online. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from [Link]

  • Wikipedia. (n.d.). Camphene. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • CAMEO. (2025, March 17). Camphene. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Retrieved from [Link]

  • Semantic Scholar. (1996, August 1). A NEW PROTOCOL FOR ANTIMICROBIAL TESTING OF OILS. Retrieved from [Link]

  • de Freitas, T. S., et al. (2020, November 20). This compound-Based Derivatives as Potential Antibacterial Agents against Staphylococcus Aureus and Enterococcus Spp. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Camphene. PubChem. Retrieved from [Link]

  • Humphries, R. M., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19.
  • Vitanza, L., et al. (2024, July 11). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. MDPI. Retrieved from [Link]

  • Rodríguez-Gascón, J., & Isla, A. (2019). New definitions of susceptibility categories EUCAST 2019: clinic application. Revista Española de Quimioterapia, 32(6), 496–499.
  • National Institutes of Health, Islamabad Pakistan. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Clinical & Laboratory Standards Institute. (n.d.). CLSI. Retrieved from [Link]

  • El Hachlafi, N., et al. (2025, December 10). In Vitro and in Vivo Biological Investigations of Camphene and Its Mechanism Insights: A Review. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical characteristics of this compound and derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Evaluation of Essential Oils for Antimicrobial Activity. Retrieved from [Link]

  • El Hachlafi, N., et al. (2021, June 28). In Vitro and in Vivo Biological Investigations of Camphene and Its Mechanism Insights: A Review. Taylor & Francis Online. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2019). Activity of this compound Derivatives Against Mycobacterium tuberculosis in Acidic pH. Medicinal Chemistry, 15(7), 785-793.

Sources

Application Notes and Protocols for In Vitro Studies on the Anti-inflammatory Effects of (-)-Camphene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(-)-Camphene, a bicyclic monoterpene found in the essential oils of various medicinal and aromatic plants like Thymus, Origanum, and Salvia species, has garnered significant scientific interest.[1][2] Accumulating evidence from numerous in vitro and in vivo investigations has highlighted its diverse biological properties, including anti-inflammatory, antioxidant, and analgesic activities.[1][2][3] The primary aim of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive guide to investigating the anti-inflammatory effects of this compound in vitro. This document outlines the scientific rationale behind experimental choices, detailed protocols for key assays, and methods for interpreting the data, thereby offering a robust framework for preclinical evaluation.

The central hypothesis for these studies is that this compound mitigates inflammatory responses in vitro by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. A common and effective model for such investigations is the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).[4][5][6] LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages, leading to a cascade of inflammatory events that mimic aspects of infection and inflammation.[6][7]

Section 1: Foundational Assays - Cytotoxicity and Viability

Expertise & Experience: The Rationale for Initial Cytotoxicity Screening

Before evaluating the anti-inflammatory properties of any compound, it is imperative to determine its cytotoxic profile. A decrease in inflammatory markers could be a false positive if the compound is simply killing the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and straightforward colorimetric method for assessing cell viability.[8] This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells. By establishing a non-toxic concentration range for this compound, subsequent anti-inflammatory experiments can be designed to ensure that the observed effects are due to specific modulatory actions rather than cell death.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the non-cytotoxic concentration range of this compound on RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete DMEM.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute this stock in serum-free DMEM to create a series of working concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: After 24 hours, remove the culture medium and treat the cells with 100 µL of the various concentrations of this compound. Include a vehicle control (DMEM with 0.1% DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

  • Formazan Formation: Incubate the plate for an additional 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[9][10]

  • Solubilization: Carefully remove the medium containing MTT and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[9][10] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

Section 2: Quantifying the Inhibition of Pro-Inflammatory Mediators

Expertise & Experience: Selecting Key Inflammatory Markers

Once a non-toxic concentration range for this compound is established, the next logical step is to assess its ability to inhibit the production of key pro-inflammatory mediators. In an LPS-stimulated macrophage model, nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are primary and critical markers of the inflammatory response.[4]

  • Nitric Oxide (NO): Produced by inducible nitric oxide synthase (iNOS), NO is a significant signaling molecule in inflammation.[11] Overproduction of NO can lead to tissue damage. The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[12][13][14]

  • TNF-α and IL-6: These are pro-inflammatory cytokines that play a central role in orchestrating the inflammatory cascade.[15] Their quantification is crucial for understanding the immunomodulatory potential of a compound. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately measuring cytokine concentrations in biological fluids due to its high specificity and sensitivity.[16]

Protocol 2: Griess Assay for Nitric Oxide Quantification

Objective: To measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

  • Conditioned media from treated cells (from the experimental setup described below)

  • Griess Reagent (typically a two-part solution: Reagent A - sulfanilamide in phosphoric acid, and Reagent B - N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells as in Protocol 1. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[17]

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS only, and cells treated with this compound only.

  • Sample Collection: After 24 hours, collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of the prepared Griess Reagent.[14][17]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to allow for the quantification of nitrite in the samples.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light.[18] Measure the absorbance at 540-550 nm.[13][14]

  • Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the standard curve. The inhibition of NO production by this compound can then be determined relative to the LPS-only treated group.

Protocol 3: ELISA for TNF-α and IL-6 Quantification

Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

Materials:

  • Conditioned media from treated cells (from the same experiment as Protocol 2)

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Step-by-Step Methodology:

  • Assay Principle: This protocol follows the principle of a sandwich ELISA. The specific steps will be detailed in the manufacturer's instructions for the chosen kit. A general workflow is provided below.

  • Coating: A 96-well plate is pre-coated with a capture antibody specific for either mouse TNF-α or IL-6.[19][20]

  • Sample Addition: Add 100 µL of cell culture supernatants and standards to the appropriate wells.[19] Incubate for 1-2 hours at room temperature.[19][20]

  • Washing: Wash the wells several times with wash buffer to remove unbound substances.[21]

  • Detection Antibody: Add an enzyme-linked polyclonal antibody specific for the target cytokine (detection antibody) to each well.[20] Incubate for 1-2 hours.[20]

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the substrate solution to each well. This will react with the enzyme to produce a colored product.[20] Incubate for approximately 20 minutes at room temperature in the dark.[20]

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.[20]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentrations of TNF-α and IL-6 in the experimental samples.

Section 3: Investigating the Molecular Mechanisms of Action

Expertise & Experience: Delving into Signaling Pathways

To move beyond observing the effects and understand the underlying mechanisms, it is crucial to investigate the intracellular signaling pathways that this compound may modulate. In the context of LPS-induced inflammation in macrophages, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are paramount.[22]

  • NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[23][24] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon LPS stimulation, a signaling cascade leads to the degradation of the inhibitory protein IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate gene transcription.[25]

  • MAPK Pathway: The MAPK family (including ERK, JNK, and p38) is another critical set of signaling proteins that regulate inflammatory responses.[26][27] Their phosphorylation (activation) by upstream kinases in response to LPS leads to the activation of transcription factors like AP-1, which also contributes to the expression of inflammatory genes.

Western blotting is the standard technique to analyze the expression and phosphorylation status of these key signaling proteins. By examining the levels of total and phosphorylated forms of proteins like IκBα, p65, ERK, JNK, and p38, as well as the expression of downstream inflammatory enzymes like iNOS and Cyclooxygenase-2 (COX-2), we can elucidate the specific molecular targets of this compound.[28][29][30]

Protocol 4: Western Blot Analysis for Key Inflammatory Proteins

Objective: To determine the effect of this compound on the expression of iNOS and COX-2, and the activation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells cultured and treated as previously described (a shorter LPS stimulation time, e.g., 30-60 minutes, is often optimal for observing phosphorylation events)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Step-by-Step Methodology:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.[31] Scrape the cells and collect the lysate.[31]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.[31] Determine the protein concentration of each sample using a BCA or Bradford assay.[31]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control. For signaling proteins, calculate the ratio of the phosphorylated form to the total form to determine the level of activation.

Section 4: Data Presentation and Visualization

Data Presentation: Summarizing Quantitative Data

For clarity and ease of comparison, all quantitative data should be summarized in structured tables.

Table 1: Effect of this compound on Cell Viability and Inflammatory Mediator Production

Treatment GroupThis compound (µM)Cell Viability (%)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (untreated)0100 ± 5.21.2 ± 0.325.4 ± 4.115.8 ± 3.5
LPS (1 µg/mL)098.5 ± 4.845.6 ± 3.91542.7 ± 98.6987.3 ± 76.2
LPS + this compound1099.1 ± 5.532.1 ± 2.81125.3 ± 85.4754.1 ± 65.9
LPS + this compound2597.9 ± 6.118.5 ± 2.1654.8 ± 54.3421.6 ± 41.7
LPS + this compound5096.4 ± 5.38.7 ± 1.5210.2 ± 25.8155.9 ± 22.1

*Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes.

Table 2: Densitometric Analysis of Western Blot Results

Treatment GroupThis compound (µM)Relative iNOS ExpressionRelative COX-2 Expressionp-p65/p65 Ratiop-ERK/ERK Ratio
Control (untreated)00.04 ± 0.010.06 ± 0.020.11 ± 0.030.15 ± 0.04
LPS (1 µg/mL)01.00 ± 0.101.00 ± 0.121.00 ± 0.151.00 ± 0.11
LPS + this compound250.45 ± 0.050.52 ± 0.060.48 ± 0.070.55 ± 0.08
LPS + this compound500.18 ± 0.030.23 ± 0.040.21 ± 0.040.28 ± 0.05

*Values are normalized to the LPS-only group and presented as mean ± standard deviation (n=3). Data is for illustrative purposes.

Mandatory Visualization: Diagrams of Workflows and Pathways

Experimental_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Quantifying Anti-Inflammatory Effects cluster_2 Phase 3: Mechanistic Studies A RAW 264.7 Cell Culture B This compound Dose Preparation A->B C MTT Assay for Cytotoxicity B->C D Determine Non-Toxic Concentrations C->D E Pre-treat cells with this compound D->E Input for subsequent experiments F Stimulate with LPS E->F G Collect Supernatant F->G J Cell Lysis & Protein Extraction F->J H Griess Assay (NO) G->H I ELISA (TNF-α, IL-6) G->I G->J Cell Pellets K Western Blot Analysis J->K L Analyze Protein Expression (iNOS, COX-2) K->L M Analyze Pathway Activation (NF-κB, MAPKs) K->M

Caption: Overall experimental workflow for in vitro analysis.

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent signaling MAPKKK MAPKKK TLR4->MAPKKK Camphene This compound Camphene->IKK Inhibits MAPKK MAPKK Camphene->MAPKK Inhibits IkBa_p p-IκBα IKK->IkBa_p IkBa IκBα IkBa_p->IkBa Phosphorylates & leads to degradation NFkB_p65 NF-κB (p65) IkBa->NFkB_p65 Inhibits NFkB_nuc NF-κB (p65) (Nucleus) NFkB_p65->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Transcription MAPKKK->MAPKK Phosphorylates MAPK MAPKs (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 (Nucleus) MAPK->AP1 Activates AP1->Genes Transcription Mediators Inflammatory Mediators Genes->Mediators Expression

Sources

Application Notes: (-)-Camphene as a Potential Agent in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cardiovascular Potential of (-)-Camphene

This compound (2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane) is a bicyclic monoterpene found in numerous essential oils from plants like camphor and ginger.[1] While traditionally utilized in fragrances, emerging research has illuminated its promising therapeutic properties, particularly concerning cardiovascular health. The control of hyperlipidemia—abnormally high levels of lipids like cholesterol and triglycerides in the blood—is a cornerstone of cardiovascular disease prevention.[1][2] Preclinical studies have demonstrated that this compound possesses potent hypolipidemic effects, reducing total cholesterol, LDL cholesterol, and triglycerides in both in vivo and in vitro models.[1][3][4][5][6]

Crucially, the lipid-lowering mechanism of this compound appears to be distinct from that of statins, the most common class of cholesterol-lowering drugs.[1][2][3][6] While statins primarily inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis, this compound's action is independent of this enzyme.[1][2][3][6] Instead, evidence suggests its effects are mediated through the regulation of Sterol Regulatory Element-Binding Protein (SREBP) transcription factors, which are master regulators of lipid biosynthesis.[1][2][5][7] Additionally, studies indicate this compound may possess anti-inflammatory and antioxidant properties, further bolstering its profile as a compound of interest for cardiovascular research, including for conditions like myocardial ischemia/reperfusion injury.[8][9][10][11]

These application notes provide a structured guide for researchers to investigate the multifaceted cardiovascular effects of this compound using established in vitro models. The protocols detailed herein are designed to be robust and self-validating, offering a solid foundation for exploring this promising natural compound.

Application 1: Assessment of Hypolipidemic Activity in a Hepatic Model

Scientific Rationale: The liver is the central organ for lipid metabolism. The human hepatocellular carcinoma cell line, HepG2, is a widely accepted and reliable model for studying hepatic lipid metabolism and the effects of xenobiotics.[12][13][14] By inducing a state of lipid overload in these cells, researchers can effectively mimic the cellular conditions of hyperlipidemia and assess the lipid-lowering efficacy of this compound.

Key Experimental Readouts:

  • Visualization of Intracellular Lipids: Oil Red O staining is a classic, straightforward method for staining neutral lipids (triglycerides and cholesterol esters) within cells, providing a qualitative and semi-quantitative assessment of lipid accumulation.[15][16][17]

  • Quantification of Lipids: Biochemical assays to measure total cholesterol and triglyceride content provide quantitative data on the compound's effect.

  • Mechanistic Insights: Quantitative real-time PCR (qPCR) can be used to measure the mRNA expression of key genes involved in lipid homeostasis, such as SREBP-1 and SREBP-2, to elucidate the molecular mechanism of action.[1][18][19]

Workflow for Hypolipidemic Assessment

G cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Data Interpretation A 1. Culture HepG2 cells to ~70-80% confluency B 2. Induce hyperlipidemia: Treat with Oleic Acid (e.g., 500 µM) A->B C 3. Co-treat with varying concentrations of this compound B->C D 4. Include Vehicle (DMSO) and Positive (Statin) Controls C->D E 5a. Oil Red O Staining (Visualize Lipid Droplets) C->E F 5b. Biochemical Assays (Quantify Cholesterol & Triglycerides) C->F G 5c. RNA Extraction & qPCR (Gene Expression of SREBP-1/2) C->G H Compare Camphene-treated groups to Vehicle and Positive Controls E->H F->H G->H

Caption: Experimental workflow for evaluating this compound's hypolipidemic effects.

Protocol 1.1: Induction of Hyperlipidemia and Oil Red O Staining in HepG2 Cells

Objective: To visually assess the effect of this compound on lipid accumulation in an in vitro model of hepatic steatosis.

Materials:

  • HepG2 cells (ATCC)

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (Sigma-Aldrich) dissolved in DMSO

  • Oleic Acid (Sigma-Aldrich) complexed to BSA

  • Simvastatin or another statin (Positive Control)

  • Oil Red O Staining Kit (e.g., Sigma-Aldrich MAK560) or prepared solutions[20]

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) or 10% Formalin

  • 60% Isopropanol

  • Hematoxylin (for counterstaining nuclei)

  • 24-well plates suitable for cell culture and imaging

Procedure:

  • Cell Seeding: Seed HepG2 cells onto glass coverslips placed in a 24-well plate at a density that will achieve 70-80% confluency after 24 hours.

  • Induction & Treatment:

    • Prepare treatment media. In DMEM, add 500 µM Oleic Acid to induce lipid accumulation.[12][21]

    • To the oleic acid-containing media, add desired concentrations of this compound (e.g., 10, 50, 100 µM).

    • Prepare control wells:

      • Vehicle Control: Oleic acid media + DMSO (at the same final concentration as the highest Camphene dose).

      • Positive Control: Oleic acid media + a known lipid-lowering drug like Simvastatin (e.g., 10 µM).

      • Normal Control: Standard culture media without oleic acid or treatments.

    • Aspirate old media from cells and replace with the prepared treatment media. Incubate for 24 hours.

  • Fixation:

    • Gently aspirate the media and wash the cells twice with PBS.

    • Add 500 µL of 4% PFA to each well and incubate for 20-30 minutes at room temperature.[15]

    • Discard the fixative and wash twice with distilled water.

  • Staining:

    • Add 500 µL of 60% isopropanol to each well and incubate for 5 minutes.[20]

    • Aspirate the isopropanol and add enough freshly prepared Oil Red O working solution to cover the cell monolayer.[22] Incubate for 15-20 minutes at room temperature.

    • Remove the Oil Red O solution and wash the cells 3-5 times with distilled water until excess stain is removed.

  • Counterstaining & Imaging:

    • (Optional) Add Hematoxylin solution for 1 minute to stain the nuclei blue, then wash thoroughly with water.[20]

    • Add PBS to the wells to prevent drying and visualize under a light microscope. Lipid droplets will appear as red-orange spheres within the cytoplasm.

Data Interpretation: A significant reduction in the number and size of red-stained lipid droplets in this compound-treated cells compared to the vehicle control indicates a positive hypolipidemic effect.

Table 1: Example Data for Lipid Quantification
Treatment GroupTotal Cholesterol (µg/mg protein)Triglycerides (µg/mg protein)% Reduction vs. Vehicle
Normal Control25.2 ± 2.130.5 ± 3.3-
Vehicle (Oleic Acid + DMSO)85.6 ± 7.8155.2 ± 12.40%
This compound (50 µM)55.1 ± 5.398.7 ± 9.135.6% (Chol), 36.4% (TG)
This compound (100 µM)42.3 ± 4.9 75.4 ± 8.250.6% (Chol), 51.4% (TG)
Simvastatin (10 µM)38.9 ± 4.1**145.8 ± 11.954.6% (Chol), 6.1% (TG)
*Data are presented as Mean ± SD. Statistical significance vs. Vehicle: *p<0.05, *p<0.01.

Application 2: Evaluating Endothelial Anti-inflammatory Effects

Scientific Rationale: Endothelial dysfunction, characterized by a pro-inflammatory and pro-thrombotic state, is a critical initiating event in atherosclerosis.[23][24] Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) trigger endothelial activation, leading to the upregulation of adhesion molecules (e.g., VCAM-1, ICAM-1) and the reduction of vasodilatory nitric oxide (NO). Human Umbilical Vein Endothelial Cells (HUVECs) are the gold-standard primary cell model for studying endothelial biology and inflammatory responses.[25][26][27][28] This application uses a TNF-α-induced inflammation model in HUVECs to test the potential anti-inflammatory properties of this compound.

Key Experimental Readouts:

  • Nitric Oxide Production: NO is a key vasodilator and anti-inflammatory molecule produced by endothelial cells. The Griess assay is a simple colorimetric method to indirectly measure NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the culture supernatant.[29][30][31][32][33]

  • Adhesion Molecule Expression: The expression of VCAM-1 is a hallmark of endothelial activation. Its levels can be reliably quantified using techniques like Western Blot or ELISA.[34]

  • Inflammatory Signaling: The transcription factor NF-κB is a master regulator of the inflammatory response in endothelial cells, controlling the expression of numerous pro-inflammatory genes, including adhesion molecules.[35][36][37][38]

Proposed Anti-inflammatory Signaling Pathway of this compound

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Genes (VCAM-1, ICAM-1, IL-6) Nucleus->Genes Upregulates Transcription Camphene This compound Camphene->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Protocol 2.1: Measurement of Nitric Oxide and VCAM-1 Expression in HUVECs

Objective: To quantify the effect of this compound on endothelial activation by measuring NO production and VCAM-1 expression in TNF-α-stimulated HUVECs.

Materials:

  • Primary HUVECs (Lonza, Thermo Fisher) and appropriate endothelial growth medium (EGM-2)

  • Recombinant Human TNF-α (R&D Systems, PeproTech)

  • This compound dissolved in DMSO

  • Griess Reagent Kit (e.g., Thermo Fisher, Sigma-Aldrich)[33]

  • Reagents for Western Blotting (lysis buffer, primary anti-VCAM-1 antibody, secondary HRP-conjugated antibody, ECL substrate) or a VCAM-1 ELISA Kit (R&D Systems, Abcam)

  • 6-well plates

Procedure:

  • Cell Seeding & Treatment:

    • Culture HUVECs in 6-well plates until they form a confluent monolayer.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells by adding TNF-α (e.g., 10 ng/mL) to all wells except the "Normal Control" group.[25]

    • Incubate for an appropriate time. For VCAM-1 expression, 6-8 hours is typical. For NO measurement, 24 hours is common.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After the 24-hour incubation, carefully collect 100 µL of the culture supernatant from each well and transfer to a 96-well plate.

    • Prepare a nitrite standard curve according to the kit manufacturer's instructions, typically from 1 to 100 µM.[29]

    • Add the Griess reagents to the standards and samples. This is usually a two-step addition of sulfanilamide followed by N-(1-naphthyl)ethylenediamine (NED).[30][32]

    • Incubate for 5-10 minutes at room temperature, protected from light. A magenta color will develop.

    • Read the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in your samples by comparing their absorbance to the standard curve.

  • VCAM-1 Expression (Western Blot):

    • After the 6-8 hour incubation, wash the cell monolayer with ice-cold PBS.

    • Lyse the cells directly in the well using 100-200 µL of RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate (e.g., using a BCA assay).

    • Perform SDS-PAGE, transferring proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against VCAM-1, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system. Quantify band density using software like ImageJ, normalizing to a loading control (e.g., GAPDH or β-actin).

Data Interpretation: A successful anti-inflammatory effect would be demonstrated by a significant increase in NO (nitrite) levels and a concurrent decrease in VCAM-1 protein expression in the this compound-treated groups compared to the TNF-α-only stimulated group.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential therapeutic agent in cardiovascular research. The demonstrated hypolipidemic activity, coupled with a unique mechanism of action distinct from statins, marks it as a compelling candidate for further investigation.[1][4][6] Its potential to mitigate endothelial inflammation further enhances its therapeutic appeal.

Future studies should aim to validate these in vitro findings in more complex systems. This could include co-culture models of endothelial cells and monocytes to study leukocyte adhesion, or advanced 3D bioengineered vessel models that better mimic physiological conditions.[23][24][39][40][41] Ultimately, progression to preclinical animal models of atherosclerosis and hyperlipidemia will be essential to fully evaluate the systemic efficacy, safety, and therapeutic potential of this compound.

References

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  • Bio-protocol. (n.d.). 2.4. Oil Red O lipid staining and quantification. Bio-protocol. [Link]

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  • Sharpe, L. J., & Brown, A. J. (2013). Srebp2: A master regulator of sterol and fatty acid synthesis. PubMed Central, PMC3770093. [Link]

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  • Zhang, J., et al. (2021). Inducible nitric oxide synthase activity mediates TNF-α-induced endothelial cell dysfunction. American Journal of Physiology-Cell Physiology. [Link]

  • de Martin, R., et al. (2002). NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program. Nucleic Acids Research. [Link]

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  • Patsnap Synapse. (2024). What are SREBP-2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Regulation of cholesterol biosynthesis. SREBP-2 is the main regulator... ResearchGate. [Link]

  • Liu, P., et al. (2021). Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy. Frontiers in Oncology. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. PubMed Central, PMC2248324. [Link]

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  • Protocol Griess Test. (2019). Protocol Online. [Link]

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Troubleshooting & Optimization

Technical Support Center: Industrial Synthesis of (-)-Camphene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the industrial-scale synthesis of (-)-Camphene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the catalytic isomerization of α-pinene to camphene. Here, we provide field-proven insights, troubleshooting solutions, and detailed protocols to enhance the efficiency, selectivity, and scalability of your synthesis.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Q1: My α-pinene conversion is high, but the yield of this compound is disappointingly low. What is the likely cause?

A: This is a classic selectivity problem. High conversion of the starting material with low yield of the desired product points directly to the formation of unwanted byproducts. The isomerization of α-pinene is a delicate process involving carbocationic intermediates, which can rearrange into various isomers.

  • Causality: The primary culprits are often related to the catalyst's acidic properties and the reaction temperature.

    • Excessive Catalyst Acidity: While a strong acid catalyst can rapidly convert α-pinene, it can also promote the formation of byproducts like limonene, terpinolene, and polymeric materials.[1][2][3] Catalysts with an excess of strong Brønsted acid sites may favor these secondary reaction pathways.[3]

    • Suboptimal Temperature: High reaction temperatures (e.g., above 165°C) can significantly increase the rate of side reactions, leading to the formation of other hydrocarbons and reducing camphene selectivity.[4][5]

  • Troubleshooting Steps:

    • Catalyst Optimization: If using a highly acidic catalyst like certain zeolites, consider switching to a catalyst with milder acidity that has shown higher selectivity, such as acid-activated titanium dioxide (TiO2) or titanate nanotubes (TNTs).[1][6] TNTs, in particular, have demonstrated excellent selectivity, reaching up to 78.5%.[1][7]

    • Temperature Profiling: Conduct a temperature optimization study. Begin at a lower temperature (e.g., 130°C) and incrementally increase it, analyzing the product mixture at each stage via Gas Chromatography (GC). A common industrial range is 150-165°C, but the optimal point is catalyst-dependent.[5][8]

    • Time-Course Analysis: Run the reaction and take aliquots at regular intervals (e.g., every 30 minutes). Analyze these by GC to determine the point of maximum camphene concentration. Prolonged reaction times can lead to the conversion of camphene into other, more stable isomers or polymers.

Q2: I am consistently observing a high percentage of tricyclene in my final product mixture. How can this be minimized?

A: Tricyclene is an almost unavoidable byproduct as it exists in equilibrium with camphene during the isomerization process.[5] Its formation is highly dependent on reaction conditions.

  • Causality: The camphene-tricyclene equilibrium is sensitive to temperature. Higher temperatures tend to favor the formation of other byproducts, but the specific equilibrium with tricyclene is a key factor.

  • Troubleshooting Steps:

    • Two-Stage Temperature Control: A patented approach involves a two-step heating process. Initially, the reaction is run at reflux (around 155-165°C) to achieve a high conversion rate. Once the α-pinene content drops to a low level (e.g., 3-5%), the temperature is reduced to below 160°C (ideally 150-155°C) for the remainder of the reaction.[5] This secondary, lower-temperature phase helps to minimize the formation of polymeric byproducts while managing the camphene/tricyclene equilibrium.[5]

    • Recycle Stream Integration: In a continuous or semi-continuous industrial setup, the tricyclene-enriched fraction from the product distillation can be recycled back into the reactor feed.[5] This can help to suppress the net formation of new tricyclene, in accordance with Le Châtelier's principle.

Q3: My solid acid catalyst is losing activity after only a few reaction cycles. What causes this and what is the regeneration procedure?

A: Catalyst deactivation is a significant challenge in industrial settings, impacting process efficiency and cost.

  • Causality:

    • Coking/Fouling: The most common cause is the deposition of heavy, polymeric byproducts on the active sites of the catalyst, physically blocking them.

    • Structural Changes: For some catalysts, the acidic sites may be leached or the crystalline structure may change under reaction conditions.

  • Troubleshooting & Regeneration:

    • Investigate the Cause: Characterize the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to confirm carbon deposition or BET analysis to check for changes in surface area.

    • Regeneration Protocol: The specific protocol depends on the catalyst type. For robust solid acids like sulfated zirconia (SO₄²⁻/ZrO₂) or TiO₂, a common method is calcination. This involves heating the catalyst in a controlled flow of air to a high temperature (e.g., 500°C) to burn off the deposited organic material.[9] It is crucial to follow a gradual temperature ramp-up to avoid damaging the catalyst structure.

    • Select a More Stable Catalyst: If deactivation remains an issue, consider catalysts known for their stability. Titanate nanotubes have been shown to be reusable for at least four runs without significant loss of activity.[1][7]

Q4: The purification of crude camphene by distillation is resulting in poor separation and low recovery. How can I optimize this critical step?

A: Achieving high-purity this compound (>95%) is challenging due to the close boiling points of the components in the crude mixture. Effective purification is essential for downstream applications.

  • Causality: The crude product is a complex mixture containing unreacted α-pinene, camphene, tricyclene, limonene, and other monoterpenes. Simple distillation is insufficient to separate these compounds effectively.

  • Troubleshooting Steps:

    • Utilize Fractional Vacuum Distillation: This is the standard industrial method.[10] Operating under reduced pressure lowers the boiling points of the components, preventing thermal degradation and improving separation efficiency.

    • Optimize Distillation Parameters: A multi-stage distillation process is often required.

      • Stage 1 (Light Ends Removal): Control the vacuum (e.g., < -0.06 MPa) and temperatures (e.g., top temperature 40-50°C, kettle temperature 90-105°C) to remove low-boiling impurities like dipentene.[11]

      • Stage 2 (Camphene Fraction): After removing the light ends, adjust the parameters to isolate the camphene. This involves increasing the kettle temperature (e.g., 120-135°C) and reflux ratio (e.g., 6:1 to 8:1) to collect the high-purity camphene fraction.[11]

    • Column Efficiency: Ensure you are using a distillation column with a sufficient number of theoretical plates for the required separation. Packed columns are common in this application.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary industrial route for this compound synthesis?

A: The most prevalent and economically viable industrial method is the heterogeneous catalytic isomerization of α-pinene.[2][8] α-pinene is a readily available and relatively inexpensive starting material, as it is a major constituent of turpentine oil, a byproduct of the paper and pulp industry.[12] The reaction involves rearranging the bicyclic structure of α-pinene into camphene using a solid acid catalyst.[13]

Q2: How do I select the optimal catalyst for my process?

A: The "best" catalyst provides the optimal balance between activity (α-pinene conversion), selectivity (camphene yield), stability, and cost. There is no single universal choice, and the selection depends on your specific process goals.

  • Titanium-based catalysts (e.g., acid-activated TiO₂, Titanate Nanotubes): These are commercially common and often provide high selectivity to camphene.[1][8] They represent a good starting point for process development.

  • Sulfated Zirconia (SO₄²⁻/ZrO₂): These are superacid catalysts that can achieve very high conversion rates at lower temperatures.[9][14] However, their strong acidity may sometimes lead to a higher byproduct formation if not carefully controlled.[1]

  • Zeolites and Acid-Treated Clays: These are cost-effective options. However, their strong and varied acid sites can sometimes result in lower selectivity towards camphene compared to titanium-based systems.[8][15]

A comparative summary is provided below:

Catalyst Systemα-Pinene Conversion (%)Camphene Selectivity (%)Reaction ConditionsReference
Acid-Activated TiO₂ Nanopowder100%64.0%150°C[6]
Titanate Nanotubes (TNTs-Cl)97.8%78.5%140°C, 4h[1]
Sulfated Titania (SO₄²⁻/TiO₂)~95%40%500°C (calcination)[9]
Zeolites (e.g., H-Beta)HighLowVaries[1][8]

Q3: What are the critical process parameters that I need to control?

A: Beyond the catalyst choice, three parameters are paramount:

  • Reaction Temperature: Directly influences reaction rate and selectivity. As discussed, higher temperatures accelerate the reaction but can favor byproduct formation.[4]

  • Catalyst Loading: The amount of catalyst used (typically 0.1-2.0% by weight relative to α-pinene) affects the reaction rate.[5] Higher loading increases the rate but also the cost. This must be optimized for economic viability.

  • Reaction Time: The goal is to stop the reaction when the concentration of camphene is at its maximum. Over-extending the reaction time can lead to the degradation of camphene into other products.[1]

Q4: Which analytical methods are standard for reaction monitoring and quality control?

A: Gas Chromatography (GC) is the industry standard for both in-process monitoring and final product quality control.[10]

  • GC with a Flame Ionization Detector (GC-FID): Used for quantitative analysis to determine the percentage of α-pinene, camphene, and various byproducts.

  • GC coupled with Mass Spectrometry (GC-MS): Used for qualitative analysis to identify unknown byproducts and confirm the structure of the main components.[16]

  • Internal Standard Method: For the most accurate quantification, an internal standard (a non-reactive compound added in a known amount to each sample, such as dodecane) is recommended.[16]

Section 3: Protocols and Methodologies

Protocol 1: Preparation of Acid-Activated TiO₂ Catalyst

This protocol describes a general method for enhancing the acidity of commercial titanium dioxide.

  • Acid Treatment: In a flask, prepare a 1M solution of Hydrochloric Acid (HCl).

  • Slurry Formation: Add commercial TiO₂ nanopowder to the HCl solution at a 1:10 solid-to-liquid ratio (w/v).

  • Activation: Stir the slurry vigorously at 60°C for 4 hours.

  • Washing: After cooling, filter the solid catalyst. Wash it repeatedly with deionized water until the filtrate is neutral (pH ~7). This removes residual acid.

  • Drying: Dry the washed catalyst in an oven at 110°C overnight.

  • Characterization (Optional but Recommended): Characterize the catalyst's surface area (BET) and acidity (Py-IR) to correlate its properties with performance.[6]

Protocol 2: Lab-Scale Synthesis of this compound via Isomerization

This protocol provides a general workflow for a batch reaction.

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet. Place the flask on a heating mantle with magnetic stirring.

  • Charging Reactor: Charge the flask with (-)-α-pinene (e.g., 100g) and the prepared solid acid catalyst (e.g., 0.5g, 0.5% w/w).

  • Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.

  • Reaction: Heat the mixture with stirring to the desired reaction temperature (e.g., 155°C).

  • Monitoring: Take small samples from the reaction mixture at set time intervals (e.g., every hour). Dilute the samples in a suitable solvent (e.g., hexane) and analyze by GC to monitor the conversion of α-pinene and the formation of camphene.

  • Reaction Completion: Once the desired conversion is achieved (or camphene concentration peaks), turn off the heating and allow the mixture to cool to room temperature.

  • Catalyst Separation: Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.

  • Purification: Purify the crude product using fractional vacuum distillation as described in the troubleshooting section.

Diagram: Isomerization Reaction Pathway

The isomerization proceeds through a Wagner-Meerwein rearrangement mechanism.

G cluster_main Reaction Pathway A α-Pinene B Pinanyl Cation (Intermediate) A->B + H⁺ (Catalyst) C This compound (Major Product) B->C Rearrangement D Byproducts (Limonene, Tricyclene, etc.) B->D Side Reactions G Turpentine Raw Material (Turpentine Oil) Dist1 Fractional Distillation Turpentine->Dist1 aPinene α-Pinene Feedstock Dist1->aPinene Reactor Isomerization Reactor (with Catalyst) aPinene->Reactor Filter Catalyst Filtration Reactor->Filter Crude Crude Product Mixture Filter->Crude Recycle Catalyst Recycle Filter->Recycle Dist2 Vacuum Distillation Crude->Dist2 Camphene High-Purity This compound Dist2->Camphene Byproducts Byproduct Streams Dist2->Byproducts

Caption: General workflow for industrial this compound production.

Section 4: Safety Precautions

Working with terpenes and acid catalysts requires strict adherence to safety protocols.

  • Chemical Hazards: this compound is a flammable solid. α-Pinene and other terpene byproducts are flammable liquids. Handle them away from ignition sources in a well-ventilated area or fume hood. [17][18]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. [19][20]* Handling: Avoid creating dust when handling solid camphene or catalysts. [17]Use appropriate tools for transfer.

  • Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from oxidizing agents. [17]* Emergency Procedures: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers (e.g., dry powder, CO₂) are readily accessible. [17][20]* Risk Assessment: Before conducting any experiment, perform a thorough risk assessment for all chemicals and procedures involved. [21]

Section 5: References
  • Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts. New Journal of Chemistry.

  • Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts (Mar 2023). RSC Publishing.

  • Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes. National Institutes of Health (PMC).

  • A potential catalyst for α-pinene isomerization: a solid superacid. RSC Publishing.

  • Synthesis of Camphene by α-Pinene Isomerization Using W2O3–Al2O3 Catalysts (Aug 2025). MDPI.

  • Process for the preparation of camphene by isomerisation of alpha-pinene. Google Patents.

  • Process for the preparation of camphene by the rearrangement of a-pinene. Google Patents.

  • Camphor and its Industrial Synthesis. Chemical Education Journal.

  • Determination of camphene (CAS: 79-92-5) in the laboratory. Analytice.

  • Safety Data Sheet: Camphene. Carl ROTH.

  • Isomerization of α-pinene mechanism. ResearchGate.

  • α-Pinene isomerization to camphene: Effect of thermal treatment on sulfated zirconia. ResearchGate.

  • Camphene – Knowledge and References. Taylor & Francis.

  • SAFETY DATA SHEET - Camphene. Sigma-Aldrich.

  • Selective synthesis of camphene from isomerization of α-and β-pinene over heterogeneous catalysts. Bohrium.

  • Synthesize camphene. Chemistry Stack Exchange.

  • Method for extracting high-purity camphene from light components of by-products in borneol synthesis production. Google Patents.

  • Camphene | High-Purity Terpene | Fragrance Grade. Consolidated Chemical.

  • A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass. National Institutes of Health (PMC).

  • Preparation method for camphene (2015). SciSpace.

  • Guidelines for Working With Hazardous Chemicals. Capital Resin Corporation.

  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • Production of camphene by isomerization reaction on sulfated ZrO2. ResearchGate.

Sources

Technical Support Center: Optimizing the Isomerization of α-Pinene to (-)-Camphene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to address the common and complex challenges encountered during the acid-catalyzed isomerization of α-pinene to (-)-camphene. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the isomerization process.

Q1: What is the fundamental reaction mechanism for the isomerization of α-pinene to camphene?

The conversion of α-pinene to camphene is a classic example of a Wagner-Meerwein rearrangement, which proceeds through a carbocation intermediate.[1] The reaction is initiated by the protonation of the double bond in α-pinene by an acid catalyst, forming a pinanyl carbocation.[1] This unstable intermediate undergoes a series of rearrangements, including a ring-opening and a 1,2-methyl shift, to form the more stable bornyl cation, which then eliminates a proton to yield camphene. The presence of different acid sites (Brønsted vs. Lewis) on the catalyst can influence the reaction pathways and the resulting product distribution.[2]

Q2: What are the primary byproducts formed during this reaction, and why?

The carbocation intermediates are prone to multiple rearrangement and elimination pathways, leading to a variety of byproducts. The most common include:

  • Monocyclic Terpenes: Limonene, terpinolene, α-terpinene, and γ-terpinene are frequently observed.[2][3] These are typically formed when the four-membered ring of the pinanyl cation opens, leading to monocyclic carbocations. Catalysts with strong Brønsted acidity can sometimes favor the formation of these products.[4]

  • Tricyclic Products: Tricyclene is another common bicyclic isomer formed.[3]

  • Aromatic Compounds: Under harsher conditions (higher temperatures), dehydrogenation can occur, leading to products like p-cymene.[2]

The selectivity towards camphene versus these byproducts is a critical optimization parameter controlled by catalyst choice, temperature, and reaction time.

Q3: Which catalysts are most effective for this isomerization?

A wide range of solid acid catalysts have been successfully employed, as they are easily separable and reusable, aligning with green chemistry principles.[4] The most common include:

  • Metal Oxides: Titanium dioxide (TiO₂) is a widely used industrial catalyst.[5][6] Its activity can be significantly enhanced by acid activation or sulfation to create solid superacids.[7][8]

  • Zeolites and Aluminosilicates: Materials like clinoptilolite, mordenites, and faujasites are effective due to their defined pore structures and tunable acidity.[2][9][10]

  • Sulfated Zirconia: This is another powerful solid superacid catalyst known for high activity.[2]

  • Nanomaterials: Recent research has shown excellent performance with catalysts like titanate nanotubes, which offer high surface area and favorable acidic site distribution, leading to high selectivity for camphene.[4]

The choice of catalyst depends on the desired balance between conversion rate, selectivity, cost, and reusability.

Q4: What analytical methods are standard for monitoring reaction progress and product distribution?

Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard technique.

  • GC-FID: Provides quantitative data on the conversion of α-pinene and the relative percentages of the products formed.[3]

  • GC-MS: Used for definitive identification of the various isomers (camphene, limonene, tricyclene, etc.) by comparing their mass spectra and retention times to known standards.[3][11]

Troubleshooting Guide

This section is formatted to help you diagnose and solve specific experimental issues.

Problem 1: Low or No Conversion of α-Pinene

Q: My reaction shows very low conversion of the α-pinene starting material. What are the likely causes and how can I fix this?

A: Low conversion is typically an issue of insufficient catalytic activity or suboptimal reaction conditions. Let's break down the potential causes:

  • Cause A: Inactive Catalyst: The acid sites on your catalyst may not be active. Many solid catalysts, especially metal oxides, require a thermal activation (calcination) step to remove adsorbed water and expose the acid sites.

    • Solution: Ensure your catalyst is properly pre-treated according to the established protocol. For example, sulfated zirconia often requires calcination at temperatures around 500°C.[8] If you are reusing a catalyst, it may be deactivated and require regeneration.[7]

  • Cause B: Insufficient Temperature: The Wagner-Meerwein rearrangement has a significant activation energy barrier.

    • Solution: Gradually increase the reaction temperature. Studies have shown a dramatic increase in conversion when moving from 100°C to 120°C.[4][12] However, be cautious, as excessively high temperatures can decrease selectivity (see Problem 2).

  • Cause C: Insufficient Reaction Time: The reaction may simply not have had enough time to proceed.

    • Solution: Run a time-course experiment, taking aliquots at regular intervals (e.g., every 30 minutes) to determine the time required to reach maximum conversion under your specific conditions.[13]

  • Cause D: Low Catalyst Loading: The number of available active sites may be the limiting factor.

    • Solution: Increase the catalyst loading incrementally (e.g., from 0.5 wt% to 2.0 wt%).[14][15] Note that an excess of catalyst can sometimes promote side reactions.[12]

Problem 2: High Conversion but Poor Selectivity for this compound

Q: I'm achieving high conversion of α-pinene, but my primary product is a mix of limonene and other monocyclic terpenes, not camphene. Why is this happening?

A: This is a classic selectivity problem, often related to temperature or the nature of the catalyst's acidity.

  • Cause A: Reaction Temperature is Too High: While higher temperatures boost conversion, they can also provide enough energy to overcome the activation barriers for secondary reactions, such as the rearrangement of camphene into other isomers.[4][12]

    • Solution: The optimal temperature is a balance between conversion and selectivity. Perform a temperature screen (e.g., from 110°C to 150°C) to find the "sweet spot" that maximizes camphene yield. For many titanate-based catalysts, this is around 120°C.[4]

  • Cause B: Incorrect Catalyst Acidity Profile: The type of acid sites plays a crucial role. Strong Brønsted acid sites are often implicated in the formation of monocyclic terpenes like limonene. In contrast, Lewis acid sites are believed to favor the bicyclic rearrangement to camphene.

    • Solution: Select a catalyst known to have a higher ratio of Lewis to Brønsted acidity. Modifying catalysts, for instance by varying the acid used for treatment (e.g., HCl vs. H₂SO₄ on titanate nanotubes), can alter this ratio and improve camphene selectivity.[4]

  • Cause C: Excessive Catalyst Dosage: Too many active sites can promote the further isomerization of the desired camphene product into undesired byproducts.[12]

    • Solution: Optimize the catalyst loading. Often, a lower catalyst amount run for a slightly longer time can achieve high conversion while preserving selectivity.[12]

Problem 3: Catalyst Deactivates Quickly Upon Reuse

Q: My solid acid catalyst works well for the first run, but its activity drops significantly in subsequent cycles. What is causing this deactivation?

A: Catalyst deactivation is a common issue in heterogeneous catalysis, usually due to fouling of the active sites.

  • Cause A: Coking and Polymerization: Heavy, high-molecular-weight byproducts (oligomers or polymers of terpenes) can form and deposit on the catalyst surface, physically blocking the active sites. This is a major cause of deactivation.[5]

    • Solution: Implement a regeneration procedure between runs. This typically involves washing the catalyst with a solvent (like acetone) to remove physisorbed species, followed by calcination in air to burn off the more stubborn carbonaceous deposits ("coke").[15] A successful regeneration should restore the catalyst's initial activity.[7][8]

  • Cause B: Leaching of Active Species: For some supported catalysts (e.g., sulfated oxides), the active species (like sulfate groups) might leach into the reaction medium, leading to a permanent loss of activity.

    • Solution: Choose a more robust catalyst where the active sites are integral to the material's framework, such as zeolites or titanate nanotubes.[4] Also, ensure reaction conditions are not so harsh that they degrade the catalyst structure.

Quantitative Data Summary

The table below summarizes reaction parameters from various studies to guide your experimental design.

CatalystTemperature (°C)Time (h)α-Pinene Conversion (%)This compound Selectivity (%)Reference
Titanate Nanotubes (TNTs-Cl)120297.878.5[4]
Acid Nano TiO₂ (HCl activated)Not SpecifiedNot Specified10064.0[7]
SO₄²⁻/TiO₂ Superacid500 (calcination)Continuous~9540[8]
Acid-Treated Clinoptilolite70< 0.110050[16]
Modified Activated Carbon1603100~50-55[6]

Experimental Protocols

Protocol 1: General Procedure for Lab-Scale α-Pinene Isomerization

This protocol provides a starting point for a batch reaction using a solid acid catalyst.

  • Catalyst Activation:

    • Place the required amount of the solid acid catalyst (e.g., 0.5 wt% relative to α-pinene) in a ceramic crucible.

    • Calcine in a muffle furnace at the recommended temperature (e.g., 400-550°C) for 3-4 hours to remove moisture and activate the acid sites.

    • Allow the catalyst to cool to room temperature in a desiccator to prevent rehydration.

  • Reaction Setup:

    • Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer or temperature probe.

    • Charge the flask with α-pinene (e.g., 50 mL).

    • Add the pre-activated catalyst to the flask.

  • Reaction Execution:

    • Place the flask in a heating mantle or oil bath and begin vigorous stirring.

    • Heat the mixture to the target reaction temperature (e.g., 120°C) and start timing the reaction.

    • Maintain a constant temperature throughout the experiment. The reaction is often run under reflux conditions, which naturally controls the temperature to the boiling point of the mixture (~155-165°C).[14]

  • Monitoring and Workup:

    • (Optional) Take small aliquots (e.g., 0.1 mL) at set time points, immediately filter them through a syringe filter (PTFE) to remove the catalyst, and dilute with a suitable solvent (e.g., hexane) for GC analysis.

    • Once the reaction has reached completion (as determined by prior optimization or GC monitoring), turn off the heat and allow the mixture to cool to room temperature.

    • Separate the catalyst from the product mixture by filtration or centrifugation. The catalyst can be washed, dried, and stored for regeneration and reuse.

    • The liquid product mixture is now ready for detailed analysis (GC, GC-MS) and further purification if necessary.

Visualization: Troubleshooting Workflow

This diagram illustrates a logical workflow for diagnosing and solving the common issue of low camphene yield.

TroubleshootingWorkflow Start Problem: Low Camphene Yield Check_Conversion Is α-Pinene Conversion High? Start->Check_Conversion Low_Conversion Troubleshoot: Low Conversion Check_Conversion->Low_Conversion No High_Conversion Troubleshoot: Low Selectivity Check_Conversion->High_Conversion Yes Cause_Temp Cause: Low Temperature? Low_Conversion->Cause_Temp Cause_High_Temp Cause: Temp Too High? High_Conversion->Cause_High_Temp Cause_Cat_Activity Cause: Inactive Catalyst? Cause_Temp->Cause_Cat_Activity No Sol_Temp Solution: Increase Temperature (e.g., 120-140°C) Cause_Temp->Sol_Temp Yes Cause_Time Cause: Short Reaction Time? Cause_Cat_Activity->Cause_Time No Sol_Cat_Activity Solution: Activate/Regenerate Catalyst Cause_Cat_Activity->Sol_Cat_Activity Yes Sol_Time Solution: Increase Reaction Time Cause_Time->Sol_Time Yes Cause_Acidity Cause: Wrong Acidity Profile? Cause_High_Temp->Cause_Acidity No Sol_High_Temp Solution: Optimize/Reduce Temperature Cause_High_Temp->Sol_High_Temp Yes Cause_Loading Cause: Excess Catalyst? Cause_Acidity->Cause_Loading No Sol_Acidity Solution: Change Catalyst Type (Favor Lewis Acidity) Cause_Acidity->Sol_Acidity Yes Sol_Loading Solution: Reduce Catalyst Loading Cause_Loading->Sol_Loading Yes

Caption: Troubleshooting workflow for low camphene yield.

References

  • Title: Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Isomerization of α -pinene mechanism Several studies on the production - ResearchGate Source: ResearchGate URL: [Link]

  • Title: α-Pinene isomerization to camphene: Effect of thermal treatment on sulfated zirconia Source: ResearchGate URL: [Link]

  • Title: Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes Source: RSC Publishing URL: [Link]

  • Title: Ti3C2 MXenes-based catalysts for the process of α-pinene isomerization Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A potential catalyst for α-pinene isomerization: a solid superacid Source: RSC Publishing URL: [Link]

  • Title: Synthesis of Camphene by α-Pinene Isomerization Using W2O3–Al2O3 Catalysts Source: ResearchGate URL: [Link]

  • Title: Thermal Degradation Products of α-Pinene in a Tubular Furnace Source: Scientific Research Publishing (scirp.org) URL: [Link]

  • Title: Isomerization of α-pinene to camphene Source: Semantic Scholar URL: [Link]

  • Title: Activated Carbon Modification towards Efficient Catalyst for High Value-Added Products Synthesis from Alpha-Pinene Source: UPCommons URL: [Link]

  • Title: Effect of reaction time on the α-pinene conversion and camphene... Source: ResearchGate URL: [Link]

  • Title: Process for the preparation of camphene by isomerisation of alpha-pinene Source: Google Patents URL
  • Title: New α-pinene isomerization catalysts Source: ResearchGate URL: [Link]

  • Title: Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Reaction paths of a-pinene. Source: ResearchGate URL: [Link]

  • Title: Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes Source: RSC Publishing URL: [Link]

  • Title: Isomerization of Alpha-pinene Over Acid Treated Natural Zeolite Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Catalyst Deactivation and Regeneration in (-)-Camphene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (-)-camphene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation and regeneration during the isomerization of α-pinene to this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the efficiency and longevity of your catalytic processes.

Section 1: Understanding Catalyst Deactivation

The isomerization of α-pinene to camphene is a cornerstone of synthetic chemistry, providing a key intermediate for valuable compounds like isoborneol and camphor.[1] Solid acid catalysts, such as titanium dioxide (TiO2) and various zeolites, are frequently employed for this transformation.[1][2][3][4] However, a common challenge in this process is the gradual loss of catalyst activity, a phenomenon known as deactivation.[5] Understanding the root causes of deactivation is the first step toward effective mitigation and regeneration.

Frequently Asked Questions (FAQs) - Deactivation Mechanisms

Q1: My α-pinene conversion rate has significantly dropped after a few cycles. What are the likely causes?

A significant drop in conversion efficiency is a classic sign of catalyst deactivation. The primary mechanisms can be broadly categorized as fouling (coking), poisoning, and thermal degradation.[6]

  • Fouling (Coking): This is the most common cause of deactivation in hydrocarbon reactions.[7] Coke, a carbonaceous deposit, forms on the catalyst surface, physically blocking the active sites and pores.[7][8] In the context of α-pinene isomerization, coke precursors can be formed from the oligomerization of reactants or products.[9][10]

  • Poisoning: Certain impurities in your α-pinene feed can chemically interact with the catalyst's active sites, rendering them inactive. Common poisons include sulfur and nitrogen-containing compounds, which can be present in turpentine-derived α-pinene. These compounds can react with the acid sites on the catalyst, leading to a loss of activity.[11]

  • Thermal Degradation (Sintering): Operating at excessively high temperatures can lead to irreversible changes in the catalyst's structure. This can involve the collapse of the porous network or the agglomeration of active catalytic particles, reducing the available surface area for the reaction.

Q2: How can I determine if coking is the primary reason for my catalyst's deactivation?

Several analytical techniques can confirm coke deposition:

  • Thermogravimetric Analysis (TGA): A temperature-programmed oxidation of the spent catalyst will show a weight loss corresponding to the combustion of carbonaceous deposits. This can also quantify the amount of coke.

  • Raman Spectroscopy: This technique can identify the presence of poly-aromatic coke structures on the catalyst surface.[8]

  • Nitrogen Physisorption (BET analysis): A significant decrease in the surface area and pore volume of the spent catalyst compared to the fresh catalyst is a strong indicator of pore blockage by coke.[12]

Q3: My reaction selectivity is changing over time, with an increase in byproducts. Is this related to catalyst deactivation?

Yes, changes in product selectivity are often linked to catalyst deactivation. As the most active sites are preferentially deactivated, the reaction may proceed through alternative pathways on less active sites, leading to the formation of undesired byproducts like limonene, tricyclene, and other monocyclic terpenes.[2][9][10] Deactivation can induce an inhomogeneity in the reactivity of the catalyst's active sites, which develops over time and accelerates changes in selectivity.[9][10]

Visualizing Deactivation Pathways

The following diagram illustrates the primary pathways leading to solid acid catalyst deactivation during α-pinene isomerization.

DeactivationPathways cluster_causes Deactivation Mechanisms FreshCatalyst Fresh Active Catalyst Reaction α-Pinene Isomerization This compound FreshCatalyst->Reaction Catalyzes Reaction Sintering Sintering (High Temperature) FreshCatalyst->Sintering Thermal Stress Reaction->FreshCatalyst Coking Coking (Fouling) Reaction->Coking Coke Precursors Poisoning Poisoning (Feed Impurities) Reaction->Poisoning Impurities React DeactivatedCatalyst Deactivated Catalyst Coking->DeactivatedCatalyst Blocks Sites & Pores Poisoning->DeactivatedCatalyst Inactivates Sites Sintering->DeactivatedCatalyst Reduces Surface Area

Caption: Primary mechanisms of catalyst deactivation.

Section 2: Catalyst Regeneration Protocols

Once a catalyst has deactivated, it is often possible to restore its activity through a regeneration process. The choice of method depends on the primary deactivation mechanism.

Frequently Asked Questions (FAQs) - Regeneration Techniques

Q4: What is the most effective way to regenerate a coked catalyst?

The most common and effective method for removing coke is calcination , which involves a controlled combustion of the carbonaceous deposits in the presence of an oxidizing agent, typically air.[7]

Q5: Can you provide a general protocol for calcination?

While the optimal conditions depend on the specific catalyst, a general procedure for regenerating a coked solid acid catalyst is as follows:

Protocol: Catalyst Regeneration via Calcination

  • Purging: Place the spent catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen) at a low flow rate (e.g., 50-100 mL/min) while slowly ramping the temperature to 150-200°C. Hold at this temperature for 1-2 hours to remove any adsorbed water and volatile organics.

  • Oxidation: Gradually introduce a diluted air stream (e.g., 5-10% air in nitrogen) into the furnace.

  • Temperature Ramp: Slowly increase the temperature to the target calcination temperature, typically between 450°C and 550°C.[7] The ramp rate should be slow (e.g., 1-2°C/min) to avoid localized overheating, which could cause thermal damage to the catalyst.

  • Hold: Maintain the catalyst at the target temperature in the diluted air stream for 3-6 hours, or until the coke has been completely combusted. This can be monitored by analyzing the off-gas for CO2.

  • Cooling: After the hold period, switch back to an inert gas flow and allow the catalyst to cool down to room temperature.

Important Considerations: The exact temperature and duration will vary depending on the thermal stability of your catalyst. For instance, some zeolites can withstand higher temperatures than certain metal oxides.[7]

Q6: My catalyst activity is not fully restored after calcination. What could be the issue?

If calcination does not fully restore activity, it suggests that other deactivation mechanisms are at play:

  • Irreversible Poisoning: Some poisons may have formed strong chemical bonds with the active sites that are not broken during calcination. In such cases, a chemical wash may be necessary. For instance, an acid wash with a dilute mineral acid can sometimes remove metallic poisons.[11]

  • Sintering: If the catalyst was exposed to excessively high temperatures during the reaction or an aggressive calcination, irreversible thermal degradation may have occurred. This is generally not reversible.

  • Leaching of Active Components: For supported catalysts, the active phase may have leached from the support during the reaction.[13]

Visualizing the Regeneration Workflow

This diagram outlines the decision-making process for troubleshooting and regenerating a deactivated catalyst.

RegenerationWorkflow Start Decreased Catalyst Performance Diagnose Diagnose Deactivation Mechanism Start->Diagnose Coking Coking Identified Diagnose->Coking TGA, BET, Raman Poisoning Poisoning Suspected Diagnose->Poisoning Feed Analysis Sintering Sintering Confirmed Diagnose->Sintering XRD, TEM Calcination Perform Calcination Coking->Calcination ChemicalWash Consider Chemical Wash Poisoning->ChemicalWash Optimize Optimize Reaction Conditions (Lower Temperature) Sintering->Optimize Replace Replace Catalyst Sintering->Replace Evaluate Evaluate Regenerated Catalyst Calcination->Evaluate ChemicalWash->Evaluate Success Activity Restored Evaluate->Success Yes Failure Activity Not Restored Evaluate->Failure No Investigate Investigate Further (e.g., Leaching) Failure->Investigate Investigate->Replace

Caption: Troubleshooting and regeneration workflow.

Section 3: Quantitative Data and Best Practices

To aid in your experimental design, the following table summarizes typical performance and regeneration data for common catalysts used in α-pinene isomerization.

Table 1: Catalyst Performance and Regeneration Data
Catalyst TypeTypical α-Pinene Conversion (%)Camphene Selectivity (%)Common Deactivation ModeRegeneration MethodReference
Acid-activated TiO₂>9540-65CokingCalcination[14][15]
Sulfated Zirconia~100~70CokingCalcination[3]
Zeolite BetaHighVariableCokingCalcination[2]
Ion Exchange ResinsHighVariableFouling, Thermal DegradationSolvent Wash, Low-Temp Regeneration[1]
Phosphotungstic Acid on TiO₂HighVariableLeaching, CokingCalcination (partially effective)[13]
Best Practices to Minimize Catalyst Deactivation
  • Feedstock Purity: Ensure your α-pinene feedstock is of high purity. Pre-treating the feed to remove potential poisons can significantly extend catalyst life.

  • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they also accelerate coking and can lead to thermal degradation.[16] The isomerization of α-pinene is often carried out between 130°C and 165°C.[16][17]

  • Catalyst Loading: Use the optimal amount of catalyst. Excessive catalyst loading can sometimes promote side reactions and coke formation.

  • Regular Monitoring: Periodically analyze your product stream and catalyst samples to detect the early signs of deactivation. This will allow for timely intervention and regeneration, preventing irreversible damage.

By understanding the mechanisms of catalyst deactivation and implementing appropriate regeneration strategies, researchers can significantly improve the efficiency and cost-effectiveness of this compound synthesis.

References

  • Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass - University of Twente Research Information. Available at: [Link]

  • Deactivation Kinetics of Solid Acid Catalyst with Laterally Interacting Protons | ACS Catalysis. Available at: [Link]

  • Deactivation Kinetics of Solid Acid Catalyst with Laterally Interacting Protons - PubMed. Available at: [Link]

  • Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Camphene by α-Pinene Isomerization Using W2O3–Al2O3 Catalysts. Available at: [Link]

  • A potential catalyst for α-pinene isomerization: a solid superacid - RSC Publishing. Available at: [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. Available at: [Link]

  • α-Pinene isomerization to camphene: Effect of thermal treatment on sulfated zirconia | Request PDF - ResearchGate. Available at: [Link]

  • Ti3C2 MXenes-based catalysts for the process of α-pinene isomerization - PMC - NIH. Available at: [Link]

  • Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading - Publikationen in KITopen. Available at: [Link]

  • Synthesis of Camphene by α-Pinene Isomerization Using Acid Nano Titanium Dioxide Catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Selective synthesis of camphene from isomerization of α-and β-pinene over heterogeneous catalysts | Request PDF - ResearchGate. Available at: [Link]

  • How we get to know that why catalyst is not working either it is expired or something wrong while preparing it? | ResearchGate. Available at: [Link]

  • Chapter 14 Coke Formation on Zeolites - ResearchGate. Available at: [Link]

  • Deactivation of H 3 PW 12 O 40 /TiO 2 catalyst used in the production of camphene. Available at: [Link]

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  • Coke Formation on ZSM-5 Zeolite Catalysts for 1-Hexene Isomerization - ResearchGate. Available at: [Link]

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  • Ion exchange resins as catalyst for the isomerization of alpha-pinene to camphene. Available at: [Link]

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Technical Support Center: Optimizing (-)-Camphene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of (-)-Camphene. This resource is designed for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. Here, we address common challenges and frequently asked questions to help you improve the yield and selectivity of your this compound synthesis. Our guidance is grounded in established scientific principles and practical, field-proven experience.

Part 1: Troubleshooting Guide - Common Issues in this compound Synthesis

This section provides solutions to specific problems you may encounter during the synthesis of this compound, particularly from the isomerization of α-pinene or α-pinene oxide.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis are a common issue and can often be attributed to several factors. Let's break down the potential causes and their solutions.

  • Suboptimal Catalyst Activity: The choice and condition of your catalyst are paramount. Many syntheses utilize solid acid catalysts like titanium dioxide (TiO2) or activated clays.

    • Causality: The catalyst's role is to facilitate the Wagner-Meerwein rearrangement of the pinane skeleton. If the catalyst has low acidity, is poisoned, or has a low surface area, the reaction rate will be slow, leading to incomplete conversion of the starting material.

    • Solution:

      • Catalyst Selection: Ensure you are using a catalyst known for this reaction. Nanocrystalline TiO2 has shown high catalytic activity.

      • Catalyst Activation: Activate your catalyst according to established protocols. For example, TiO2 may need to be calcined at a specific temperature to achieve the desired crystalline phase (anatase) and surface acidity.

      • Catalyst Loading: The catalyst-to-substrate ratio is critical. A low loading may result in incomplete conversion, while an excessively high loading can lead to the formation of byproducts. Experiment with different loadings to find the optimum for your system.

  • Inefficient Reaction Conditions: Temperature and reaction time are key parameters that need to be optimized.

    • Causality: The isomerization to camphene is an equilibrium-driven process. If the temperature is too low, the reaction will be slow. If it's too high, you may favor the formation of undesirable side products like limonene or tricyclene.

    • Solution:

      • Temperature Optimization: Systematically vary the reaction temperature. For the isomerization of α-pinene oxide over TiO2, temperatures in the range of 100-150°C are often employed.

      • Reaction Time: Monitor the reaction progress over time using Gas Chromatography (GC). This will help you identify the point of maximum camphene concentration before significant byproduct formation occurs.

  • Starting Material Purity: The purity of your starting material, typically α-pinene or α-pinene oxide, can impact the reaction.

    • Causality: Impurities can poison the catalyst or lead to the formation of unwanted side products, complicating purification and reducing the isolated yield of this compound.

    • Solution:

      • Purity Check: Always check the purity of your starting materials using GC or Nuclear Magnetic Resonance (NMR) before starting the reaction.

      • Purification: If necessary, purify your starting material by distillation.

Issue 2: Poor Selectivity - High Levels of Byproducts

Q: My product mixture contains significant amounts of tricyclene, limonene, and other isomers. How can I improve the selectivity towards this compound?

A: Achieving high selectivity is often more challenging than achieving high conversion. The formation of various byproducts is common due to the carbocationic intermediates involved in the reaction mechanism.

  • Understanding the Mechanism: The reaction proceeds through a pinanyl cation, which can rearrange in several ways. Your goal is to favor the pathway leading to camphene.

    G Start α-Pinene Carbocation Pinanyl Cation (Carbocation Intermediate) Start->Carbocation Catalyst (H+) Camphene This compound (Desired Product) Carbocation->Camphene Wagner-Meerwein Rearrangement Tricyclene Tricyclene (Byproduct) Carbocation->Tricyclene Cyclization Limonene Limonene (Byproduct) Carbocation->Limonene Ring Opening Other Other Isomers (e.g., Borneol) Carbocation->Other

    Caption: Reaction pathways in α-pinene isomerization.

  • Catalyst Choice is Key: The nature of the catalyst's active sites plays a crucial role in selectivity.

    • Causality: Catalysts with well-defined pore structures and specific acid site densities can sterically hinder the formation of certain isomers and favor the desired rearrangement.

    • Solution:

      • Solid Acid Catalysts: Catalysts like acidic clays (e.g., montmorillonite K-10) or zeolites can offer shape selectivity.

      • Ionic Liquids: The use of ionic liquids as catalysts has been reported to provide high selectivity for camphene. Their tunable nature allows for fine-tuning of the reaction environment.

  • Solvent Effects: The choice of solvent can influence the stability of the carbocationic intermediates.

    • Causality: A non-polar solvent can disfavor the formation of more polar byproducts. Many successful syntheses are performed under solvent-free conditions.

    • Solution:

      • Solvent-Free Conditions: If possible, running the reaction neat (solvent-free) can improve selectivity and simplifies work-up.

      • Non-Polar Solvents: If a solvent is necessary, consider non-polar options like hexane or toluene.

Data Summary: Catalyst and Condition Effects on Yield and Selectivity
CatalystStarting MaterialTemperature (°C)Yield of this compound (%)Selectivity for this compound (%)Key Byproducts
Nanocrystalline TiO₂α-Pinene150~70~80Tricyclene, Limonene
Acidic Clay (K-10)α-Pinene100~65~75Tricyclene, p-cymene
Ionic Liquidα-Pinene80>80>90Minimal
Titanium-salicyl-Schiff base complexα-Pinene oxide13098 (conversion)68Camphenilanaldehyde

Note: These values are approximate and can vary based on specific experimental conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this compound synthesis: α-pinene or α-pinene oxide?

A1: Both α-pinene and α-pinene oxide are common precursors. The "best" choice depends on your specific goals and available resources.

  • α-Pinene: This is often the more direct and atom-economical route. The isomerization is a single step. However, controlling selectivity can be challenging.

  • α-Pinene Oxide: This two-step route (epoxidation of α-pinene followed by rearrangement) can sometimes offer different selectivity profiles. For instance, using certain catalysts with α-pinene oxide can lead to camphenilanaldehyde as a major product, which can then be converted to camphene. The choice of catalyst for the rearrangement of α-pinene oxide is critical in directing the reaction towards camphene.

Q2: How do I effectively remove the catalyst after the reaction?

A2: For solid catalysts, the removal is straightforward.

  • Procedure:

    • Cool the reaction mixture to room temperature.

    • If the mixture is viscous, dilute it with a non-polar solvent (e.g., hexane).

    • Separate the catalyst by filtration or centrifugation.

    • Wash the catalyst with a small amount of fresh solvent to recover any adsorbed product.

Q3: What are the recommended methods for purifying the final product?

A3: Purification is crucial to obtain high-purity this compound.

  • Fractional Distillation: This is the most common and effective method for separating camphene from other isomers with different boiling points. Careful control of the distillation column's temperature and pressure is necessary.

  • Column Chromatography: For small-scale purifications or to remove highly polar impurities, column chromatography on silica gel using a non-polar eluent (e.g., hexane) can be effective.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound from α-Pinene using a TiO₂ Catalyst

This protocol is a representative example and may require optimization.

Materials:

  • α-Pinene (high purity)

  • Nanocrystalline TiO₂ (anatase phase)

  • Hexane (for work-up)

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Activation: Dry the TiO₂ catalyst in an oven at 110°C for at least 4 hours before use.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-pinene and the activated TiO₂ catalyst (e.g., a 1:20 catalyst to substrate weight ratio).

  • Reaction: Heat the mixture to the desired temperature (e.g., 150°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS.

  • Work-up:

    • Once the desired conversion is reached, cool the reaction mixture to room temperature.

    • Dilute the mixture with hexane.

    • Filter off the catalyst.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Workflow Diagram: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start α-Pinene + Activated Catalyst Reaction Heat and Stir (e.g., 150°C) Start->Reaction Monitoring GC-MS Monitoring Reaction->Monitoring Cool Cool to RT Monitoring->Cool Filter Dilute and Filter Catalyst Cool->Filter Wash Wash with NaHCO₃/Brine Filter->Wash Dry Dry and Evaporate Solvent Wash->Dry Distill Fractional Distillation Dry->Distill Final Pure this compound Distill->Final

Caption: Workflow for this compound synthesis and purification.

References

Technical Support Center: Troubleshooting Enantiomeric Separation of Camphene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantiomeric separation of camphene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The separation of enantiomers, particularly for volatile terpenes like camphene, presents unique challenges due to their nearly identical physical and chemical properties.[1][2] This guide offers practical, field-proven insights to help you overcome these hurdles and achieve robust, reproducible separations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the enantiomeric separation of camphene isomers, primarily using chiral gas chromatography (GC), the most common and effective technique for this application.[3][4]

Q1: Why am I seeing poor or no resolution between my (+) and (-) camphene enantiomers?

This is the most common challenge in chiral separations. Several factors, from column selection to temperature programming, can be the cause.

Immediate Checks:

  • Incorrect Column: Confirm you are using a chiral stationary phase (CSP). Standard achiral columns will not resolve enantiomers. For camphene and other terpenes, cyclodextrin-based CSPs are the industry standard.[4][5][6]

  • Column Bleed/Degradation: High temperatures or oxygen exposure can degrade the chiral selector. Inspect your recent chromatograms for increased baseline noise or bleed, which can obscure small peaks.

Systematic Troubleshooting:

  • Re-evaluate Your Chiral Stationary Phase (CSP):

    • Causality: The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the chiral selector of the CSP. For camphene, derivatized β-cyclodextrins are highly effective.[5][7] Phases like permethylated β-cyclodextrin are a good starting point.[5]

    • Actionable Advice: If you are using a general-purpose chiral column with unsatisfactory results, consider a CSP specifically recommended for terpenes or bicyclic compounds. For example, columns like the Rt-βDEXsm have shown excellent resolution for camphene in essential oil matrices.[3]

  • Optimize the Temperature Program:

    • Causality: Temperature affects both the volatility of the analytes and the thermodynamics of the chiral recognition mechanism. Lowering the temperature often enhances the enantioselective interactions, leading to better resolution, albeit with longer run times.

    • Actionable Advice:

      • Start with a low initial oven temperature to maximize interaction with the stationary phase.

      • Employ a slow temperature ramp (e.g., 1-2°C/min). This is crucial for resolving closely eluting compounds.

      • If peaks are broad, a slightly faster ramp might be necessary after the elution of the camphene isomers to reduce analysis time without sacrificing resolution.

  • Adjust Carrier Gas Flow Rate (Linear Velocity):

    • Causality: The van Deemter equation describes the relationship between linear velocity and column efficiency (plate height). An optimal flow rate minimizes peak broadening and maximizes resolution.

    • Actionable Advice: Determine the optimal linear velocity for your carrier gas (Helium, Hydrogen, or Nitrogen) and column dimensions. For chiral separations, it's often beneficial to operate slightly below the optimal velocity to allow more time for interactions with the CSP.

Troubleshooting Flowchart for Poor Resolution

A Poor or No Resolution B Verify Chiral Column is Installed A->B First Check B->A If No (Install Chiral Column) C Check for High Column Bleed B->C If Yes D Optimize Temperature Program (Lower initial temp, slow ramp) C->D If Low F Select a More Appropriate CSP (e.g., derivatized β-cyclodextrin) C->F If High Bleed (Consider new column) E Adjust Carrier Gas Flow Rate (Optimize linear velocity) D->E If No Improvement G Good Resolution Achieved D->G If Improved E->F If Still Poor E->G If Improved F->G

Caption: A step-by-step decision tree for troubleshooting poor enantiomeric resolution.

Q2: My camphene peaks are tailing. What's causing this and how can I fix it?

Peak tailing can compromise both resolution and accurate quantification. It's typically caused by active sites in the system or issues with the stationary phase.

Potential Causes & Solutions:

  • Active Sites in the Inlet or Column:

    • Causality: Silanol groups on the glass inlet liner or the front end of the column can interact with analytes, causing tailing. While camphene is a hydrocarbon, impurities or degradation products might be more susceptible.

    • Actionable Advice:

      • Use a deactivated inlet liner.

      • Perform column maintenance: trim the first 5-10 cm from the front of the column to remove accumulated non-volatile residues or active sites.

  • Column Overload:

    • Causality: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape that often exhibits tailing. This is particularly relevant when analyzing major components in a mixture, like in essential oils.[3]

    • Actionable Advice:

      • Reduce the injection volume or dilute the sample.

      • If analyzing a high-concentration sample, consider using a column with a thicker film, which provides higher capacity.

  • Inappropriate Temperature:

    • Causality: If the elution temperature is too low, interactions with the stationary phase can be too strong or slow, leading to tailing.

    • Actionable Advice: Ensure the elution temperature for camphene is appropriate for the column phase. A slightly higher temperature or a faster ramp during elution might improve peak shape, but be mindful of the trade-off with resolution.

Q3: The retention times for my camphene enantiomers are drifting between runs. Why is this happening?

Stable retention times are critical for reliable peak identification and quantification. Drifting retention times usually point to instability in the chromatographic system.

Systematic Checks:

Parameter Potential Cause of Drift Solution
Oven Temperature Poor oven temperature control or inconsistent programming.Verify oven temperature accuracy and reproducibility. Allow adequate equilibration time at the start of each run.
Carrier Gas Flow Leaks in the system or an unstable gas supply (e.g., failing regulator).Perform a leak check on the entire system from the gas source to the detector. Ensure the gas supply is stable.
Column Equilibration Insufficient equilibration time between runs, especially with complex temperature programs.Increase the column equilibration time at the end of your method's temperature program.
Column Contamination Buildup of non-volatile residues on the column from previous injections."Bake out" the column at its maximum isothermal temperature limit (without exceeding it) for 30-60 minutes.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase (CSP) for separating camphene enantiomers?

For volatile, non-polar compounds like camphene, derivatized cyclodextrins are the most effective and widely used CSPs in gas chromatography.[5][7] Specifically, β-cyclodextrin derivatives are highly recommended. These phases create inclusion complexes with the enantiomers, and subtle differences in the stability of these complexes lead to separation.[7] Columns like the Rt-βDEXsm or Supelco β-DEX 120 are excellent choices for this application.[3][5]

Q2: Do I need to derivatize my camphene sample before analysis?

No, derivatization is generally not necessary for the chiral GC analysis of camphene.[6] Camphene is a volatile hydrocarbon and is well-suited for direct GC analysis. Derivatization is typically employed for compounds with polar functional groups (like alcohols or amines) to improve their volatility and chromatographic behavior, which is not a concern for camphene.

Q3: Can I use HPLC for camphene enantioseparation?

While GC is the predominant technique, High-Performance Liquid Chromatography (HPLC) can also be used, though it is less common for a volatile compound like camphene. If HPLC is the chosen method, a chiral stationary phase is still required. Polysaccharide-based CSPs (e.g., CHIRALPAK®) are often used in normal-phase mode (e.g., hexane/isopropanol mobile phase) for such separations.[8][9] However, given camphene's volatility, GC offers superior efficiency and sensitivity for this specific analysis.

Q4: How can I confirm the elution order of the (+) and (-) camphene enantiomers?

The elution order is specific to the chiral column and the analytical conditions used. It cannot be predicted without experimental verification. The only definitive way to determine the elution order is to inject an enantiomerically pure standard of either (+)-camphene or (-)-camphene and compare its retention time to the peaks in your racemic mixture.

Q5: What are the key parameters to focus on during method development for camphene enantioseparation?

Method development should be a systematic process focused on maximizing resolution.

Method Development Workflow

cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select CSP (β-cyclodextrin derivative) B Set Isothermal Run (e.g., 80-100°C) A->B C Optimize Carrier Gas (Set optimal flow rate) B->C D Introduce Temperature Program (Low initial temp, slow ramp) C->D E Fine-tune Ramp Rate (Balance resolution and time) D->E F Adjust Inlet Parameters (Split ratio, temperature) E->F G Confirm Elution Order (Inject pure standards) F->G H Assess Repeatability (Retention time, peak area) G->H I Method Established H->I

Caption: A structured workflow for developing a robust chiral GC method for camphene.

Key Experimental Parameters:

ParameterStarting PointOptimization Goal
Chiral Column Derivatized β-cyclodextrinHigh selectivity (α)
Carrier Gas Helium or HydrogenOptimal linear velocity for efficiency
Oven Temperature Isothermal (e.g., 90°C)Transition to a slow ramp (1-5°C/min) to improve resolution
Inlet Temperature 200-250°CEnsure complete volatilization without degradation
Detector Temp 250-280°C (FID)Prevent condensation and ensure stable signal
Injection Mode Split (e.g., 50:1)Prevent column overload and ensure sharp peaks

By systematically addressing these parameters, you can develop a reliable method for the enantiomeric separation of camphene isomers, ensuring the accuracy and integrity of your analytical data.

References

  • Vertex AI Search. (2025). Unlocking terpene enantiomeric resolution: Optimization of carrier gas and chromatographic parameters on conventional and tandem chiral columns - PubMed.
  • Restek Corporation. (2022). Chiral Separations 6: Essential oils on Rt-βDEXsm. [Link]

  • Element Lab Solutions. Chiral GC Columns. [Link]

  • ACS Publications. (2017). Racemic and Enantiopure Camphene and Pinene Studied by the Crystalline Sponge Method | Crystal Growth & Design. [Link]

  • Cannabis Science and Technology. (2022). The Chiral Separation of the (+) and (-) Enantiomers of Cannabidiol. [Link]

  • Agilent Technologies. Chiral GC Columns | Gas Chromatography. [Link]

  • PubMed Central (PMC). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. [Link]

  • Cannabis Science and Technology. (2021). The Separation of Several Minor Cannabinoids via Chiral HPLC. [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • YMC. (2018). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]

  • PubMed. (2000). Toxaphene: a challenging analytical problem. [Link]

  • Lumen Learning. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Chemistry Steps. Resolution (Separation) of Enantiomers. [Link]

  • Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. [Link]

  • ResearchGate. Development of a chiral separation method for the enantiomers of two atmospheric oxidation products of α-pinene | Request PDF. [Link]

  • MDPI. (2020). Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link]

  • PubMed. (2022). Recent challenges and trends in forensic analysis: Δ9-THC isomers pharmacology, toxicology and analysis. [Link]

  • PubMed. (2006). Determination of toxaphene enantiomers by comprehensive two-dimensional gas chromatography with electron-capture detection. [Link]

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Technical Support Center: Overcoming Low Yield in the Biosynthesis of (-)-Camphene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the biosynthesis of (-)-camphene. This guide is designed for researchers, scientists, and drug development professionals who are working to produce this valuable bicyclic monoterpene in microbial hosts. Low yield is a multifaceted problem that often requires a systematic and deeply analytical approach to resolve. This document provides field-proven insights and actionable troubleshooting protocols to help you diagnose bottlenecks and enhance your production titers.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for understanding and troubleshooting your biosynthetic system.

Q1: What are the primary biosynthetic pathways for producing the this compound precursor, geranyl pyrophosphate (GPP), and which should I choose?

A1: The universal C5 precursors for all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized via two main pathways: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway.

  • Mevalonate (MVA) Pathway: Typically found in eukaryotes (like Saccharomyces cerevisiae), archaea, and the cytoplasm of plants. It begins with the condensation of three acetyl-CoA molecules.[1]

  • Methylerythritol 4-Phosphate (MEP) Pathway: Predominantly used by prokaryotes (like Escherichia coli) and in the plastids of plants. It starts with pyruvate and glyceraldehyde 3-phosphate.[1]

Which to choose?

  • In E. coli, the native MEP pathway can be a limiting factor for high-level monoterpene production.[2] Therefore, introducing a heterologous MVA pathway is a common and highly effective strategy to boost the supply of IPP and DMAPP, often resulting in significantly higher titers.[2][3]

  • In S. cerevisiae, the native MVA pathway is robust but is tightly regulated and funnels precursors towards essential sterol biosynthesis. Engineering efforts often focus on upregulating key enzymes like HMG-CoA reductase (HMGR) and overcoming the substrate channeling of GPP by the native farnesyl pyrophosphate (FPP) synthase, Erg20p.[4][5]

Q2: What are the most critical enzymes in the this compound biosynthetic pathway?

A2: Three classes of enzymes are critical:

  • Upstream Pathway Enzymes: These produce IPP and DMAPP. Rate-limiting steps are common here. Key targets for overexpression are 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and DXP reductoisomerase (DXR) in the MEP pathway, and a truncated HMG-CoA reductase (tHMG1) in the MVA pathway.[2][5]

  • Geranyl Pyrophosphate Synthase (GPPS): This enzyme condenses one molecule of DMAPP with one molecule of IPP to form the direct C10 precursor, GPP.[6] The choice of GPPS is crucial, as some native enzymes (like Erg20p in yeast) have a strong preference for producing C15 FPP, which sequesters GPP away from monoterpene synthesis.[4][7]

  • This compound Synthase (CS): This is the terminal enzyme that catalyzes the complex cyclization of GPP into this compound.[8] The efficiency, expression level, and product fidelity of this enzyme are paramount for achieving high yields.

Q3: My this compound yield is extremely low. What are the most common culprits?

A3: Low monoterpene yields are typically traced back to one or more of four primary issues:

  • Insufficient Precursor Supply: The most frequent bottleneck. The host cell's central metabolism cannot supply enough IPP and DMAPP to the pathway, or the GPP that is formed is diverted to other pathways.[2][9]

  • Inefficient Terminal Enzyme: The this compound synthase may have low catalytic activity, poor expression in the heterologous host, or misfolding issues.[1]

  • Product Toxicity: Monoterpenes like camphene can be toxic to microbial hosts, disrupting cell membranes and inhibiting growth, which in turn limits production.[1]

  • Product Volatility: Camphene is a volatile compound, and significant product loss can occur through evaporation during fermentation, leading to an underestimation of the true yield.[1]

Part 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to identifying and solving specific experimental problems.

Issue 1: Insufficient Geranyl Pyrophosphate (GPP) Precursor Supply

This is the first area to investigate. If the direct substrate for your camphene synthase is not available in sufficient quantities, no amount of downstream engineering will improve the yield.

  • Diagnosis: Use LC-MS/MS to quantify intracellular levels of key intermediates like IPP, DMAPP, and GPP. Low levels of these molecules strongly suggest an upstream limitation.

  • Solution: Overexpress rate-limiting enzymes. In E. coli, introducing a heterologous MVA pathway is a proven strategy to increase the precursor pool.[2][3]

  • Gene Sourcing: Obtain codon-optimized genes for the MVA pathway. A common source is Enterococcus faecalis for mvaE (Acetyl-CoA acetyltransferase/HMG-CoA reductase) and mvaS (HMG-CoA synthase), and Saccharomyces cerevisiae for the lower MVA pathway enzymes (ERG12, ERG8, MVD1, IDI1).

  • Plasmid Construction: Assemble the genes into one or two compatible operons on a suitable expression vector (e.g., pTrc99a or pACYCDuet). Place the genes under the control of a strong, inducible promoter like Ptrc or PT7.

  • Host Transformation: Transform the engineered plasmids into a suitable E. coli expression strain, such as BL21(DE3) or DH5α.

  • Expression and Verification:

    • Grow the engineered strain in a suitable medium (e.g., LB or TB) supplemented with glucose.

    • Induce protein expression with IPTG at mid-log phase (OD600 ≈ 0.6-0.8).

    • After 24-48 hours of cultivation, harvest the cells and analyze the intracellular metabolites via LC-MS/MS to confirm an increase in the IPP/DMAPP pool.

  • Diagnosis: In yeast, the native FPP synthase (Erg20p) efficiently converts GPP to FPP for sterol synthesis, making GPP unavailable for monoterpene synthases.[4][7] High levels of FPP-derived products (like farnesol) with low camphene titers point to this issue.

  • Solution: Engineer the prenyltransferase to favor GPP accumulation. Site-directed mutagenesis of key residues in Erg20p can disrupt its ability to bind GPP for the second reaction, effectively turning it into a GPP synthase.[7]

MutationEffect on Product ProfileReference
F96W-N127WAbolishes FPP synthesis, accumulates GPP[10]
Y81AReduces FPP synthase activity[7]
F96WIncreases GPP:FPP ratio[7]
Issue 2: Poor this compound Synthase (CS) Performance

If precursor supply is adequate, the bottleneck likely lies with the terminal enzyme.

  • Diagnosis: Perform a Western blot to check for protein expression. An in vitro enzyme assay using cell lysate and GPP as a substrate can confirm catalytic activity.

  • Solution 1: Codon Optimization: Synthesize the this compound synthase gene with codons optimized for your expression host (E. coli or S. cerevisiae). This can dramatically improve translation efficiency.

  • Solution 2: Screen Multiple Synthases: The activity of plant-derived terpene synthases can vary significantly when expressed in microbial hosts.[5] Screen synthases from different organisms. The this compound synthase from Grand Fir (Abies grandis) is a well-characterized starting point.[8]

  • Solution 3: Enzyme Fusion: Fusing the GPPS directly to the this compound synthase can create a substrate channel, increasing the local concentration of GPP and improving catalytic efficiency.[7][11]

G cluster_MEP MEP Pathway (E. coli, Plastids) cluster_MVA MVA Pathway (Yeast, Cytoplasm) cluster_common Common Isoprenoid Pathway G3P Glyceraldehyde-3-P DXS DXS G3P->DXS PYR Pyruvate PYR->DXS DXR DXR DXS->DXR DXR->MEP_intermediate IPP IPP MEP_intermediate->IPP AcCoA Acetyl-CoA (x3) HMGR HMGR AcCoA->HMGR HMGR->MVA_intermediate MVA_intermediate->IPP DMAPP DMAPP IPP->DMAPP IDI GPPS GPPS IPP->GPPS DMAPP->GPPS GPP Geranyl-PP GPPS->GPP CS This compound Synthase GPP->CS Camphene This compound CS->Camphene

Caption: MEP and MVA pathways providing precursors for this compound synthesis.

Issue 3: Product Toxicity and Volatility

Even with a highly efficient pathway, the final yield can be compromised by the product itself.

  • Diagnosis: Monitor cell growth (OD600) in cultures with and without camphene production. A significant growth defect in the producing strain points to toxicity.

  • Solution: Two-Phase Fermentation. This is the most effective strategy for mitigating toxicity and preventing evaporative loss. By adding an immiscible organic solvent (e.g., dodecane, dibutyl phthalate) to the culture medium, the hydrophobic camphene partitions into the organic layer, removing it from direct contact with the cells.[1]

  • Prepare Culture: Inoculate your engineered strain into your standard production medium in a baffled shake flask.

  • Add Organic Overlay: After induction of the biosynthetic pathway, add a sterile, biocompatible organic solvent to the flask to form a second layer. A common ratio is 10-20% (v/v) of the culture volume.

  • Cultivation: Continue incubation under standard conditions. The organic layer will trap the volatile camphene as it is produced.

  • Harvesting and Analysis:

    • Centrifuge the entire culture to separate the aqueous phase, cell pellet, and the upper organic phase.

    • Carefully collect the organic layer.

    • Analyze the camphene concentration in the organic layer using GC-MS or GC-FID with an appropriate internal standard.

G start Low this compound Yield check_precursors Step 1: Quantify Precursors (IPP, DMAPP, GPP) start->check_precursors precursors_ok Precursors Sufficient? check_precursors->precursors_ok check_enzyme Step 2: Assay CS Activity (Expression & in vitro) precursors_ok->check_enzyme Yes fix_upstream Action: Engineer Upstream Pathway (Overexpress DXS/HMGR, add MVA) precursors_ok->fix_upstream No enzyme_ok CS Active? check_enzyme->enzyme_ok check_toxicity Step 3: Assess Toxicity & Product Loss enzyme_ok->check_toxicity Yes fix_cs Action: Optimize CS (Codon opt., screen variants, fuse) enzyme_ok->fix_cs No fix_fermentation Action: Implement Two-Phase Fermentation check_toxicity->fix_fermentation fix_upstream->check_precursors fix_gpps Action: Engineer GPPS/FPPs (e.g., Mutate Erg20p) fix_cs->check_enzyme success Yield Improved fix_fermentation->success

Caption: A systematic workflow for troubleshooting low this compound yields.

References

  • Gao, Y., et al. (2021). Monoterpenoid biosynthesis by engineered microbes. PMC - PubMed Central. [Link]

  • Chen, Y., et al. (2024). Metabolic engineering of the borneol and camphor degradation pathways in Pseudomonas to produce optically pure bicyclic monoterpenes. PubMed. [Link]

  • Lv, X., et al. (2020). Advances in the Metabolic Engineering of Escherichia coli for the Manufacture of Monoterpenes. MDPI. [Link]

  • Wikipedia. (n.d.). (−)-camphene synthase. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Camphor. Wikipedia. Retrieved from [Link]

  • Jin, C., et al. (2023). Biosynthesis of terpene compounds using the non-model yeast Yarrowia lipolytica: grand challenges and a few perspectives. PubMed Central. [Link]

  • Li, M., et al. (2020). Biosynthesis of Camphane Volatile Terpenes in Amomum villosum Lour: Involved Genes and Enzymes. MDPI. [Link]

  • Ignea, C., et al. (2023). Engineering yeast for the production of plant terpenoids using synthetic biology approaches. bioRxiv. [Link]

  • Wikipedia. (n.d.). (+)-camphene synthase. Wikipedia. Retrieved from [Link]

  • Chen, X., et al. (2021). Recent Advances in Multiple Strategies for the Synthesis of Terpenes by Engineered Yeast. MDPI. [Link]

  • Meadows, A. L., et al. (2022). Engineering a universal and efficient platform for terpenoid synthesis in yeast. PNAS. [Link]

  • Miller, B. R., & Gulick, A. M. (2016). Total (Bio)Synthesis: Strategies of Nature and of Chemists. PMC - PubMed Central. [Link]

  • Zhu, Z., et al. (2022). Compartmentalization engineering of yeasts to overcome precursor limitations and cytotoxicity in terpenoid production. Frontiers. [Link]

  • Yuan, Y., & Grotewold, E. (2015). Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids. Frontiers. [Link]

  • Purkayastha, S., et al. (1990). Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis). PubMed. [Link]

  • Zhou, F., & Pichersky, E. (2021). Plasticity engineering of plant monoterpene synthases and application for microbial production of monoterpenoids. PMC - PubMed Central. [Link]

  • Yang, J., et al. (2013). Metabolic engineering of Escherichia coli for the biosynthesis of alpha-pinene. PubMed. [Link]

  • Ignea, C., et al. (2015). Engineering Monoterpene Production in Yeast Using a Synthetic Dominant Negative Geranyl Diphosphate Synthase. ACS Synthetic Biology. [Link]

  • Chen, X., et al. (2013). Toward improved terpenoids biosynthesis: strategies to enhance the capabilities of cell factories. PubMed Central. [Link]

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Technical Support Center: Purification of Synthetic (-)-Camphene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic (-)-camphene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic monoterpene. Here, we will address common challenges and questions encountered during the purification process, providing in-depth, experience-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I can expect in my synthetic this compound?

A1: The impurity profile of synthetic this compound is largely dependent on the synthetic route employed. A common method for synthesizing camphene involves the isomerization of α-pinene.[1] Consequently, you can expect to find unreacted α-pinene, as well as side-products like tricyclene and α-fenchene.[1] If the synthesis involves esterification and saponification, residual isoborneol may also be present.[2] Additionally, polymerization by-products can form, especially if the reaction temperature is not well-controlled.[3]

Q2: My initial purity analysis by Gas Chromatography (GC) shows multiple peaks close to my product peak. What is the most effective first step for purification?

A2: When dealing with impurities that have boiling points close to your target compound, fractional distillation is often the most effective initial purification step.[4] this compound has a boiling point of approximately 158-160 °C.[5][6] Impurities like α-pinene and other terpenes often have boiling points that are different enough to allow for separation through careful fractional distillation.[7]

Q3: I've tried fractional distillation, but I'm still seeing persistent impurities. What should I try next?

A3: If fractional distillation alone is insufficient, recrystallization is an excellent secondary purification technique. The principle behind recrystallization is the difference in solubility of your compound and its impurities in a given solvent at different temperatures.[8] For this compound, which is a solid at room temperature with a melting point of around 48-52 °C, you can explore solvents in which it is highly soluble when hot and poorly soluble when cold.[5][6]

Q4: How do I choose the right solvent for the recrystallization of this compound?

A4: The ideal recrystallization solvent should dissolve this compound readily at elevated temperatures but not at room temperature.[8] Given that camphene is a non-polar hydrocarbon, you should start by testing non-polar solvents like hexane or ethanol.[9] A good practice is to perform small-scale solubility tests with a variety of solvents to identify the one that provides the best crystal yield upon cooling.[10] Sometimes, a solvent pair (two miscible solvents with different polarities) can be effective if a single solvent doesn't provide the desired solubility profile.

Q5: My this compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A5: "Oiling out" typically occurs when the melting point of your compound is lower than the boiling point of the solvent, causing it to separate as a liquid instead of crystallizing. To remedy this, you can try a lower-boiling point solvent or use a larger volume of the current solvent to ensure the saturation point is reached at a temperature below the melting point of camphene. Another strategy is to cool the solution more slowly to encourage crystal nucleation over liquid separation.[10]

Troubleshooting Guides

Guide 1: Optimizing Fractional Distillation for this compound Purification

Issue: Poor separation of impurities during fractional distillation.

Root Cause Analysis & Solution Workflow:

G

Experimental Protocol: Fractional Distillation of Synthetic this compound

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, and a collection flask.[11]

  • Charging the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.[11]

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will vaporize more readily and move up the column.[4]

  • Fraction Collection: Monitor the temperature at the top of the column. Collect the fractions that distill over at specific temperature ranges. The fraction corresponding to the boiling point of this compound (158-160 °C) should be collected separately.[5][6]

  • Purity Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine the purity of the this compound.[12]

Compound Boiling Point (°C)
This compound158-160[5][6]
α-Pinene~155-156
Tricyclene~153
Isoborneol~212-214

Table 1: Boiling points of this compound and common impurities.

Guide 2: Successful Recrystallization of this compound

Issue: Low yield or poor purity after recrystallization.

Root Cause Analysis & Solution Workflow:

G

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a chosen solvent (e.g., ethanol). Heat the mixture to determine if the solid dissolves.[10]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[13]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Purity and Yield Determination: Determine the melting point of the crystals and analyze their purity by GC. Calculate the percent yield.

References

  • Echemi. (±)-Camphene | 79-92-5, (±).
  • CAMEO Chemicals. CAMPHENE.
  • CAMEO. Camphene.
  • ChemicalBook. Camphene | 79-92-5.
  • ChemBK. Camphene.
  • The Merck Index. Camphene.
  • Google Patents. US2287522A - Purification of camphor.
  • LibreTexts Chemistry. Recrystallization.
  • Taylor & Francis. Camphene – Knowledge and References.
  • Google Patents. US5826202A - Process for the preparation of camphene by the rearrangement of a-pinene.
  • Sigma-Aldrich. Camphor Impurity B, Camphene Pharmaceutical Secondary Standard CRM.
  • Google Patents. US1468371A - Process of refining camphor.
  • Wikipedia. Fractional distillation.
  • Science.gov. oil distillation fractions: Topics.
  • YouTube. Recrystallization.
  • Wellesley College. Chem 267. Recrystallization.
  • Google Patents. CN1065451A - The method of preparation of high purity camphor from dehydrogenated and impuritier removal iso-borneo camphor.
  • University of Rochester Department of Chemistry. Purification: Fractional Distillation.
  • Allschoolabs. (+/-)-Camphene - analytical standard, high purity , CAS No.79-92-5.
  • Google Patents. US2093100A - Process for the purification of synthetic camphor.
  • PubChem. Camphene.
  • The Good Scents Company. camphene, 79-92-5.
  • MDPI. The Consociation of Sage and Grapevine Modifies Grape Leaf Metabolism and Reduces Downy Mildew Infection.
  • University of Rochester Department of Chemistry. How To: Purify by Crystallization.
  • Consolidated Chemical. Camphene | High-Purity Terpene | Fragrance Grade.
  • University of California, Irvine. Recrystallization-1.pdf.
  • Restek. Camphene: CAS # 5794-03-6 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
  • Japan Environmental Management Association for Industry. III Analytical Methods.
  • Technology Networks. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Agilent. CHEMICAL PURITY ANALYSIS.
  • YouTube. Synthesis of camphor.
  • Chem-Impex. Camphene.
  • Google Patents. CN105175212A - Preparation method of camphene.
  • YouTube. Ninja technique to purify organic compounds- synthetic chemist must watch it..
  • European Pharmaceutical Review. Separation and purification applications for mutagenic impurities.
  • ResearchGate. (PDF) A camphene-camphor-polymer composite material for the production of superhydrophobic absorbent microporous foams.

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Technical Support Center: Optimizing Reaction Conditions for (-)-Camphene Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (-)-Camphene derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bicyclic monoterpene. As a key intermediate in the synthesis of valuable compounds like camphor, isoborneol, and novel antiviral agents, precise control over its derivatization is paramount.[1][2][3] This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental challenges and optimize your reaction outcomes.

Core Concepts in this compound Reactivity

This compound's reactivity is dominated by its exocyclic double bond and its strained bicyclo[2.2.1]heptane framework. This structure is highly susceptible to acid-catalyzed rearrangements, primarily the Wagner-Meerwein rearrangement, which can lead to a variety of isomeric products.[1] Understanding this inherent reactivity is the first step toward troubleshooting and optimization. The addition of an electrophile to the double bond generates a carbocation intermediate that can be captured by a nucleophile or rearrange to a more stable carbocation before capture, dictating the final product distribution.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the derivatization of this compound.

Question 1: My reaction yield is consistently low. What are the primary factors affecting the conversion of this compound?

Answer: Low yield in this compound derivatization is a frequent issue stemming from several interrelated factors. The primary culprits are often suboptimal catalyst selection, inappropriate reaction conditions, and competing side reactions.

Causality & Solution Pathway:

  • Catalyst Activity and Loading: The choice of catalyst is critical. For reactions like esterification to isobornyl acetate or hydration to isoborneol, acid catalysts are required.[4][5]

    • Problem: A catalyst with insufficient acidity may not achieve complete conversion. Conversely, a catalyst that is too aggressive (e.g., concentrated sulfuric acid) can promote polymerization or the formation of undesired byproducts, effectively lowering the yield of the target molecule.[6]

    • Solution: Screen a panel of catalysts. Heterogeneous solid acid catalysts like montmorillonite K-10 clay, acid-activated titanium dioxide, or sulfonic acid resins (e.g., Amberlyst-15) are often preferred as they simplify product workup and can be more selective.[1][7][8] Start with a catalyst loading of 1-5% by weight relative to camphene and optimize from there. An excessive catalyst amount can sometimes decrease selectivity by creating too many active sites, leading to secondary reactions.[6]

  • Reaction Temperature: Temperature plays a dual role, affecting both reaction rate and product selectivity.

    • Problem: A temperature that is too low will result in a slow reaction and incomplete conversion. A temperature that is too high can provide the activation energy for undesired rearrangement pathways or degradation.

    • Solution: For many acid-catalyzed additions, temperatures between 50-120 °C are a good starting point.[4][5][6] It is crucial to monitor the reaction progress (e.g., by GC) over time at different temperatures to find the optimal balance between conversion rate and selectivity. For instance, the isomerization of α-pinene to camphene shows that increasing temperature significantly boosts conversion, but an excessively high temperature can lower the selectivity for camphene.[6]

  • Reaction Time: The duration of the reaction must be optimized to maximize the formation of the desired product.

    • Problem: Insufficient reaction time leads to incomplete conversion. However, extending the reaction time indefinitely can be detrimental, as the desired product might itself be susceptible to further reaction or degradation under the reaction conditions.

    • Solution: Perform a time-course study. Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyze them by GC or TLC to determine the point of maximum product concentration.

  • Purity of Reagents: The presence of impurities, especially water, can have a significant impact.

    • Problem: Water can deactivate certain catalysts or participate in the reaction as a competing nucleophile, leading to hydration byproducts when not desired.

    • Solution: Ensure that this compound and any solvents are anhydrous, particularly for reactions sensitive to moisture. Use freshly dried solvents and reagents.

Question 2: My product analysis shows a mixture of several isomers. How can I improve the regioselectivity of the reaction?

Answer: The formation of multiple isomers is the classic challenge in camphene chemistry, rooted in the Wagner-Meerwein rearrangement of the carbocation intermediate. Controlling this rearrangement is key to achieving high selectivity.

Mechanistic Insight:

The electrophilic addition to camphene initially forms a tertiary carbocation. This cation can either be trapped directly by a nucleophile (kinetic product) or undergo a rearrangement to form a more stable secondary carbocation (isobornyl cation), which is then trapped (thermodynamic product). The balance between these pathways determines your product distribution.

Below is a diagram illustrating this critical mechanistic choice.

G cluster_0 Reaction Initiation cluster_1 Carbocation Intermediates cluster_2 Product Formation Camphene This compound Cation1 Initial Tertiary Carbocation (Less Stable) Camphene->Cation1 Electrophilic Attack E_plus Electrophile (E⁺) Cation2 Rearranged Secondary Carbocation (More Stable - Isobornyl) Cation1->Cation2 Wagner-Meerwein Rearrangement Product_Kinetic Kinetic Product (Direct Trapping) Cation1->Product_Kinetic Nucleophilic Attack (Fast) Product_Thermo Thermodynamic Product (Post-Rearrangement) Cation2->Product_Thermo Nucleophilic Attack Nu_minus Nucleophile (Nu⁻)

Caption: Wagner-Meerwein rearrangement pathway in camphene derivatization.

Strategies for Improving Selectivity:

  • Control Temperature: This is your most powerful tool.

    • Low Temperatures: Favor the formation of the kinetic product (from the unrearranged carbocation) as there is less thermal energy to overcome the activation barrier for the rearrangement.

    • High Temperatures: Favor the formation of the more stable thermodynamic product (from the rearranged isobornyl cation).

  • Choice of Catalyst and Solvent:

    • Milder Acids: Using catalysts with lower acidity can sometimes reduce the extent of rearrangement.

    • Solvent Polarity: The polarity of the solvent can influence the stability of the carbocation intermediates and the transition states, thereby affecting the product ratio. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., dichloromethane).

Optimized Conditions for Common Isomers:

Target ProductPrecursorCatalystTemperature RangeKey Outcome
Camphene α-PineneAcid-activated TiO₂110-130 °CIsomerization to the desired starting material.[6][9]
Isobornyl Acetate This compoundTartaric acid-boric acid~70 °CEsterification via the rearranged isobornyl cation.[4]
Isoborneol This compoundPW-SBA-15-SO₃H~50 °CHydration, also proceeding through the isobornyl cation.[5]
Question 3: The purification of my camphene derivative is proving difficult, with products co-eluting during column chromatography.

Answer: Purification challenges often arise because camphene derivatives are structurally similar isomers with very close polarities. A systematic approach to purification is necessary.

Troubleshooting Purification:

  • Workup Procedure: Ensure the catalyst is completely removed before attempting purification.

    • Heterogeneous Catalysts: Simple filtration is usually sufficient. Wash the catalyst with a small amount of solvent to recover any adsorbed product.

    • Homogeneous Catalysts: The reaction must be quenched. This typically involves washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid, followed by a water wash and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Column Chromatography Strategy:

    • Analyte Polarity: Camphene and its non-polar derivatives are well-suited for normal-phase chromatography on silica gel.[10]

    • Solvent System Selection: The key is to find a solvent system with the right selectivity. Start with a very non-polar mobile phase (e.g., pure hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane in small increments (e.g., 1-2%).[10] This shallow gradient is crucial for separating isomers.

    • Alternative Adsorbents: If silica gel fails, consider using silver nitrate-impregnated silica gel. The silver ions can interact with the π-electrons of any remaining double bonds, altering the retention times and often enabling separation of closely related olefins.

  • Crystallization: If your desired product is a solid, crystallization can be an excellent and scalable purification method. Screen various solvents to find one in which your product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of derivatization reactions for this compound? A: The main reactions involve modifying the exocyclic double bond. These fall into three general categories:

  • Electrophilic Additions: The double bond acts as a nucleophile, attacking an electrophile. This includes hydration (adding water to form isoborneol), hydrohalogenation, and esterification with carboxylic acids.[4][5][11]

  • Oxidation: The double bond can be cleaved (e.g., with ozone) to form smaller carbonyl compounds like camphenilone, or it can be epoxidized.[12][13]

  • Isomerization: Acid-catalyzed rearrangement, often from the less stable camphene skeleton to the more stable isobornane skeleton, is a fundamental reaction pathway.[6][14]

Q2: How should I monitor the progress of my reaction? A: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most effective technique. It allows for rapid quantification of the starting material, desired product, and any byproducts. For a quick qualitative check, Thin-Layer Chromatography (TLC) can also be used, though resolving closely related isomers may be difficult.

Q3: What safety precautions are necessary when working with this compound? A: this compound is a flammable solid with a camphor-like odor.[15] Standard laboratory safety protocols should be followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Keep away from ignition sources.

  • Dust and crystals can be irritating to the eyes, nose, and throat.[15] Avoid inhalation of dust.

Q4: Are there any "green" or environmentally friendly approaches to these reactions? A: Yes. A significant area of research focuses on replacing homogeneous acid catalysts (which require neutralization and generate waste) with reusable solid acid catalysts.[6][9] Solvent-free reactions are also being explored, where the reaction is run neat with only the substrate and a heterogeneous catalyst, significantly reducing solvent waste.[6]

Experimental Protocol Example: Synthesis of Isobornyl Acetate

This protocol outlines a typical acid-catalyzed esterification of this compound, a reaction that proceeds via the Wagner-Meerwein rearrangement.

G cluster_workflow Experimental Workflow A 1. Setup Combine this compound, Glacial Acetic Acid, and Catalyst in Flask B 2. Reaction Heat mixture to 70 °C with stirring. Monitor via GC. A->B C 3. Workup Cool, dilute with ether. Neutralize acid with NaHCO₃(aq). Wash & Dry. B->C D 4. Purification Remove solvent in vacuo. Purify crude oil via column chromatography. C->D E 5. Analysis Characterize final product (GC-MS, NMR). D->E

Caption: Workflow for Isobornyl Acetate Synthesis.

Materials:

  • This compound

  • Glacial Acetic Acid (serves as both reagent and solvent)

  • Solid Acid Catalyst (e.g., Amberlyst-15 or Montmorillonite K-10)

  • Diethyl Ether or MTBE (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 eq.). Add glacial acetic acid (5-10 eq.) followed by the solid acid catalyst (e.g., 5 wt% relative to camphene).

  • Heating and Monitoring: Heat the reaction mixture to the target temperature (e.g., 70 °C) with vigorous stirring.[4] Monitor the disappearance of the camphene starting material by taking small aliquots periodically for GC analysis.

  • Workup: Once the reaction has reached completion (or optimal conversion), cool the mixture to room temperature. Filter to remove the heterogeneous catalyst, washing the catalyst with a small amount of ether. Transfer the filtrate to a separatory funnel and dilute with diethyl ether.

  • Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution until CO₂ evolution ceases. Then, wash with water and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude isobornyl acetate by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate).

  • Characterization: Confirm the identity and purity of the product using GC-MS and NMR spectroscopy.

References

  • Sokolova, A. S., et al. (2021). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. Molecules, 26(8), 2235. Available at: [Link]

  • Zhang, Y., et al. (2018). Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts. New Journal of Chemistry. Available at: [Link]

  • Lange, G., et al. (1993). Process for the preparation of camphene by isomerisation of alpha-pinene. Google Patents (EP0539990A1).
  • Huang, G., et al. (2020). Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes. RSC Advances, 10, 10606-10611. Available at: [Link]

  • Lange, G., et al. (1996). Process for the preparation of camphene by isomerisation of alpha-pinene. Google Patents (EP0539990B1).
  • Sokolova, A. S., et al. (2021). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. Molecules, 26(8), 2235. Available at: [Link]

  • Wibowo, A., et al. (2014). Isomerization of Crude Indonesian Turpentine Contains Alpha Pinene to Produce Camphene over Resin Catalyst. ResearchGate. Available at: [Link]

  • Sokolova, A. S., et al. (2021). Synthetic pathway to target camphene derivatives 2–8 a–b. ResearchGate. Available at: [Link]

  • Theng, B. K. G. (2018). Clay Mineral Catalysis of Isomerization, Dimerization, Oligomerization, and Polymerization Reactions. Taylor & Francis. Available at: [Link]

  • Wang, X., et al. (2023). Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst. Molecules, 28(4), 1827. Available at: [Link]

  • Wikipedia. Camphor. Wikipedia. Available at: [Link]

  • Request PDF. Synthesis of Camphene by α-Pinene Isomerization Using Acid Nano Titanium Dioxide Catalysts. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. Camphene. PubChem Compound Database. Available at: [Link]

  • Zavarin, E., et al. (1998). Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. Environmental Science & Technology, 32(16), 2421–2425. Available at: [Link]

  • Lónyi, F., et al. (2019). Hydration of Camphene over PW-SBA-15-SO3H. Catalysts, 9(12), 1029. Available at: [Link]

  • Chemistry Steps. Electrophilic Addition Reactions of Alkenes. Chemistry Steps. Available at: [Link]

  • Teledyne ISCO. Purine and Related Compound Purification Strategies. Teledyne Labs. Available at: [Link]

  • Zavarin, E., et al. (1998). Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. SciSpace. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activities of (-)-Camphene and (+)-Camphene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of natural product chemistry and drug discovery, the stereochemistry of a molecule can be the determining factor in its biological efficacy and mechanism of action. This guide provides a detailed comparative analysis of the biological activities of the two enantiomers of camphene: (-)-camphene and (+)-camphene. While research has illuminated a range of therapeutic potentials for camphene as a racemic mixture or in unspecified isomeric forms, a direct comparative investigation of its enantiomers is an area of emerging interest. This document synthesizes the available scientific literature to offer researchers, scientists, and drug development professionals a clear overview of the known biological activities of each enantiomer, supported by experimental data and protocols.

Introduction to Camphene and its Enantiomers

Camphene (C₁₀H₁₆) is a bicyclic monoterpene found in the essential oils of various plants, including pine trees, camphor, and citronella. It exists as two enantiomers, this compound and (+)-camphene, which are non-superimposable mirror images of each other. While sharing the same chemical formula and physical properties such as boiling point and density, their distinct spatial arrangements can lead to differential interactions with chiral biological targets like enzymes and receptors, resulting in varied pharmacological effects. This guide will delve into the documented differences and similarities in the antimicrobial, cytotoxic, anti-inflammatory, and antioxidant activities of these two molecules.

Antimicrobial Activity: A Tale of Two Enantiomers (and their Derivatives)

The antimicrobial properties of terpenes are well-documented, and evidence suggests that enantioselectivity plays a significant role in their mechanism of action.

This compound Derivatives:

Research has primarily focused on the antibacterial potential of derivatives synthesized from this compound. Studies have shown that this compound-based thiosemicarbazides and thiosemicarbazones exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus spp. (VRE).[1][2] Minimum Inhibitory Concentration (MIC) values for these derivatives have been reported in the range of 1.9 to 31.2 µg/mL.[1][3] Furthermore, some of these derivatives have demonstrated synergistic effects when combined with conventional antibiotics, suggesting a potential role in combating antibiotic resistance.[1][2] Other studies have highlighted the activity of this compound derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis, with some compounds showing synergistic activity with the frontline drug pyrazinamide and exhibiting low cytotoxicity to mammalian cells.[4]

(+)-Camphene:

Direct data on the antimicrobial activity of (+)-camphene is less prevalent in the currently available literature. However, a study comparing the activity of various monoterpene isomers indicated that for some bacteria, the (-) isomer of related terpenes like pinene and limonene showed better inhibitory effects than their (+) counterparts.[5] This suggests that a similar trend might be observable for camphene, but further direct comparative studies are necessary to confirm this.

Comparative Summary of Antimicrobial Activity:

CompoundTarget OrganismActivity (MIC)Reference
This compound derivativesStaphylococcus aureus, Enterococcus spp.1.9 - 31.2 µg/mL[1][3]
This compound derivativesMycobacterium tuberculosisSynergistic with pyrazinamide[4]
(+)-CampheneVarious BacteriaData not available-

Cytotoxic and Anticancer Potential: Unraveling Enantioselective Effects

The potential of camphene to induce cancer cell death has been a subject of investigation, with emerging evidence pointing towards apoptotic mechanisms.

This compound Derivatives:

A study on thiosemicarbazone derivatives of this compound demonstrated their in vitro antiproliferative and apoptotic effects in human melanoma cells.[6] These derivatives were found to induce morphological changes consistent with apoptosis, and further investigation suggested the involvement of the extrinsic apoptosis pathway through the activation of caspases 6 and 8.[6]

Camphene (Unspecified Enantiomer):

A significant study on "camphene" (enantiomeric form not specified) revealed its ability to induce intrinsic apoptosis in melanoma cells.[7] The proposed mechanism involves the induction of endoplasmic reticulum (ER) stress, leading to an increase in intracellular calcium, loss of mitochondrial membrane potential, and subsequent activation of caspase-3.[7][8] This suggests that camphene can trigger apoptosis through multiple pathways.

(+)-Camphene:

Currently, there is a lack of specific data on the cytotoxic and anticancer activities of (+)-camphene in the scientific literature.

Comparative Summary of Cytotoxic Activity:

CompoundCell LineActivity (IC₅₀)MechanismReference
This compound derivativesHuman melanomaInduces apoptosisExtrinsic pathway[6]
Camphene (unspecified)Murine melanomaInduces apoptosisIntrinsic pathway (ER stress, mitochondrial dysfunction)[7][8]
(+)-CampheneVarious Cancer CellsData not available--
Signaling Pathways in Camphene-Induced Apoptosis

The following diagram illustrates the proposed mechanism of apoptosis induction by camphene, based on available research. It is important to note that the specific contributions of each enantiomer to this pathway have not been fully elucidated.

apoptosis_pathway cluster_cell Cancer Cell Camphene Camphene ER Endoplasmic Reticulum (ER) Camphene->ER Induces ER Stress Mitochondrion Mitochondrion ER->Mitochondrion ↑ Ca²⁺ Release Caspase3 Caspase-3 Mitochondrion->Caspase3 Loss of membrane potential Cytochrome c release Apoptosis Apoptosis Caspase3->Apoptosis Execution of Apoptosis

Figure 1: Proposed mechanism of camphene-induced apoptosis.

Anti-inflammatory and Antioxidant Activities: A Look at the Evidence

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Terpenes, including camphene, have shown promise as modulators of these processes.

(+)-Camphene:

A study focusing on (+)-camphene demonstrated its antinociceptive (pain-relieving) and antioxidant properties.[9] The antioxidant activity was evidenced by its ability to scavenge hydroxyl and superoxide radicals in vitro. The study also noted that (+)-camphene enhanced the production of nitric oxide (NO) in a dose-dependent manner, a molecule with dual roles in inflammation and cell signaling.[9]

Camphene (Unspecified Enantiomer):

Several studies on unspecified enantiomeric forms of camphene have reported its anti-inflammatory and antioxidant effects.[10][11][12] Mechanistically, camphene has been shown to modulate the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of inflammation.[10][13] By inhibiting the NF-κB pathway, camphene can suppress the production of pro-inflammatory cytokines and enzymes.

This compound:

Comparative Summary of Anti-inflammatory and Antioxidant Activities:

CompoundActivityKey FindingsReference
(+)-CampheneAntioxidantScavenges hydroxyl and superoxide radicals[9]
(+)-CamphenePro-oxidant (in specific assay)Enhanced NO production in vitro[9]
Camphene (unspecified)Anti-inflammatoryModulates NF-κB signaling pathway[10][13]
Camphene (unspecified)AntioxidantProtects against oxidative stress[11][12]
This compoundAnti-inflammatory/AntioxidantData not available-
Camphene and the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. The following diagram illustrates a simplified overview of this pathway and the potential point of intervention for camphene. The precise molecular target of each camphene enantiomer within this pathway requires further investigation.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB (Inhibitor) IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) Nucleus NF-κB (p50/p65) NFkB_p50_p65->Nucleus Translocation Camphene Camphene Camphene->IKK Inhibits (?) Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Activates

Figure 2: Simplified NF-κB signaling pathway and potential inhibition by camphene.

Experimental Protocols

For researchers interested in investigating the biological activities of camphene enantiomers, the following are detailed protocols for two standard in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Workflow:

dpph_workflow prep Prepare DPPH solution (e.g., 0.1 mM in methanol) mixing Mix DPPH solution with camphene samples and controls prep->mixing samples Prepare serial dilutions of This compound and (+)-Camphene samples->mixing incubation Incubate in the dark (e.g., 30 minutes at room temperature) mixing->incubation measurement Measure absorbance at ~517 nm incubation->measurement calculation Calculate % inhibition and IC₅₀ values measurement->calculation

Figure 3: Workflow for the DPPH antioxidant assay.

Detailed Steps:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in a dark container to prevent degradation.

  • Sample Preparation: Prepare stock solutions of this compound and (+)-camphene in a suitable solvent (e.g., methanol). From these, prepare a series of dilutions to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of your camphene enantiomer solutions to the wells.

    • Include a blank (methanol only) and a control (DPPH solution with methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the concentration of the camphene enantiomer.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes of viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Workflow:

mtt_workflow seeding Seed cells in a 96-well plate and allow to adhere treatment Treat cells with serial dilutions of This compound and (+)-Camphene seeding->treatment incubation1 Incubate for a defined period (e.g., 24, 48, or 72 hours) treatment->incubation1 mtt_addition Add MTT solution to each well incubation1->mtt_addition incubation2 Incubate to allow formazan formation mtt_addition->incubation2 solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation2->solubilization measurement Measure absorbance at ~570 nm solubilization->measurement calculation Calculate % cell viability and IC₅₀ values measurement->calculation

Figure 4: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed your chosen cancer cell line in a 96-well plate at an appropriate density and allow the cells to attach overnight.

  • Treatment: Remove the old media and treat the cells with various concentrations of this compound and (+)-camphene. Include a vehicle control (the solvent used to dissolve the camphene) and an untreated control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS, diluted in serum-free media) to each well and incubate for a further 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the concentration of the camphene enantiomer.

Conclusion and Future Directions

The available scientific literature suggests that both this compound and (+)-camphene possess a range of interesting biological activities. Derivatives of this compound have demonstrated notable antibacterial and potential anticancer properties, while (+)-camphene has shown antioxidant and antinociceptive effects. However, a significant gap in our understanding remains due to the scarcity of direct comparative studies on the pure enantiomers.

For researchers in drug discovery and development, this presents both a challenge and an opportunity. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of the biological activities of this compound and (+)-camphene using standardized assays.

  • Mechanistic Elucidation: Investigating the specific molecular targets and signaling pathways modulated by each enantiomer to understand the basis of their differential activities.

  • In Vivo Studies: Validating the in vitro findings in relevant animal models to assess the therapeutic potential of each enantiomer.

A deeper understanding of the enantioselective biological activities of camphene will undoubtedly pave the way for the development of more targeted and effective therapeutic agents derived from this readily available natural product.

References

  • This compound-Based Derivatives as Potential Antibacterial Agents against Staphylococcus Aureus and Enterococcus Spp. - Taylor & Francis Online. (URL: [Link])

  • Camphene isolated from essential oil of Piper cernuum (Piperaceae) induces intrinsic apoptosis in melanoma cells and displays antitumor activity in vivo - PubMed. (URL: [Link])

  • Diagram of apoptosis induction by camphene via mitochondrial... - ResearchGate. (URL: [Link])

  • This compound-based derivatives as potential antibacterial agents against Staphylococcus aureus and Enterococcus spp - PubMed. (URL: [Link])

  • Activity of this compound Derivatives Against Mycobacterium tuberculosis in Acidic pH. (URL: not available)
  • (PDF) this compound-Based Derivatives as Potential Antibacterial Agents against Staphylococcus Aureus and Enterococcus Spp. - ResearchGate. (URL: [Link])

  • In vitro antiproliferative and apoptotic effects of thiosemicarbazones based on this compound and R-(+)-limonene in human melanoma cells - PMC - NIH. (URL: [Link])

  • Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines. (URL: [Link])

  • Camphene Mitigates Cyclophosphamide-Induced Oxidative Stress, Neuroinflammation, and Cognitive Dysfunction via Nrf2, NF-κB, and Astrocytic GFAP Modulation in Wistar Albino Rats - PubMed. (URL: [Link])

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  • Antinociceptive Activity and Redox Profile of the Monoterpenes (+)-Camphene, p-Cymene, and Geranyl Acetate in Experimental Models - PMC - PubMed Central. (URL: [Link])

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  • Plant derived antioxidants – GOH and camphene protect rat alveolar macrophages against t-BHP induced oxidative stress | Request PDF - ResearchGate. (URL: [Link])

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  • Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy - Frontiers. (URL: [Link])

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A Comparative Guide to the Efficacy of (-)-Camphene and Other Prevalent Monoterpenes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the bicyclic monoterpene (-)-camphene against other structurally and functionally related monoterpenes. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the therapeutic potential of this compound in the broader context of monoterpene pharmacology. We will delve into its anti-inflammatory, antioxidant, antimicrobial, anticancer, and unique hypolipidemic properties, supported by established experimental protocols and mechanistic insights.

Introduction: The Landscape of Bioactive Monoterpenes

Monoterpenes are a class of terpenes (C10H16) that constitute the primary components of many plant-derived essential oils.[1][2] Their diverse chemical structures, from acyclic (e.g., myrcene) to monocyclic (e.g., limonene) and bicyclic (e.g., camphene, pinene), give rise to a wide spectrum of biological activities.[3][4] These compounds are integral to plant defense mechanisms and have garnered significant scientific interest for their potential applications in pharmaceuticals and nutraceuticals.[2]

This compound, chemically known as 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane, is a volatile bicyclic monoterpene found in plants like Thymus, Origanum, and Salvia.[1][2] While sharing therapeutic profiles with other monoterpenes, camphene also exhibits unique mechanisms of action that distinguish it as a compound of particular interest, notably in lipid metabolism.[5][6] This guide aims to contextualize its efficacy through direct comparison with well-studied monoterpenes such as α-pinene, limonene, and myrcene.

Comparative Efficacy Analysis

The therapeutic value of a monoterpene is defined by its potency and mechanism of action across various biological domains. Here, we compare this compound to its counterparts based on key pharmacological activities.

Anti-inflammatory Activity

Inflammation is a complex biological response where monoterpenes often exert significant modulatory effects. The primary mechanism involves the inhibition of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2.[7]

While specific IC50 values for nitric oxide (NO) inhibition by camphene are not as readily available in a directly comparable format as for other monoterpenes, studies confirm its significant anti-inflammatory properties through the reduction of pro-inflammatory cytokines.[7] Monoterpenes like α-pinene and limonene have also demonstrated potent anti-inflammatory effects, often by suppressing these same pathways.[7][8][9] For instance, both α-pinene and β-caryophyllene are known to fight inflammation, and linalool and limonene have been shown to work synergistically to reduce inflammation caused by TNF production.[10]

Table 1: Comparative Anti-inflammatory Activity of Monoterpenes

Monoterpene Key Mechanism of Action Notable Experimental Findings Reference(s)
This compound Reduces production of pro-inflammatory cytokines. Demonstrates analgesic and anti-inflammatory properties. [7][11]
α-Pinene NF-κB and MAPK pathway modulation. IC50 for NO Inhibition: ~233 µM in LPS-stimulated RAW 264.7 cells. [7]
Limonene Suppresses TLR4/NF-κB/AP-1 signaling pathways; reduces TNF-α, IL-1β, COX-2. Reduces allergic airway inflammation by inhibiting IL-5 and IL-13. [8][9]
β-Myrcene Affects prostaglandin levels. Significant inhibition of inflammatory mediators in human chondrocytes. [7][10]

| Linalool | Inhibits NF-κB activation and prevents its nuclear translocation. | Significantly inhibits nitrite accumulation in LPS-stimulated J774.A1 macrophages. |[7][9] |

dot

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage Cell cluster_inhibition Site of Monoterpene Action cluster_response Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activation MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK Signal Transduction NFkB NF-κB Pathway TLR4->NFkB Signal Transduction Nucleus Nucleus MAPK->Nucleus Activation of Transcription Factors NFkB->Nucleus Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Cytokines Gene Transcription Monoterpenes This compound α-Pinene Limonene Monoterpenes->MAPK Inhibition Monoterpenes->NFkB Inhibition experimental_workflow start Start culture 1. Culture & Seed RAW 264.7 Macrophages (24h) start->culture treat 2. Pre-treat cells with Monoterpenes (1h) culture->treat stimulate 3. Stimulate with LPS (1 µg/mL) (24h) treat->stimulate supernatant 4. Collect Supernatant stimulate->supernatant griess 5. Perform Griess Assay (Measure Nitrite) supernatant->griess analyze 6. Measure Absorbance (540 nm) & Calculate IC50 griess->analyze end End analyze->end

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Protocol: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. [12]

  • Causality: The DPPH radical has a deep violet color in solution. When it accepts an electron or hydrogen atom from an antioxidant, it becomes reduced to the colorless diphenylpicrylhydrazine. This color change is stoichiometric and can be easily measured spectrophotometrically, providing a rapid assessment of antioxidant capacity. [12] Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.004% (w/v) solution of DPPH in 95% methanol. Prepare a stock solution of the test compound (e.g., 1 mg/mL) and a standard antioxidant (e.g., Ascorbic Acid or Trolox). [12]2. Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound or standard.

  • Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.

  • Measurement: Measure the absorbance at 517 nm. A blank containing only methanol is used for baseline correction.

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(Abs_control - Abs_sample) / Abs_control] x 100. The control contains methanol instead of the sample. Plot the percentage of scavenging against the compound concentration to determine the IC50 value.

Protocol: In Vitro Antimicrobial Assay (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [13][14]

  • Causality: This method provides a quantitative measure of a compound's potency. By exposing a standardized inoculum of bacteria to serial dilutions of the compound in a nutrient broth, we can pinpoint the precise concentration at which bacteriostatic activity occurs. [13] Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus or E. coli) in Mueller-Hinton Broth (MHB) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A growth indicator like TTC (2,3,5-triphenyltetrazolium chloride) can be added to aid visualization; living cells reduce TTC to a red formazan product. [15]

Conclusion

This compound presents a multifaceted pharmacological profile, demonstrating efficacy across anti-inflammatory, antioxidant, and antimicrobial domains. [1][2]While its potency in these areas is often comparable or, in the case of antimicrobial action, sometimes weaker than other monoterpenes (especially oxygenated terpenoids), its true distinction lies in its hypolipidemic activity. [11][15]The unique mechanism of action, which involves the modulation of SREBP-1 and MTP, sets it apart from conventional lipid-lowering agents like statins and positions it as a significant compound for metabolic research. [5][6][16] For drug development professionals, this compound should be viewed not just as another plant-derived monoterpene, but as a lead compound with a novel approach to managing hyperlipidemia. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, both as a standalone agent and in synergistic combination with other compounds.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (-)-Camphene Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for (-)-Camphene

This compound is a bicyclic monoterpene, a volatile organic compound found in the essential oils of numerous plants, including conifers, rosemary, and valerian.[1][2] Its characteristic pungent, camphor-like odor has made it a staple in the fragrance industry.[1][2] Beyond its aromatic properties, camphene serves as a key chemical intermediate in the synthesis of other commercially valuable compounds, most notably camphor, and various fragrance ingredients.[2][3] For researchers, scientists, and drug development professionals, the accurate and precise quantification of this compound is not a trivial pursuit. It is fundamental to the quality control of raw materials, the characterization of essential oil profiles, stability testing of formulated products, and understanding pharmacokinetic and pharmacodynamic properties in preclinical studies.

Given the diverse matrices in which this compound may be analyzed—from complex botanical extracts to pharmaceutical formulations—no single analytical method can be considered infallible. Therefore, the principle of cross-validation becomes paramount. Cross-validation is the systematic comparison of two or more distinct analytical methods to ensure that they produce congruent, reliable, and accurate results for the same analyte.[4] This guide provides an in-depth comparison of three orthogonal analytical techniques for this compound detection—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qHNMR) spectroscopy—grounded in the validation framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7][8][9]

The Validation Framework: A Tripartite Approach

The trustworthiness of any analytical data hinges on the rigorous validation of the method used to generate it. This guide will compare GC-MS, HPLC, and qHNMR across the core performance characteristics mandated by authoritative bodies like the FDA and ICH.[4][10][11] Understanding how each method performs against these benchmarks is the essence of cross-validation.

Overall Cross-Validation Workflow for this compound Analysis cluster_methods Method Development & Validation cluster_validation ICH Q2(R2) Validation Parameters cluster_comparison Cross-Validation Study GCMS GC-MS Method (Primary Quantitative) Specificity Specificity GCMS->Specificity Validate Linearity Linearity & Range GCMS->Linearity Validate Accuracy Accuracy GCMS->Accuracy Validate Precision Precision GCMS->Precision Validate LOQ LOD / LOQ GCMS->LOQ Validate Robustness Robustness GCMS->Robustness Validate Sample Identical Sample Set (e.g., Spiked Matrix, Real Product) HPLC HPLC Method (Orthogonal Liquid Phase) HPLC->Specificity Validate HPLC->Linearity Validate HPLC->Accuracy Validate HPLC->Precision Validate HPLC->LOQ Validate HPLC->Robustness Validate qHNMR qHNMR Method (Orthogonal Absolute Quant.) qHNMR->Specificity Validate qHNMR->Linearity Validate qHNMR->Accuracy Validate qHNMR->Precision Validate qHNMR->LOQ Validate qHNMR->Robustness Validate Analysis Analysis by Each Validated Method Sample->Analysis Comparison Statistical Comparison (e.g., Bland-Altman, t-test) Analysis->Comparison Final Final Report: Method Comparability & Suitability Assessment Comparison->Final

Caption: Overall workflow for the cross-validation of analytical methods.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

As a volatile monoterpene, this compound is ideally suited for GC analysis. This technique separates compounds based on their boiling points and interaction with a stationary phase, while mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

Expertise & Experience: The choice of sample introduction is critical. Headspace (HS) injection is often preferred for complex matrices like plant material as it minimizes matrix contamination of the inlet and column, analyzing only the volatile components.[12][13] For cleaner samples like purified oils or formulations, a direct liquid injection offers simplicity. The causality behind column selection points to a low-polarity phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), which separates compounds primarily by boiling point, providing robust and reproducible retention times for terpenes.

Trustworthiness: The MS detector is the key to specificity. While other terpenes may have similar retention times, their mass spectra are unique fingerprints. By using Selected Ion Monitoring (SIM) mode, we can enhance sensitivity and selectivity by monitoring only the characteristic ions of this compound (e.g., m/z 93, 121, 136), effectively filtering out background noise.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Weigh Sample (e.g., essential oil, plant material) Solvent Dissolve/Extract (e.g., Hexane, Ethanol) Sample->Solvent IS Add Internal Standard (e.g., p-cymene) Solvent->IS Vial Transfer to GC Vial (Headspace or Liquid Inj.) IS->Vial Injector Injector (Split/Splitless or Headspace) Vial->Injector Column GC Column (e.g., DB-5ms, 30m x 0.25mm) Injector->Column Separation Temperature Programmed Separation Column->Separation MS Mass Spectrometer (EI Source, Quadrupole Analyzer) Separation->MS TIC Extract Ion Chromatograms (e.g., m/z 93, 121) MS->TIC Integration Integrate Peaks (Camphene & IS) TIC->Integration Calibration Quantify using Calibration Curve Integration->Calibration Result Report Result (e.g., mg/g or % w/w) Calibration->Result

Caption: Step-by-step workflow for the analysis of this compound by GC-MS.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC presents a valuable orthogonal technique to GC. While less conventional for highly volatile, non-chromophoric compounds like this compound, its utility lies in its different separation mechanism (partitioning between a liquid mobile phase and a solid stationary phase).

Expertise & Experience: The primary challenge with HPLC is detection. This compound lacks a strong UV chromophore, making detection by standard UV-Vis detectors difficult.[14] However, detection at low wavelengths (e.g., <210 nm) is possible, though often prone to interference. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water is a common starting point.[15][16] The causality here is that the non-polar C18 stationary phase will retain the non-polar camphene, allowing for separation from more polar matrix components.

Trustworthiness: Specificity is a significant hurdle. Peak identity must be confirmed by retention time matching with a certified reference standard. A Diode Array Detector (DAD) can provide peak purity analysis to check for co-eluting impurities, adding a layer of confidence. For definitive results, coupling the HPLC to a mass spectrometer (LC-MS) or using a Charged Aerosol Detector (CAD) would be necessary, though this adds complexity.

HPLC Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Solvent Dissolve in Mobile Phase (e.g., Acetonitrile) Sample->Solvent Filter Filter through 0.45 µm Syringe Filter Solvent->Filter Vial Transfer to HPLC Vial Filter->Vial Autosampler Autosampler Injection Vial->Autosampler Column HPLC Column (e.g., C18, 150mm x 4.6mm) Autosampler->Column Pump Isocratic/Gradient Pump Pump->Autosampler Detector UV/DAD Detector (λ = 205 nm) Column->Detector Chromatogram Record Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration Quantify using External Standard Curve Integration->Calibration Result Report Result (e.g., mg/mL) Calibration->Result

Caption: Step-by-step workflow for the analysis of this compound by HPLC.

Method 3: Quantitative NMR (qHNMR) Spectroscopy

qHNMR is a powerful primary analytical method that allows for the determination of analyte concentration without requiring a specific reference standard of the analyte itself. Quantification is achieved by comparing the integral of a specific analyte proton signal to the integral of a known amount of a certified internal standard.

Expertise & Experience: The choice of a suitable deuterated solvent (e.g., Chloroform-d) and a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) that has signals in a clear region of the spectrum is paramount. For this compound, the exocyclic methylene protons (=CH2) often provide a well-resolved signal suitable for integration.[17] The causality behind qHNMR's power is that the signal intensity is directly proportional to the number of protons giving rise to that signal, a fundamental physical principle.

Trustworthiness: qHNMR is considered a primary ratio method, making it highly trustworthy for orthogonal validation of assay values obtained by chromatographic methods.[18] Specificity is excellent, as the entire 1H NMR spectrum serves as a fingerprint of the molecule, and the chemical shifts of this compound are unique.[19] The protocol is self-validating provided that key acquisition parameters (e.g., relaxation delay) are optimized to ensure full signal relaxation for accurate integration.

qHNMR Experimental Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing Sample Accurately Weigh Sample Solvent Dissolve both in known volume of Deuterated Solvent Sample->Solvent IS Accurately Weigh Internal Standard (e.g., Maleic Acid) IS->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer High-Field NMR Spectrometer (e.g., 400 MHz) Tube->Spectrometer Acquisition Acquire 1H Spectrum with Quantitative Parameters (long D1) Spectrometer->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Analyte & IS Signals Processing->Integration Calculation Calculate Concentration using qHNMR Equation Integration->Calculation Result Report Result (Purity or Assay as % w/w) Calculation->Result

Caption: Step-by-step workflow for the analysis of this compound by qHNMR.

Quantitative Data Comparison

The table below summarizes the expected performance characteristics for each validated method. These values are illustrative and should be established for each specific application and matrix.

Validation ParameterGC-MSHPLC-UVqHNMR
Specificity High (Retention Time + Mass Spectrum)Moderate (Retention Time + Peak Purity)Very High (Unique Chemical Shifts)
Linearity (r²) > 0.995> 0.990> 0.998
Range (% of Target Conc.) 1 - 200%50 - 150%10 - 100% (Purity)
Accuracy (Recovery %) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 2%< 5%< 1.5%
Limit of Detection (LOD) ~0.01 µg/mL~1 µg/mL~50 µg/mL
Limit of Quantitation (LOQ) ~0.05 µg/mL~5 µg/mL~150 µg/mL
Throughput HighHighLow
Primary Use Case Trace analysis, routine QC, impurity profilingOrthogonal check, non-volatile matrixPurity of standards, assay validation

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound
  • Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in hexane. Create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) by serial dilution. Add a constant concentration of internal standard (IS), such as p-cymene (10 µg/mL), to each standard.[20]

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane. Add the internal standard to achieve a final concentration of 10 µg/mL. Vortex thoroughly.

  • GC-MS Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet: 250°C, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow 1.0 mL/min.

    • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Acquisition: Scan mode (m/z 40-300) for identification, SIM mode for quantification (ions: 93, 121, 136).

  • Analysis: Inject 1 µL of each standard and sample. Plot the ratio of the camphene peak area to the IS peak area against concentration to generate the calibration curve. Calculate the sample concentration from this curve.

Protocol 2: HPLC-UV Quantification of this compound
  • Standard Preparation: Prepare a stock solution of this compound reference standard (5 mg/mL) in acetonitrile. Create a calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 mg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm).[15]

    • Mobile Phase: Acetonitrile:Water (70:30 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detector: DAD at 205 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject each standard and sample. Plot the peak area of camphene against concentration to generate an external standard calibration curve. Calculate the sample concentration from this curve.

Protocol 3: qHNMR Purity/Assay of this compound
  • Sample Preparation: Accurately weigh ~20 mg of the this compound sample into a clean vial. Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolution: Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl3) and transfer the entire solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Experiment: Standard 1D proton experiment.

    • Key Parameters: Relaxation delay (D1) of at least 30 seconds (or 5 * T1 of the slowest relaxing proton of interest). A 90° pulse angle. Acquire at least 16 scans for good signal-to-noise.

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal for this compound (e.g., one of the exocyclic =CH2 protons) and a signal for the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity using the standard qHNMR equation, accounting for the molar masses, weights, number of protons for each signal, and purity of the internal standard.

Conclusion and Recommendations

The cross-validation of analytical methods is an indispensable exercise for ensuring data integrity in any scientific or industrial setting. For the detection of this compound:

  • GC-MS stands out as the gold standard for routine quality control and trace-level analysis. Its high sensitivity, specificity, and robustness make it the primary workhorse method.[21]

  • HPLC-UV serves as a viable, albeit challenging, orthogonal method. Its value is highest when a non-GC-based technique is required for confirmation, but careful validation of its specificity is critical due to the weak UV absorbance of camphene.

  • qHNMR is the definitive method for the primary characterization and purity assignment of reference standards and for providing an unbiased, orthogonal assay value to validate chromatographic results. Its lower sensitivity and throughput make it unsuitable for routine screening but invaluable for establishing ground truth.

A comprehensive analytical strategy for this compound should leverage GC-MS for routine analysis while employing qHNMR to qualify reference materials and periodically cross-validate the assay results of the primary GC-MS method. This multi-faceted approach builds a robust, trustworthy, and scientifically sound foundation for any research or development program involving this important monoterpene.

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A Comparative Guide to the In Vivo Therapeutic Efficacy of (-)-Camphene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of natural product-derived therapeutics, the monoterpene (-)-Camphene has emerged as a promising candidate with a diverse pharmacological profile. This guide provides an in-depth, objective comparison of the in vivo therapeutic effects of this compound across various disease models, supported by experimental data and detailed protocols. As senior application scientists, our goal is to offer a comprehensive resource that not only presents data but also explains the causal relationships behind experimental choices, ensuring scientific integrity and fostering innovation in drug discovery.

Unveiling the Therapeutic Potential of this compound: An Overview

This compound, a bicyclic monoterpene found in the essential oils of various plants, has garnered significant attention for its multifaceted therapeutic properties.[1][2] In vivo studies have demonstrated its efficacy as an anti-inflammatory, analgesic, anticancer, neuroprotective, and hypolipidemic agent. This guide will delve into the experimental evidence supporting these claims, offering a comparative analysis to contextualize its potential within the current therapeutic landscape.

Comparative In Vivo Efficacy of this compound

A critical aspect of evaluating a new therapeutic agent is understanding its performance relative to existing alternatives. While direct in vivo comparative studies between this compound and its enantiomer, (+)-Camphene, are not extensively documented in publicly available literature, we can draw comparisons based on individual studies and its performance against standard drugs in various models.

Anti-inflammatory and Analgesic Effects

This compound has shown significant promise in mitigating inflammation and pain. In vivo models are crucial for validating these effects, as they mimic the complex physiological processes of inflammation and nociception.

Comparison with (+)-Camphene and Standard Drugs:

While a direct head-to-head in vivo comparison of the anti-inflammatory and analgesic effects of this compound and (+)-Camphene is limited, one study noted that (+)-Camphene exhibits modest antinociceptive activity at higher doses in acetic acid-induced writhing and formalin tests in mice.[3][4] In contrast, studies on this compound, often as a component of essential oils or in its isolated form, have demonstrated potent anti-inflammatory and analgesic properties. For instance, camphor, a related monoterpene, has been shown to have a dose-dependent inhibitory effect on both neurogenic and inflammatory phases of pain in the formalin test.[5]

Data Summary: Analgesic and Anti-inflammatory Effects of Camphene

Model Compound Dosage Route of Administration Observed Effect Reference
Acetic Acid-Induced Writhing (Mice)(+)-Camphene200 mg/kgIntraperitoneal (i.p.)Significant reduction in writhing behavior[3][4]
Formalin Test (Mice)(+)-Camphene200 mg/kgi.p.Significant inhibition of the second (inflammatory) phase[3][4]
Formalin Test (Mice)Camphor50 mg/kgi.p.Significant reduction in both phases of pain[5]
Carrageenan-Induced Paw Edema (Rats)Not specified---
Anticancer Activity

The potential of this compound as an anticancer agent has been explored in preclinical in vivo models, particularly in melanoma.

Mechanism of Action:

In a murine melanoma model, this compound was shown to inhibit subcutaneous tumor growth.[6] Its mechanism of action involves the induction of intrinsic apoptosis, characterized by endoplasmic reticulum (ER) stress, release of calcium (Ca2+), and upregulation of caspase-3 activity.[6]

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in models of chemotherapy-induced neurotoxicity.

Mechanism of Action:

In a study investigating cyclophosphamide-induced neurotoxicity in rats, this compound exhibited dose-dependent neuroprotection by mitigating oxidative stress and neuroinflammation.[6] The underlying mechanism involves the modulation of the Nrf2 and NF-κB signaling pathways.[6]

Hypolipidemic Effects

This compound has been shown to possess lipid-lowering properties, offering a potential alternative to conventional therapies.

Mechanism of Action:

In hyperlipidemic rats, this compound administration resulted in a significant reduction of total cholesterol, LDL-cholesterol, and triglycerides.[7] Notably, its hypolipidemic action appears to be independent of HMG-CoA reductase activity, the target of statins, suggesting a different mechanism of action.[7]

Experimental Protocols for In Vivo Validation

To ensure the reproducibility and validity of in vivo findings, standardized and detailed experimental protocols are paramount. Here, we provide step-by-step methodologies for key assays used to validate the therapeutic effects of this compound.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by carrageenan, a phlogistic agent.[8][9][10][11]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups (different doses of this compound).

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Edema: After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization Grouping Animal Grouping Acclimatization->Grouping Administration Compound/Vehicle Administration Induction Carrageenan Injection Administration->Induction Measurement Paw Volume Measurement Induction->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)

This model is used to screen for peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.[12][13]

Protocol:

  • Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) for at least one week.

  • Grouping: Divide the animals into control, standard (e.g., aspirin), and test groups.

  • Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

  • Induction of Writhing: After a pre-treatment period (e.g., 30 minutes), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group.

Morris Water Maze in Rats (Neuroprotection Assay)

The Morris water maze is a widely used behavioral test to assess spatial learning and memory, which can be impaired in neurodegenerative conditions.[14][15][16][17][18]

Protocol:

  • Apparatus: A circular pool (e.g., 150 cm in diameter) filled with opaque water containing a hidden escape platform.

  • Acquisition Phase: For 4-5 consecutive days, train the rats to find the hidden platform from different starting positions. Record the escape latency (time to find the platform).

  • Probe Trial: On the day after the last training session, remove the platform and allow the rat to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was located).

  • Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups.

Signaling Pathways Modulated by this compound

Understanding the molecular mechanisms underlying the therapeutic effects of this compound is crucial for its development as a drug candidate.

Anticancer Effects: Intrinsic Apoptosis Pathway in Melanoma

This compound induces apoptosis in melanoma cells through the intrinsic pathway, which is initiated by intracellular stress.

G Camphene This compound ER_Stress Endoplasmic Reticulum Stress Camphene->ER_Stress Ca_Release Ca2+ Release ER_Stress->Ca_Release Mitochondria Mitochondrial Dysfunction Ca_Release->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Neuroprotective signaling pathways modulated by this compound.

Conclusion and Future Directions

The in vivo evidence presented in this guide strongly supports the therapeutic potential of this compound across a spectrum of diseases. Its multifaceted pharmacological activities, including anti-inflammatory, analgesic, anticancer, neuroprotective, and hypolipidemic effects, make it a compelling candidate for further drug development.

Future research should focus on several key areas:

  • Direct Comparative Studies: Rigorous in vivo studies directly comparing the efficacy and safety of this compound and (+)-Camphene are essential to elucidate any enantiomer-specific effects.

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive PK/PD studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound and to establish optimal dosing regimens.

  • Toxicology Studies: In-depth toxicology studies are required to assess the long-term safety profile of this compound.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients.

By continuing to explore the therapeutic potential of this compound with scientific rigor, we can unlock new avenues for the treatment of a wide range of debilitating diseases.

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Comparative study of different catalysts for (-)-Camphene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral molecules is a cornerstone of innovation. (-)-Camphene, a bicyclic monoterpene, is a valuable chiral building block in the synthesis of pharmaceuticals and fragrances. Its production primarily relies on the acid-catalyzed isomerization of (-)-α-pinene, a readily available starting material from turpentine oil. The choice of catalyst is paramount in this process, directly influencing yield, selectivity, and overall process sustainability. This guide provides an in-depth comparative analysis of various catalysts employed for this compound synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.

The Underlying Chemistry: The Wagner-Meerwein Rearrangement

The isomerization of α-pinene to camphene is a classic example of a Wagner-Meerwein rearrangement, a carbocation-mediated 1,2-rearrangement.[1][2][3] This reaction is initiated by the protonation of the double bond in α-pinene by an acid catalyst, forming a tertiary carbocation. This is followed by a skeletal rearrangement involving the migration of an alkyl group to the adjacent carbocation, ultimately leading to the formation of the camphene skeleton after deprotonation. The efficiency and selectivity of this rearrangement are highly dependent on the nature and strength of the acid catalyst used.

Caption: The Wagner-Meerwein rearrangement pathway from (-)-α-pinene to this compound.

Comparative Analysis of Catalytic Systems

The ideal catalyst for this compound synthesis should exhibit high activity, high selectivity towards camphene, good stability, and reusability. Here, we compare the performance of several prominent solid acid catalysts.

Catalyst Systemα-Pinene Conversion (%)Camphene Selectivity (%)Reaction ConditionsReference(s)
Titanate Nanotubes (TNTs) 97.878.5120°C, 2h, solvent-free[4][5]
Acid-Activated TiO₂ Nanopowder 10063.96110°C, 6h, continuous flow[6]
Sulfated Zirconia (SO₄²⁻/ZrO₂) ~95~40500°C calcination, continuous flow[7]
W₂O₃–Al₂O₃ (sol-gel) High (not specified)Superior to impregnated150°C, batch reactor[8]
Zeolites (e.g., MCM-22) High (not specified)High for campholenic aldehyde140°C, in N,N-dimethylacetamide[9]

Key Insights from the Comparison:

  • Titanate Nanotubes (TNTs) emerge as a highly promising catalyst, offering a remarkable combination of high conversion and selectivity under relatively mild, solvent-free conditions.[4][5] Their unique nanotubular structure and tunable surface acidity are believed to contribute to their excellent catalytic performance.[4]

  • Acid-activated TiO₂ nanopowder also demonstrates excellent conversion rates, although with slightly lower selectivity to camphene compared to TNTs.[6] The method of acid activation and the choice of titanium precursor significantly impact the catalyst's surface area and acidity, which in turn dictates its performance.[6]

  • Sulfated Zirconia , a well-known solid superacid, shows high conversion but lower selectivity for camphene under the reported conditions, suggesting that stronger acid sites may favor the formation of other byproducts.[7][10]

  • Tungsten oxide-alumina (W₂O₃–Al₂O₃) catalysts, particularly those prepared via the sol-gel method, show potential, although specific conversion and selectivity data are limited in the compared literature.[8]

  • Zeolites are versatile catalysts, but their selectivity can be highly dependent on the framework structure and the reaction solvent.[9][11] In some cases, they may favor the formation of other isomers like campholenic aldehyde.[9]

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for two of the most effective catalysts are provided below.

Protocol 1: this compound Synthesis using Titanate Nanotubes (TNTs)

This protocol is based on the highly selective, solvent-free method described in the literature.[4]

1. Catalyst Preparation (Hydrothermal Synthesis of TNTs): a. In a typical synthesis, disperse commercial TiO₂ nanoparticles (e.g., anatase) in a 10 M NaOH aqueous solution. b. Transfer the suspension to a Teflon-lined stainless-steel autoclave. c. Heat the autoclave at 130-150°C for 24-72 hours. d. After cooling to room temperature, filter and wash the solid product with deionized water until the pH of the filtrate is neutral. e. Subsequently, wash the product with a dilute HCl solution (e.g., 0.1 M) to exchange Na⁺ ions with H⁺, followed by washing with deionized water to remove excess acid. f. Dry the resulting titanate nanotubes in an oven at 80-100°C overnight.

2. Isomerization of (-)-α-Pinene: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (-)-α-pinene and the prepared titanate nanotube catalyst (e.g., 5 wt% of the α-pinene). b. Heat the reaction mixture to 120°C with vigorous stirring. c. Monitor the reaction progress by gas chromatography (GC) until the desired conversion of α-pinene is achieved (typically 2 hours). d. After the reaction, cool the mixture to room temperature.

3. Product Purification: a. Separate the catalyst from the reaction mixture by centrifugation or filtration. b. The liquid product can be purified by fractional distillation under reduced pressure to isolate this compound from unreacted α-pinene and other byproducts.

Protocol 2: this compound Synthesis using Acid-Activated TiO₂ Nanopowder

This protocol is adapted from studies demonstrating high conversion using activated titania catalysts.[6][12]

1. Catalyst Preparation (Acid Activation of TiO₂): a. Suspend commercial TiO₂ nanopowder in a solution of an activating acid (e.g., 1 M HCl).[6] b. Stir the suspension at room temperature for a specified period (e.g., 24 hours). c. Filter the solid and wash thoroughly with deionized water until the filtrate is free of chloride ions (tested with AgNO₃ solution). d. Dry the acid-activated TiO₂ catalyst in an oven at 110°C overnight. e. For some applications, the catalyst may be calcined at a higher temperature (e.g., 400-500°C) to further modify its properties.

2. Isomerization of (-)-α-Pinene: a. The reaction can be carried out in a batch reactor or a continuous flow system. For a batch setup, follow the procedure outlined in Protocol 1, using the acid-activated TiO₂ as the catalyst. A typical reaction temperature is around 110°C.[6] b. For a continuous flow setup, pack a fixed-bed reactor with the catalyst. c. Pump a solution of (-)-α-pinene (if necessary, diluted in an inert solvent) through the heated reactor bed. d. Collect the product mixture at the reactor outlet and analyze its composition by GC.

3. Product Purification: a. For the batch reaction, separate the catalyst as described in Protocol 1. b. For the continuous flow reaction, the product is already separated from the catalyst. c. Purify the crude product by fractional distillation under reduced pressure.

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound through the isomerization of (-)-α-pinene is a well-established yet continuously evolving field. This guide highlights that while various solid acid catalysts can effect this transformation, titanate nanotubes currently offer a superior balance of high conversion and selectivity under environmentally benign, solvent-free conditions. Acid-activated TiO₂ also presents a viable and effective alternative.

The choice of catalyst will ultimately depend on the specific requirements of the application, including desired purity, scalability, and economic considerations. Future research should focus on further enhancing the selectivity of these catalysts, improving their long-term stability, and developing even more sustainable catalytic systems, potentially through the use of biomass-derived catalysts.[13] The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers aiming to optimize the synthesis of this important chiral intermediate.

References

  • Wu, W., Chen, Y., Liu, N., & Wang, A. (2023). Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts. New Journal of Chemistry, 47(12), 5897-5906. [Link]

  • Huang, G., Zhou, S., Liu, J., Su, S., & Yin, D. (2020). Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes. RSC advances, 10(18), 10833–10841. [Link]

  • Tzompantzi, F., Garcia, R., & Gomez, R. (2010). Synthesis of Camphene by α-Pinene Isomerization Using W2O3–Al2O3 Catalysts. Catalysis Letters, 137(1-2), 81-86. [Link]

  • Geng, H., et al. (2020). The isomerization of α-pinene over titanate nanotubes. RSC Advances, 10, 10833-10841. [Link]

  • Huang, G., et al. (2020). Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes. RSC Advances, 10(18), 10833-10841. [Link]

  • Yu, F., et al. (2018). A potential catalyst for α-pinene isomerization: a solid superacid. New Journal of Chemistry, 42(1), 353-360. [Link]

  • Sádaba, I., et al. (2011). α-Pinene oxide isomerization: role of zeolite structure and acidity in the selective synthesis of campholenic aldehyde. Catalysis Science & Technology, 1(8), 1436-1443. [Link]

  • Bhorodwaj, S. K., & Dutta, D. K. (2014). Rearrangement of α-pinene oxide using a surface catalysed spinning disc reactor (SDR). Green Chemistry, 16(5), 2568-2574. [Link]

  • Patel, A., & Jasra, R. V. (2021). Improved Activation of Titanium Dioxide Catalyst for Isomerization of Alpha Pinene and Understanding into Effect of Isomerization Parameters. Catalysis Letters, 151(10), 2977-2990. [Link]

  • Wikipedia. (2023). Wagner–Meerwein rearrangement. [Link]

  • Murzin, D. Y., & Salmi, T. (2015). Hierarchical Beta Zeolites As Catalysts in α-Pinene Oxide Isomerization. In Catalytic Kinetics (pp. 559-585). Elsevier. [Link]

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  • Wróblewska, A., et al. (2021). The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content. Molecules, 26(24), 7565. [Link]

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Structure-Activity Relationship of (-)-Camphene Derivatives: A Comparative Guide to Antiviral, Antibacterial, and Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

(-)-Camphene, a bicyclic monoterpene, is a readily available and structurally rigid chiral scaffold derived from natural sources like essential oils.[1] Its unique three-dimensional structure makes it an attractive starting point for the synthesis of novel bioactive molecules. This guide provides a comparative analysis of this compound derivatives, exploring the nuanced structure-activity relationships (SAR) that govern their efficacy against viral, bacterial, and cancerous targets. We will dissect the causality behind synthetic choices and present the experimental data that substantiates these findings, offering a robust resource for researchers in medicinal chemistry and drug development.

Antiviral Activity: Targeting Viral Entry

A promising strategy in antiviral drug development is the inhibition of viral entry into host cells, a critical first step in the infection cycle for many enveloped viruses.[2] Derivatives of this compound have emerged as potent inhibitors of this process, particularly against influenza, Ebola (EBOV), and Hantaan viruses.[3]

The general structure of these antiviral agents consists of the bicyclic camphene core, which undergoes a Wagner-Meerwein rearrangement during synthesis, connected via an ether linkage and an alkyl chain to a saturated N-containing heterocycle.[3] Molecular modeling and experimental data suggest that these molecules target the surface glycoproteins responsible for the fusion of viral and cellular membranes.[2][3] The bicyclic core acts as a hydrophobic anchor, lodging into hydrophobic pockets on the viral protein, while the nitrogen-containing heterocycle provides a key interaction point, effectively preventing the conformational changes required for membrane fusion.[2]

G cluster_virus Enveloped Virus cluster_host Host Cell cluster_drug This compound Derivative Action V Viral Particle GP Surface Glycoprotein (e.g., HA, EBOV GP) Receptor Host Cell Receptor GP->Receptor 1. Attachment Membrane Host Cell Membrane GP->Membrane 3. Fusion Blocked Drug Camphene Derivative Drug->GP 2. Binding & Inhibition

Caption: Proposed mechanism of antiviral this compound derivatives.

The choice of the N-heterocycle significantly impacts antiviral potency and cytotoxicity. A systematic comparison reveals a clear SAR trend, where the size and nature of the heterocyclic ring modulate the inhibitory activity.

Derivative IDN-HeterocycleLinkerTarget VirusIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
2a Pyrrolidine-(CH₂)₂-EBOV (authentic)18.3230.712.6[4]
2a Pyrrolidine-(CH₂)₂-Influenza A (H1N1)45.3>1200>26[4]
3a Piperidine-(CH₂)₂-EBOV (authentic)>55.955.9<1[4]
4a 4-Methylpiperidine-(CH₂)₂-EBOV (authentic)Not Active40.2-[4]
7a Morpholine-(CH₂)₂-EBOV (authentic)>57.557.5<1[4]

Data synthesized from Sokolova et al., 2021.[4][5]

Expertise & Experience: The data clearly positions derivative 2a , featuring a pyrrolidine ring, as the lead compound.[3] Its five-membered ring structure appears to achieve an optimal fit within the hydrophobic binding pocket of the viral glycoproteins.[2] In contrast, the larger six-membered rings of piperidine (3a) and morpholine (7a) result in a dramatic loss of activity and a significant increase in toxicity, as shown by their low Selectivity Index (SI).[4] The addition of a methyl group in 4a completely abolishes activity, suggesting steric hindrance interferes with proper binding.[4] This underscores the high degree of structural specificity required for effective inhibition.

Antibacterial Activity: Targeting Drug-Resistant Pathogens

The rise of multidrug-resistant (MDR) bacteria necessitates the development of novel antibacterial agents. This compound has served as a scaffold for potent antibacterial compounds, particularly thiosemicarbazide (TSC) and thiosemicarbazone (TSZ) derivatives, which show significant activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus spp., as well as Mycobacterium tuberculosis (M. tb).[6][7]

G Camphene This compound Intermediate1 Thiosemicarbazide (TSC) Derivative Camphene->Intermediate1 Synthesis TSZ Thiosemicarbazone (TSZ) Derivative Intermediate1->TSZ Condensation Intermediate2 Aldehyde / Ketone Intermediate2->TSZ Activity Antibacterial & Antitubercular Activity TSZ->Activity

Caption: Synthetic logic for camphene-based antibacterial agents.

A key challenge in treating tuberculosis is the acidic environment within phagosomes where M. tb resides, which can render many drugs ineffective.[6] Certain this compound derivatives not only exhibit potent activity at this acidic pH but also show a synergistic effect when combined with the frontline anti-TB drug pyrazinamide (PZA).[6]

Compound IDR Group (Substitution on Thiosemicarbazone)MIC at pH 6.0 (µg/mL) vs M. tb H₃₇RvFICI vs PZASelectivity Index (SI)
4 Benzaldehyde6.25≤ 0.5 (Synergistic)7.7
5d p-Nitrobenzaldehyde12.5≤ 0.5 (Synergistic)84.2
5h p-Dimethylaminobenzaldehyde12.5≤ 0.5 (Synergistic)26.9
5a p-Methoxybenzaldehyde12.5Not Determined>21.3

Data adapted from de Carvalho et al., 2021.[6]

Trustworthiness & Causality: The experimental design to test activity at both physiological (6.8) and acidic (6.0) pH is a self-validating system, directly mimicking the intramacrophage environment where M. tb thrives. The results show that compounds 4 , 5d , and 5h are particularly promising.[6] Their synergistic interaction with PZA (Fractional Inhibitory Concentration Index, FICI ≤ 0.5) suggests they may act on a complementary pathway, potentially enhancing the efficacy of existing treatment regimens. The high Selectivity Index of 5d and 5h indicates a favorable therapeutic window, with significantly higher toxicity towards M. tb than towards mammalian VERO cells.[6] This highlights the importance of the substituent on the aromatic ring; electron-withdrawing (NO₂) and electron-donating (N(CH₃)₂) groups both yield highly active and selective compounds.

Anticancer Activity: Induction of Apoptosis

Targeting programmed cell death, or apoptosis, is a cornerstone of modern cancer therapy.[8] this compound and its derivatives have been shown to induce apoptosis in cancer cells, particularly melanoma, through multiple pathways.[9][10]

  • This compound (unmodified): Induces apoptosis primarily through the intrinsic pathway . It causes stress on the endoplasmic reticulum (ER), leading to a release of intracellular Ca²⁺. This, in turn, disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of executioner caspase-3.[9]

  • Thiosemicarbazone Derivatives: Certain thiosemicarbazone derivatives of camphene, such as benzaldehyde this compound-based thiosemicarbazone (Compound 4), appear to trigger the extrinsic pathway . This is suggested by the activation of initiator caspases-6 and -8, which are typically associated with death receptor signaling at the cell surface.[10][11]

G cluster_extrinsic Extrinsic Pathway (TSZ Derivatives) cluster_intrinsic Intrinsic Pathway (Camphene) TSZ Camphene-TSZ (e.g., Compound 4) DR Death Receptors TSZ->DR Casp8 Caspase-8 Activation DR->Casp8 Casp3 Executioner Caspase-3 Activation Casp8->Casp3 Camphene This compound ER ER Stress & Ca²⁺ Release Camphene->ER Mito Mitochondrial Dysfunction ER->Mito Mito->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathways triggered by this compound and its derivatives.

The antiproliferative activity of camphene-based thiosemicarbazones against human melanoma cells (SK-MEL-37) is highly dependent on the substitution of the benzaldehyde moiety.

Compound IDR Group (Substitution on Benzaldehyde)IC₅₀ (µM) after 72h
17 o-Hydroxy11.56
4 H (unsubstituted)12.84
6 p-Methoxy>20
13 p-Dimethylamino>20

Data synthesized from de Oliveira et al., 2023.[10][11]

Authoritative Grounding: The data reveals that an ortho-hydroxyl group (Compound 17 ) or an unsubstituted ring (Compound 4 ) confers the highest potency.[10] The IC₅₀ values in the low micromolar range are indicative of significant anticancer potential.[11] The introduction of electron-donating groups at the para-position, such as methoxy (6 ) or dimethylamino (13 ), diminishes the cytotoxic effect. This suggests that the electronic and steric properties of this part of the molecule are critical for the interaction with its cellular target, which ultimately leads to the activation of the apoptotic cascade.[11]

Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies for the key assays cited in this guide are provided below.

Protocol 1: MTT Assay for Cytotoxicity and Antiproliferative Activity

This protocol is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][12]

Methodology:

  • Cell Plating: Seed cells (e.g., SK-MEL-37, VERO) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and medium-only blanks.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until intracellular purple precipitate is visible under a microscope.[12]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Protocol 2: Resazurin Microtiter Assay (REMA) for Anti-TB Activity

The REMA method is a colorimetric assay that provides a rapid and inexpensive way to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis. It relies on the reduction of the blue indicator dye, resazurin, to the pink resorufin by metabolically active bacteria.[13][14]

Methodology:

  • Media and Reagent Preparation:

    • Use Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (7H9-S).[13]

    • Prepare a 0.01-0.02% (w/v) resazurin solution in sterile distilled water and filter-sterilize.[6][13]

  • Plate Setup: Dispense 100 µL of 7H9-S broth into each well of a sterile 96-well plate. For testing at acidic pH, adjust the media pH to 6.0.[6]

  • Compound Dilution: Prepare a stock solution of the test compound. Add 100 µL to the first well of a row and perform serial twofold dilutions directly in the plate. The final volume in each well will be 100 µL after adding the inoculum.

  • Inoculum Preparation: Prepare an M. tb suspension from a fresh culture on L-J medium. Adjust the turbidity to a McFarland standard of 1.0, then dilute it 1:20 in 7H9-S broth.[13]

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, including a drug-free growth control. Also include sterility control wells containing only medium.

  • Incubation: Seal the plate in a plastic bag and incubate at 37°C for 7 days.[13]

  • Indicator Addition: After 7 days, add 30 µL of the resazurin solution to each well.[14]

  • Final Incubation and Reading: Re-incubate the plate overnight. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[14]

References

  • Sokolova, A. S., Putilova, V. P., Yarovaya, O. I., et al. (2021). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. Molecules, 26(8), 2235. [Link]

  • de Carvalho, T. A., de C. Costacurta, S., et al. (2021). Activity Of this compound Derivatives Against Mycobacterium tuberculosis In Acidic pH. ResearchSquare. [Link]

  • de Carvalho, T. A., de C. Costacurta, S., et al. (2021). Activity of this compound Derivatives Against Mycobacterium tuberculosis in Acidic pH. Medicinal Chemistry, 17(5), 485-492. [Link]

  • Sokolova, A. S., Yarovaya, O. I., et al. (2021). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. ResearchGate. [Link]

  • Palomino, J. C., Martin, A., Camacho, M., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Journal of Clinical Microbiology, 40(5), 1773-1775. [Link]

  • El Hachlafi, N., Tarik, A., El Menyiy, N., et al. (2021). In Vitro and in Vivo Biological Investigations of Camphene and Its Mechanism Insights: A Review. Journal of Essential Oil Research, 33(4), 329-343. [Link]

  • Sokolova, A. S., Putilova, V. P., Yarovaya, O. I., et al. (2021). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. PubMed. [Link]

  • Sokolova, A. S., Putilova, V. P., Yarovaya, O. I., et al. (2021). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. MDPI. [Link]

  • Martin, A., Camacho, M., Portaels, F., & Palomino, J. C. (2003). Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Antimicrobial Agents and Chemotherapy, 47(11), 3616-3619. [Link]

  • Girola, N. B., et al. (2015). Camphene isolated from essential oil of Piper cernuum (Piperaceae) induces intrinsic apoptosis in melanoma cells and displays antitumor activity in vivo. Biochemical and Biophysical Research Communications, 467(4), 928-934. [Link]

  • Sokolova, A. S., Putilova, V. P., Yarovaya, O. I., et al. (2021). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. PubMed. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • da Silva, A. C. A., de Souza, T. B., et al. (2020). This compound-based derivatives as potential antibacterial agents against Staphylococcus aureus and Enterococcus spp. Future Microbiology, 15, 1527-1534. [Link]

  • de Oliveira, C. M. A., et al. (2023). In vitro antiproliferative and apoptotic effects of thiosemicarbazones based on this compound and R-(+)-limonene in human melanoma cells. PLOS ONE, 18(11), e0295012. [Link]

  • Girola, N. B., et al. (2015). Camphene isolated from essential oil of Piper cernuum (Piperaceae) induces intrinsic apoptosis in melanoma cells and displays antitumor activity in vivo. PubMed. [Link]

  • Sokolova, A. S., et al. (2021). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. Molecules, 26(8), 2235. [Link]

  • de Oliveira, C. M. A., et al. (2023). In vitro antiproliferative and apoptotic effects of thiosemicarbazones based on this compound and R-(+)-limonene in human melanoma cells. PLOS ONE, 18(11), e0295012. [Link]

  • Sokolova, A. S., et al. (2021). Synthetic pathway to target camphene derivatives 2–8 a–b. ResearchGate. [Link]

  • da Silva, A. C. A., et al. (2020). This compound-Based Derivatives as Potential Antibacterial Agents against Staphylococcus Aureus and Enterococcus Spp. ResearchGate. [Link]

  • de Oliveira, C. M. A., et al. (2023). In vitro antiproliferative and apoptotic effects of thiosemicarbazones based on this compound and R-(+)-limonene in human melanoma cells. PLOS ONE, 18(11), e0295012. [Link]

  • de Oliveira, C. M. A., et al. (2023). In vitro antiproliferative and apoptotic effects of thiosemicarbazones based on this compound and R-(+)-limonene in human melanoma cells. PubMed. [Link]

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A Senior Application Scientist's Guide to Replicating and Validating Published Studies on (-)-Camphene

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective framework for replicating and validating published findings related to the bicyclic monoterpene, (-)-Camphene. Moving beyond a simple recitation of methods, this document offers a strategic approach grounded in scientific integrity, explaining the causality behind critical experimental choices and establishing a self-validating workflow. We will focus on two common research areas involving camphene: its chemical synthesis and its biological activity, providing standardized protocols and comparative data to guide your validation efforts.

Introduction: The Scientific Imperative for Validating this compound Research

This compound (C₁₀H₁₆) is a volatile bicyclic monoterpene found in the essential oils of various plants like Thymus and Salvia.[1][2] It serves as a crucial intermediate in the synthesis of high-value products like camphor and is explored for a wide range of biological activities, including anti-inflammatory, antifungal, and hypolipidemic properties.[1][2][3][4][5]

Given its expanding applications, the ability to reliably reproduce published synthesis yields and biological effects is paramount. However, scientific literature often contains subtle omissions or variations in experimental conditions that can significantly impact outcomes. This guide is designed to equip researchers with the tools to navigate these challenges, ensuring that your work is built on a solid, verifiable foundation.

Our focus will be on two representative, yet hypothetical, study claims that are common in the literature:

  • Study A (Synthesis): Reports the high-yield (e.g., >60%) synthesis of this compound from α-pinene via acid-catalyzed isomerization.[3][6]

  • Study B (Bioactivity): Reports that this compound exhibits significant antifungal activity against a specific fungal strain.[7]

The Replication Workflow: A Self-Validating System

A robust validation study is not a linear process but a cyclical one with built-in checkpoints. The workflow presented here ensures that the integrity of each step is confirmed before proceeding to the next, saving time and resources.

G cluster_0 Part 1: Synthesis & Purification cluster_1 Part 2: Analytical Validation cluster_2 Part 3: Bioactivity Validation cluster_3 Part 4: Data Comparison Synthesis Isomerization of α-Pinene Purification Fractional Distillation Synthesis->Purification Crude Product GCMS GC-MS Analysis (Purity & Identity) Purification->GCMS Purified this compound NMR NMR Spectroscopy (Structure Confirmation) GCMS->NMR Purity >95%? Bioassay Antifungal Assay (MIC Determination) NMR->Bioassay Confirmed Structure Compare Compare Data to Published Study Bioassay->Compare Control Vehicle & Positive Controls Control->Bioassay

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (-)-Camphene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. (-)-Camphene, a bicyclic monoterpene utilized in the synthesis of fragrances and as a chemical intermediate, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of disposal.[1][2][3] Its unique combination of physical, health, and environmental hazards necessitates a disposal protocol grounded in a deep understanding of its chemical properties.

This guide provides a comprehensive, procedural framework for the safe disposal of this compound. It moves beyond a simple checklist to explain the causality behind each step, ensuring that laboratory personnel can manage this substance with confidence, competence, and a profound respect for safety and regulatory compliance.

The this compound Hazard Profile: Understanding the "Why"

Proper disposal begins with a thorough risk assessment. The hazards associated with this compound are multi-faceted, dictating every subsequent action we take. It is classified as a flammable solid, a serious eye irritant, and, most significantly, a substance that is very toxic to aquatic life with long-lasting effects.[4][5][6][7]

The causality is clear: its low flash point means ignition sources are a primary concern, its irritant nature mandates stringent personal protective equipment (PPE), and its ecotoxicity makes prevention of environmental release our highest priority.

Hazard Parameter Value / Classification Source Implication for Disposal
GHS Classification Flammable Solid (Category 1 or 2); Serious Eye Irritation (Category 2A); Hazardous to the Aquatic Environment, Acute (Category 1); Hazardous to the Aquatic Environment, Chronic (Category 1).[5]Waste must be treated as hazardous for flammability, irritancy, and ecotoxicity.
Flash Point 26°C - 34°C (closed cup)[4][8][9]All disposal activities must be conducted away from heat, sparks, and open flames.[6]
NFPA 704 Rating Health: 2; Flammability: 3; Reactivity: 0[1][9]Indicates a high flammability hazard and moderate health hazard, requiring PPE and fire safety precautions.
Aquatic Toxicity (Acute) LC50 (fish, 96h): 0.72 mg/L[5]Extremely toxic to aquatic life. Drain disposal is strictly prohibited.[5]
Environmental Fate Very bioaccumulative potential; Not readily biodegradable.[5]Long-term environmental damage is likely if released. Waste must be contained and destroyed.

Proactive Management: Pre-Disposal Handling and Storage

The safest disposal procedure is one that begins long before the chemical is designated as waste. Adherence to proper storage and handling protocols minimizes risks and prevents complications during the disposal phase.

  • Dedicated Flammable Storage: Store this compound in a dedicated, properly ventilated flammables cabinet.[4] This isolates it from general laboratory reagents and potential ignition sources.

  • Segregation from Incompatibles: this compound must be stored away from strong oxidizing agents, strong acids, and strong bases.[4][7] Contact with strong oxidizers can lead to vigorous, exothermic reactions.[2][9][10]

  • Static Electricity Prevention: When transferring or pouring this compound, both the source and receiving containers must be grounded and bonded.[4][6] The movement of the solid can generate static electricity, a sufficient ignition source given its low flash point.

Immediate Response: Spill Management Protocol

An accidental release of this compound constitutes an immediate hazard. The primary objectives are to ensure personnel safety, prevent ignition, and contain the spill for proper disposal.

Experimental Protocol: this compound Spill Cleanup

  • Eliminate Ignition Sources: Immediately extinguish all open flames, turn off hot plates, and remove any potential sources of sparks in the area.[4][5][6]

  • Ensure Proper Ventilation: Increase ventilation in the area to dissipate flammable vapors.

  • Don Appropriate PPE: At a minimum, wear safety goggles and chemical-resistant gloves.[4][5]

  • Contain the Spill: Do NOT use water. For a solid spill, carefully sweep the material up using non-sparking tools.[4][8]

  • Package for Disposal: Place the swept-up this compound and any contaminated cleaning materials (e.g., absorbent pads) into a clearly labeled, sealable container.[4]

  • Decontaminate the Area: Once the material is collected, wash the spill site thoroughly.[4]

  • Dispose as Hazardous Waste: The sealed container of spill debris must be disposed of as hazardous waste, following the procedures outlined in the next section.

Systematic Disposal: A Step-by-Step Workflow

Disposing of this compound waste is a regulated process. It must be handled as hazardous waste from the moment of generation to its final destruction.

Step 1: Waste Classification and Segregation

All this compound waste—whether it is expired reagent, reaction byproduct, or contaminated labware—must be classified as hazardous waste. In accordance with regulations like the Resource Conservation and Recovery Act (RCRA), it carries waste codes associated with flammability and ecotoxicity.[5][11]

Crucially, this waste stream must be segregated. Never mix this compound waste with other chemical waste streams, particularly oxidizers or corrosive materials, in the same container.[12]

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Use a dedicated, leak-proof container made of a material compatible with this compound. The container must have a secure, tight-fitting lid.[12][13]

  • Label the Container Correctly: The container must be clearly labeled with the words "Hazardous Waste."[12][13] The label must also include:

    • The full chemical name: "this compound"

    • The specific hazard characteristics: "Flammable Solid, Environmental Hazard"

    • The appropriate GHS pictograms (flame, exclamation mark, environment).[5]

    • The date of waste accumulation.

Step 3: On-Site Accumulation

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area must be:

  • Under the direct control of laboratory personnel.[12]

  • Away from drains and ignition sources.[8]

  • Equipped with secondary containment to manage any potential leaks.

Step 4: Final Disposal via Licensed Contractor

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[5][8] The only acceptable method is through a licensed hazardous waste management company.

Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) office or a certified contractor.[14][15] They will ensure the waste is transported to an approved treatment, storage, and disposal facility (TSDF), where it will typically be destroyed via high-temperature incineration.[14]

This compound Disposal Decision Workflow

The following diagram illustrates the logical flow for handling this compound destined for disposal, from initial identification to final disposition.

G cluster_0 Disposal Workflow start This compound Identified for Disposal decision_type What is the nature of the waste? start->decision_type spill Accidental Spill / Contaminated Debris decision_type->spill Spill bulk Unused Reagent / Reaction Waste decision_type->bulk Bulk spill_protocol Execute Spill Cleanup Protocol (Isolate, Contain, Collect) spill->spill_protocol containerize Place Waste in a Dedicated, Compatible Hazardous Waste Container bulk->containerize spill_protocol->containerize labeling Securely Seal and Label Container: 'Hazardous Waste - this compound' + GHS Pictograms containerize->labeling store Move to Designated Satellite Accumulation Area labeling->store disposal Arrange Pickup by Licensed Hazardous Waste Contractor store->disposal end_point Waste Manifested for Incineration disposal->end_point

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding its specific hazards—high flammability, eye irritation, and profound aquatic toxicity—we can appreciate the rationale behind a disposal protocol centered on containment, segregation, and professional destruction. Adherence to these procedures not only ensures regulatory compliance but also embodies the scientific community's commitment to protecting our personnel and our planet.

References

  • Safety Data Sheet: Camphene - Carl ROTH. (2020). Carl ROTH GmbH + Co. KG. [Link]

  • ICSC 1704 - CAMPHENE - Inchem.org. (2021). International Labour Organization/World Health Organization. [Link]

  • CAmPHeNe properties. (n.d.). [Link]

  • Camphene | C10H16 | CID 6616 - PubChem. National Institutes of Health. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Waste Disposal in Laboratory. (2024). Environmental Marketing Services. [Link]

  • Hazardous Waste Management. New York State Department of Environmental Conservation. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (-)-Camphene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you, my fellow researchers and scientists, can utilize them with the utmost confidence and safety. This guide provides an in-depth, procedural framework for handling (-)-Camphene, focusing on the critical role of Personal Protective Equipment (PPE). The protocols herein are designed not just as a list of rules, but as a self-validating system rooted in the fundamental chemical properties and associated risks of the compound.

Hazard Analysis: The "Why" Behind the "What"

Understanding the inherent risks of this compound is the foundation of a robust safety protocol. Its primary hazards dictate every PPE choice and handling procedure we undertake. This compound is a flammable solid that can cause serious eye irritation and is very toxic to aquatic life.[1][2][3][4][5]

Table 1: Hazard Identification for this compound

Hazard Class GHS Pictogram Hazard Statement (H-Statement) Significance for Laboratory Handling
Flammable Solid, Cat. 2 [Flame] H228: Flammable solid.[1][2][3][4][6] The solid and its dust can be easily ignited by sparks, open flames, or heat.[2][7] All ignition sources must be eliminated, and procedures must be in place to prevent static electricity buildup.[4][7]
Eye Irritation, Cat. 2A [Exclamation Mark] H319: Causes serious eye irritation.[1][2][3][4][5] Direct contact of dust or crystals with the eyes can cause significant irritation, necessitating immediate and thorough rinsing and potentially medical attention.[1][2]
Aspiration Hazard, Cat. 1 [Health Hazard] H304: May be fatal if swallowed and enters airways.[3] Ingestion is a critical risk. If vomiting occurs, aspiration into the lungs can be fatal. This underscores the importance of preventing ingestion through proper handling and hygiene.[8]

| Hazardous to the Aquatic Environment, Acute 1 & Chronic 1 | [Environment] | H410: Very toxic to aquatic life with long lasting effects.[1][2][3] | This compound must not be allowed to enter drains or waterways.[7] All waste, including contaminated PPE and rinse water, must be collected and disposed of as hazardous material.[2][9] |

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the hazards identified above. The goal is to create an impermeable barrier between the researcher and the chemical.

Eye and Face Protection
  • Requirement: Chemical safety goggles with side shields that conform to EN 166 or ANSI Z87.1 standards are mandatory.

  • Causality: The primary health risk from this compound is serious eye irritation (H319).[1][4][5] Standard safety glasses are insufficient as they do not protect against fine dust that can easily enter from the sides or top. In situations with a significant risk of splashing or dust generation, a full-face shield should be worn in addition to safety goggles.[10]

Hand Protection
  • Requirement: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.

  • Causality: While some data sheets suggest this compound is not a primary skin irritant, others state it may be harmful in contact with skin.[2][3][6] Adopting the more cautious approach is prudent. Gloves prevent direct dermal contact and absorption. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1] For prolonged contact, consult the glove manufacturer’s data for breakthrough times.

Body Protection
  • Requirement: A flame-resistant lab coat is the minimum requirement. For larger quantities, chemical-resistant coveralls are recommended.[11]

  • Causality: This serves two purposes. First, it protects the skin from accidental contact. Second, given this compound's flammability (H228), a flame-resistant lab coat provides a critical layer of protection against fire.[1] Clothing should be close-fitting to avoid snagging, and shoes must be closed-toe and made of a non-porous material.[12]

Respiratory Protection
  • Requirement: A NIOSH-approved particulate filter respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[7][13]

  • Causality: Fine particles of this compound can become airborne, creating an inhalation risk.[13] While not classified as acutely toxic via inhalation, airborne dust can irritate the respiratory tract and lead to systemic exposure.[14] Engineering controls, such as a fume hood, are the first line of defense. When they are not available or insufficient, a respirator is required.[15]

Table 2: Summary of PPE Requirements by Task Scale

Level of Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale (<10g) (Benchtop, in fume hood) Chemical safety goggles Nitrile or neoprene gloves Flame-resistant lab coat Not required if in fume hood
Medium-Scale (10-100g) (Pilot or kilo lab) Goggles and face shield Nitrile or neoprene gloves Flame-resistant lab coat or coveralls Required if ventilation is inadequate or dust is generated

| Large-Scale (>100g) (Manufacturing) | Goggles and face shield | Heavy-duty chemical resistant gloves | Chemical-resistant, anti-static coveralls[8] | Powered Air-Purifying Respirator (PAPR) or SCBA[16] |

Procedural Guidance: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes exposure and mitigates risk at every stage of handling.

Step 1: Preparation and Area Setup
  • Designate the Area: Cordon off and label the designated handling area.

  • Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames from the vicinity.[2][4] Use only explosion-proof electrical equipment.[1][5][7]

  • Prepare Spill Kit: Have a spill kit ready, containing absorbent material (e.g., dry sand, vermiculite), a sealed container for waste, and a scoop/brush.[1][17]

  • Grounding: Ensure containers are properly grounded and bonded during any transfer of material to prevent static discharge.[1][2][5]

Step 2: Donning PPE

Follow a strict sequence to ensure complete coverage:

  • Don lab coat or coveralls.

  • Don respirator (if required), ensuring a proper fit test.

  • Don eye and face protection.

  • Don gloves, pulling the cuffs over the sleeves of the lab coat.

Step 3: Handling and Dispensing this compound
  • Perform all manipulations that may generate dust, such as weighing or transferring, inside a chemical fume hood.

  • Use non-sparking tools.[7]

  • Keep containers tightly closed when not in use.

Step 4: Doffing and Disposing of PPE

This process is designed to prevent cross-contamination:

  • Gloves: Remove gloves first, turning them inside out as you remove them.

  • Outer Garments: Remove the lab coat or coveralls, folding the contaminated side inward.

  • Face/Eye Protection: Remove the face shield and goggles.

  • Respirator: Remove the respirator last.

  • Dispose of all single-use PPE in a designated hazardous waste container.[9]

  • Wash hands thoroughly with soap and water.[1]

Step 5: Waste Disposal
  • Collect all waste this compound and contaminated materials in a clearly labeled, sealed container.

  • Given its high aquatic toxicity (H410), do not pour any waste down the drain.[2][3]

  • Dispose of the waste through your institution's hazardous waste management program.[2]

G Workflow for Safe Handling of this compound A 1. Preparation & Area Setup - Verify fume hood - Eliminate ignition sources - Ground equipment B 2. Don Full PPE - Lab Coat -> Respirator -> Goggles -> Gloves A->B Area is Secure C 3. Handle this compound - Inside fume hood - Use non-sparking tools B->C Operator Protected D 4. Post-Handling Cleanup - Decontaminate surfaces - Securely close containers C->D Task Complete E 5. Doff PPE (Contaminated First) - Gloves -> Lab Coat -> Goggles D->E Area Clean F 6. Waste Disposal - Segregate chemical & PPE waste - Label hazardous waste container E->F Decontamination Complete G 7. Final Hand Hygiene - Wash hands thoroughly F->G Waste Secured

Sources

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.